molecular formula C10H17NO4 B112836 Boc-D-Cyclopropylglycine CAS No. 609768-49-2

Boc-D-Cyclopropylglycine

Número de catálogo: B112836
Número CAS: 609768-49-2
Peso molecular: 215.25 g/mol
Clave InChI: QFVJNEASAAJIDF-SSDOTTSWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-D-Cyclopropylglycine is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVJNEASAAJIDF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-D-Cyclopropylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Cyclopropylglycine is a non-proteinogenic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique cyclopropyl (B3062369) moiety imparts conformational rigidity to peptide backbones, influencing their secondary structure and, consequently, their biological activity. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function makes it a valuable building block for solid-phase peptide synthesis (SPPS), enabling the creation of novel peptides with enhanced stability, receptor affinity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is a white to pale yellow powder.[1] While a specific melting point is not consistently reported in publicly available literature, its other key properties are well-documented.

PropertyValueReference
Chemical Name (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid[1]
Synonyms Boc-D-Cpg-OH, N-tert-Butoxycarbonyl-D-cyclopropylglycine[1]
CAS Number 609768-49-2[1]
Molecular Formula C₁₀H₁₇NO₄[1]
Molecular Weight 215.25 g/mol [1]
Appearance White to pale yellow powder[1]
Purity ≥98% (HPLC)[1]
Storage Conditions 0-8°C[1]

Solubility: Information regarding the specific solubility of this compound in various organic solvents is not extensively detailed in available literature. However, based on its structure and the general solubility of similar Boc-protected amino acids, it is expected to be soluble in a range of polar organic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and methanol.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): A representative ¹H NMR spectrum of this compound would be expected to show characteristic signals for the protons of the tert-butyl group (a singlet around 1.4 ppm), the cyclopropyl ring protons (a complex multiplet between 0.4 and 1.2 ppm), the alpha-proton (a doublet around 3.8 ppm), and the NH proton of the Boc group (a broad singlet).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), the alpha-carbon (around 55 ppm), and the carbons of the cyclopropyl ring (in the upfield region, typically between 5 and 15 ppm).

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would typically show the molecular ion peak [M+H]⁺ at m/z 216.1, corresponding to the protonated molecule.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the carbamate (B1207046) (around 3300-3400 cm⁻¹), C=O stretching of the carbamate and carboxylic acid (around 1690-1740 cm⁻¹), and C-H stretching of the alkyl and cyclopropyl groups (around 2850-3000 cm⁻¹).

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves two key steps: the synthesis of the parent amino acid, D-Cyclopropylglycine, followed by the protection of its amino group with a Boc moiety.

1. Synthesis of D-Cyclopropylglycine: Several methods for the synthesis of cyclopropylglycines have been reported, often involving multi-step procedures. One common approach is the Strecker synthesis starting from cyclopropanecarboxaldehyde.[2] Asymmetric synthesis methods are employed to obtain the desired D-enantiomer.

2. Boc Protection of D-Cyclopropylglycine:

Methodology: This protocol describes a general method for the Boc protection of an amino acid.

  • Materials: D-Cyclopropylglycine, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), a suitable base (e.g., triethylamine (B128534) (TEA) or sodium bicarbonate), and a solvent (e.g., a mixture of dioxane and water, or tetrahydrofuran (B95107) (THF)).[3]

  • Procedure:

    • Dissolve D-Cyclopropylglycine in the chosen solvent system containing the base.

    • Add Boc₂O (typically 1.1 to 1.5 equivalents) to the solution at room temperature.

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Perform an aqueous workup to remove impurities. The product is typically extracted into an organic solvent.

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

    • The product can be further purified by crystallization or column chromatography if necessary.

Boc_Protection D_Cpg D-Cyclopropylglycine Reaction Reaction Mixture D_Cpg->Reaction Workup Aqueous Workup Reaction->Workup Stir at RT Boc2O Boc₂O Boc2O->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Extraction Extraction Workup->Extraction Purification Purification Extraction->Purification Crude Product Product This compound Purification->Product

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is a valuable building block in Boc-SPPS. The general cycle involves the sequential addition of Boc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Methodology:

  • Resin: A suitable resin for Boc chemistry, such as Merrifield resin or PAM resin, is used. The first amino acid is typically attached to the resin.

  • Deprotection: The Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[4]

  • Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, such as diisopropylethylamine (DIEA).

  • Coupling: The next Boc-protected amino acid (e.g., this compound) is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free amine of the resin-bound peptide.[5]

  • Washing: The resin is thoroughly washed after each deprotection, neutralization, and coupling step to remove excess reagents and byproducts.

  • Repeat: This cycle of deprotection, neutralization, coupling, and washing is repeated until the desired peptide sequence is assembled.

  • Cleavage: Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

Boc Deprotection

The removal of the Boc protecting group is a critical step in SPPS. It is achieved under acidic conditions, typically using trifluoroacetic acid (TFA).

Mechanism of Boc Deprotection with TFA: The deprotection proceeds via a carbocationic intermediate.

  • The carbonyl oxygen of the Boc group is protonated by TFA.

  • The protonated intermediate collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid.

  • The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.[6][7]

  • The released tert-butyl cation can be scavenged to prevent side reactions with nucleophilic amino acid residues like tryptophan and methionine.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated Protonated Intermediate Boc_Amine->Protonated Carbocation tert-Butyl Cation Protonated->Carbocation Collapse Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid TFA TFA (H⁺) TFA->Protonated Trapped_Cation Trapped Cation Carbocation->Trapped_Cation CO2 CO₂ Carbamic_Acid->CO2 Decarboxylation Free_Amine Free Amine Carbamic_Acid->Free_Amine Scavenger Scavenger Scavenger->Trapped_Cation

Biological Significance and Applications

The incorporation of D-cyclopropylglycine into peptides can have profound effects on their biological properties. The cyclopropyl group restricts the conformational freedom of the peptide backbone, which can lead to:

  • Enhanced Metabolic Stability: The unnatural amino acid can confer resistance to enzymatic degradation, increasing the in vivo half-life of the peptide.

  • Improved Receptor Binding: The constrained conformation can pre-organize the peptide into a bioactive conformation, leading to higher affinity and selectivity for its target receptor.

  • Modulation of Pharmacokinetic Properties: The unique structural features can influence properties such as membrane permeability and solubility.

Peptides containing cyclopropylglycine have been investigated for a variety of therapeutic applications, including the development of novel enzyme inhibitors and receptor agonists or antagonists.[1][8][9] The radical S-adenosylmethionine (rSAM) enzyme TvgB has been identified to catalyze the formation of cyclopropylglycine from valine residues in the biosynthesis of certain peptide natural products.[10][11][12][13] This discovery highlights the natural occurrence and biological importance of this unique amino acid.

Conclusion

This compound is a key building block for the synthesis of conformationally constrained peptides with potentially enhanced therapeutic properties. Its well-defined chemical characteristics and its utility in established synthetic protocols like SPPS make it an invaluable tool for researchers in drug discovery and development. The ability to introduce the unique structural and conformational features of the cyclopropyl group opens up new avenues for the design of novel peptide-based therapeutics targeting a wide range of diseases.

References

An In-depth Technical Guide to the Structure and Conformation of Boc-D-Cyclopropylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and conformational properties of N-tert-butoxycarbonyl-D-cyclopropylglycine (Boc-D-Cyclopropylglycine), a synthetic amino acid derivative of significant interest in medicinal chemistry. Its unique cyclopropyl (B3062369) moiety imparts conformational rigidity, which is a valuable attribute in the design of peptides and peptidomimetics with enhanced stability and biological activity.[1][2] This document outlines the key structural features, conformational possibilities, and the experimental and computational methodologies used to elucidate these characteristics.

Molecular Structure

This compound is a chiral molecule with the chemical formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol .[1] The structure consists of a D-cyclopropylglycine core, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for its application in solid-phase peptide synthesis, allowing for controlled, stepwise assembly of peptide chains.[1]

Structural Data

While a specific crystal structure for this compound is not publicly available, the crystallographic data of a closely related compound, cis-2-(2-carboxycyclopropyl)glycine, provides valuable insights into the geometry of the cyclopropylglycine core.[3] The bond lengths and angles from this structure can be considered representative.

Table 1: Selected Bond Lengths and Angles for the Cyclopropylglycine Core (from a related crystal structure) [3]

FeatureAtom Pair/TripletValue (Å or °)
Bond Lengths
Cyclopropane (B1198618) C1-C2C-C1.532
Cyclopropane C2-C3C-C1.512
Cyclopropane C1-C3C-C1.489
Glycine (B1666218) Cα-C'C-C~1.53
Glycine N-CαN-C~1.46
Bond Angles
Cyclopropane C1-C2-C3C-C-C~60
Glycine N-Cα-C'N-C-C~111

Note: The data presented is for cis-2-(2-carboxycyclopropyl)glycine monohydrate and serves as an approximation for the core structure of this compound.

Conformational Analysis

The conformation of this compound is largely influenced by the rigid cyclopropyl ring and the rotational freedom around the single bonds of the amino acid backbone and the Boc protecting group.

Cyclopropyl Ring Conformation

The three-membered cyclopropyl ring is inherently rigid, with C-C-C bond angles of approximately 60°. The substituents on the ring can adopt different spatial arrangements. In the related crystal structure of cis-2-(2-carboxycyclopropyl)glycine, the carboxylic acid group attached to the cyclopropane ring adopts a bisected conformation.[3]

Urethane (B1682113) Amide Bond Conformation

A key conformational feature of Boc-protected amino acids is the geometry of the urethane amide bond (O=C-N). Unlike typical peptide bonds which strongly prefer a trans conformation, the urethane bond in Boc derivatives can exist in both cis and trans conformations with nearly equal energies. This equilibrium can be influenced by the solvent and the nature of the amino acid side chain.[4]

G Conformational Isomerism of the Urethane Amide Bond cluster_trans trans Conformer cluster_cis cis Conformer trans_img cis_img trans_img->cis_img Rotational Equilibrium

Cis-trans isomerism of the Boc group's urethane bond.

Backbone Dihedral Angles (φ and ψ)

The conformational flexibility of the amino acid backbone is described by the dihedral angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). The presence of the bulky cyclopropyl group restricts the allowable φ and ψ angles compared to a simple glycine residue. Computational modeling is a powerful tool for exploring the potential energy surface and identifying low-energy conformations.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group of D-cyclopropylglycine with a Boc-anhydride (di-tert-butyl dicarbonate) under basic conditions.[5][6]

G General Synthesis Workflow for this compound start D-Cyclopropylglycine reaction Reaction at 0-25°C start->reaction reagents Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Base (e.g., NaHCO₃, NaOH) Solvent (e.g., Dioxane/Water) reagents->reaction workup Acidification (e.g., KHSO₄) Extraction with organic solvent reaction->workup purification Crystallization or Chromatography workup->purification product This compound purification->product

A plausible synthesis route for this compound.

Detailed Protocol:

  • Dissolution: D-cyclopropylglycine is dissolved in a mixture of an organic solvent (e.g., dioxane or THF) and an aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide).

  • Reaction: The solution is cooled in an ice bath, and di-tert-butyl dicarbonate (Boc₂O) is added portion-wise. The reaction mixture is stirred and allowed to warm to room temperature for several hours.

  • Work-up: The reaction mixture is acidified to a pH of 2-3 with an aqueous acid solution (e.g., potassium bisulfate). The aqueous layer is then extracted multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Structural Characterization

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

  • ¹H NMR: The spectrum will show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methine proton on the α-carbon, and the protons of the cyclopropyl ring.

  • ¹³C NMR: The spectrum will display resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the tert-butyl group, the α-carbon, and the carbons of the cyclopropyl ring.

Table 2: Expected ¹H NMR Chemical Shifts

ProtonsChemical Shift (ppm)Multiplicity
(CH₃)₃C- (Boc)~1.4singlet
Cyclopropyl CH₂ and CH~0.4 - 1.5multiplet
α-CH~3.5 - 4.0multiplet
NH~5.0 - 5.5broad
COOH~10 - 12broad

Note: Exact chemical shifts can vary depending on the solvent used.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

General Protocol:

  • Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent mixture. Crystals are grown by slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Computational Modeling Workflow

In the absence of experimental crystal structure data, computational methods are invaluable for predicting the conformational preferences of this compound.

G Conformational Analysis Workflow start Build 3D structure of This compound forcefield Select appropriate force field (e.g., MMFF, AMBER) start->forcefield conf_search Perform conformational search (e.g., Monte Carlo, Molecular Dynamics) forcefield->conf_search clustering Cluster conformers based on RMSD conf_search->clustering optimization Geometry optimization of low-energy conformers (e.g., DFT) clustering->optimization analysis Analyze dihedral angles, intramolecular interactions, and relative energies optimization->analysis results Identify stable conformers and conformational energy landscape analysis->results

A typical workflow for computational conformational analysis.

This technical guide provides a foundational understanding of the structure and conformation of this compound. The combination of experimental data from related compounds and established analytical and computational methodologies offers a robust framework for researchers and drug developers working with this important synthetic amino acid.

References

Synthesis of Boc-D-Cyclopropylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Boc-D-Cyclopropylglycine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1][2] The unique conformational constraints imposed by the cyclopropyl (B3062369) ring can enhance the metabolic stability and biological activity of peptides and small molecule therapeutics.[1][3] This guide details a robust and widely applicable chemoenzymatic approach for the preparation of the enantiomerically pure D-isomer.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a multi-step process commencing with the preparation of racemic cyclopropylglycine. This is followed by protection of the amino group with a tert-butyloxycarbonyl (Boc) group and subsequent esterification. The key step to achieving high enantiopurity is the enzymatic resolution of the racemic N-Boc protected ester. The desired D-enantiomer is then obtained by hydrolysis of the corresponding ester. This chemoenzymatic route is favored for its high enantioselectivity and use of relatively inexpensive reagents.[4]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Synthesis of Racemic Cyclopropylglycine

A practical starting point for the synthesis is the use of the readily available and inexpensive cyclopropyl methyl ketone.[4] The synthesis involves a three-step sequence as outlined below.

Step 1: Oxidation of Cyclopropyl Methyl Ketone The first step is the oxidation of cyclopropyl methyl ketone to cyclopropylglyoxylic acid.

  • Reagents: Cyclopropyl methyl ketone, Potassium permanganate (B83412) (KMnO₄), Sodium carbonate (Na₂CO₃), water.

  • Procedure: A solution of sodium carbonate in water is cooled in an ice bath. Cyclopropyl methyl ketone is added, followed by the portion-wise addition of potassium permanganate with vigorous stirring. The reaction mixture is stirred at low temperature for several hours. The reaction is then quenched, and the manganese dioxide byproduct is removed by filtration. The filtrate is acidified to precipitate the crude cyclopropylglyoxylic acid, which is then isolated.

Step 2: Reductive Amination to Racemic Cyclopropylglycine The keto acid is converted to the racemic amino acid via reductive amination.

  • Reagents: Cyclopropylglyoxylic acid, Ammonium (B1175870) chloride (NH₄Cl), Sodium cyanoborohydride (NaBH₃CN), Methanol (B129727).

  • Procedure: Cyclopropylglyoxylic acid is dissolved in methanol, and ammonium chloride is added. The mixture is stirred until all solids dissolve. Sodium cyanoborohydride is then added portion-wise at room temperature. The reaction is stirred for 24-48 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and purified by ion-exchange chromatography to yield racemic cyclopropylglycine.

N-Boc Protection of Racemic Cyclopropylglycine

The amino group of the racemic cyclopropylglycine is protected with a tert-butyloxycarbonyl (Boc) group.

  • Reagents: Racemic cyclopropylglycine, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Sodium hydroxide (B78521) (NaOH), Dioxane, Water.

  • Procedure: Racemic cyclopropylglycine is dissolved in a mixture of dioxane and aqueous sodium hydroxide solution. The solution is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate in dioxane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The dioxane is removed under reduced pressure, and the aqueous solution is washed with an organic solvent (e.g., ethyl acetate). The aqueous layer is then acidified with a cold acid solution (e.g., citric acid or HCl) to a pH of 2-3 and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give racemic N-Boc-cyclopropylglycine.

Esterification of N-Boc-Racemic-Cyclopropylglycine

The carboxylic acid of N-Boc-racemic-cyclopropylglycine is esterified, typically to the methyl ester, to prepare the substrate for enzymatic resolution.

  • Reagents: N-Boc-racemic-cyclopropylglycine, Methanol, Thionyl chloride (SOCl₂) or a carbodiimide (B86325) coupling agent (e.g., DCC) with DMAP.

  • Procedure (using Thionyl Chloride): N-Boc-racemic-cyclopropylglycine is suspended in methanol and cooled in an ice bath. Thionyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours. The solvent is removed under reduced pressure to yield the crude methyl ester, which can be purified by column chromatography.

Enzymatic Resolution of N-Boc-DL-Cyclopropylglycine Methyl Ester

The key enantioselective step involves the use of an enzyme to selectively hydrolyze one of the enantiomers of the racemic ester. The enzyme papain, derived from Carica papaya, is reported to be highly effective for this resolution, affording both enantiomers with high enantiomeric excess.[4]

  • Enzyme: Papain

  • Substrate: N-Boc-DL-cyclopropylglycine methyl ester

  • Procedure: The racemic N-Boc-cyclopropylglycine methyl ester is suspended in a buffered aqueous solution (e.g., phosphate (B84403) buffer at a slightly basic pH). Papain is added, and the mixture is stirred at a controlled temperature (e.g., 37 °C). The progress of the reaction is monitored by HPLC. The enzyme will selectively hydrolyze the L-ester to the corresponding carboxylic acid (N-Boc-L-cyclopropylglycine), leaving the D-ester (N-Boc-D-cyclopropylglycine methyl ester) largely unreacted.

Isolation and Hydrolysis of N-Boc-D-Cyclopropylglycine Methyl Ester

Following the enzymatic resolution, the unreacted D-ester is separated from the hydrolyzed L-acid and then hydrolyzed to the final product.

  • Separation: The reaction mixture is acidified, and the components are separated by extraction with an organic solvent. The N-Boc-L-cyclopropylglycine will be in the aqueous phase as its carboxylate salt under basic conditions or can be extracted into an organic solvent after acidification. The desired N-Boc-D-cyclopropylglycine methyl ester will remain in the organic phase.

  • Hydrolysis: The isolated N-Boc-D-cyclopropylglycine methyl ester is dissolved in a suitable solvent mixture (e.g., THF/water), and a base such as lithium hydroxide (LiOH) is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or HPLC). The reaction is then acidified, and the product, this compound, is extracted with an organic solvent. The organic extracts are dried and concentrated to yield the final product.

Quantitative Data Summary

The following table summarizes typical quantitative data reported for the key steps in the synthesis of this compound.

StepProductTypical YieldPurity/Enantiomeric Excess (e.e.)Reference
Synthesis of Racemic CyclopropylglycineDL-CyclopropylglycineHighRacemic[4]
N-Boc ProtectionN-Boc-DL-Cyclopropylglycine>90%RacemicGeneral
EsterificationN-Boc-DL-Cyclopropylglycine methyl ester>90%RacemicGeneral
Enzymatic Resolution and Isolation of D-esterN-Boc-D-Cyclopropylglycine methyl ester~45-50%>99% e.e.[4]
Hydrolysis of D-esterThis compound>95%>99% e.e.General

Visualized Workflows and Pathways

The following diagrams illustrate the key workflows and transformations in the synthesis of this compound.

Synthesis_Workflow cluster_racemic Synthesis of Racemic Precursor cluster_resolution Enzymatic Resolution cluster_final Final Product Synthesis Cyclopropyl Methyl Ketone Cyclopropyl Methyl Ketone Racemic Cyclopropylglycine Racemic Cyclopropylglycine Cyclopropyl Methyl Ketone->Racemic Cyclopropylglycine Oxidation & Reductive Amination N-Boc-DL-Cpg-OMe N-Boc-DL-Cyclopropylglycine Methyl Ester Racemic Cyclopropylglycine->N-Boc-DL-Cpg-OMe Boc Protection & Esterification Enzymatic Hydrolysis Enzymatic Hydrolysis N-Boc-DL-Cpg-OMe->Enzymatic Hydrolysis N-Boc-L-Cpg-OH N-Boc-L-Cyclopropylglycine Enzymatic Hydrolysis->N-Boc-L-Cpg-OH Hydrolyzed N-Boc-D-Cpg-OMe N-Boc-D-Cyclopropylglycine Methyl Ester Enzymatic Hydrolysis->N-Boc-D-Cpg-OMe Unreacted Boc-D-Cpg-OH This compound N-Boc-D-Cpg-OMe->Boc-D-Cpg-OH Hydrolysis

Caption: Overall workflow for the chemoenzymatic synthesis of this compound.

Enzymatic_Resolution_Pathway Racemic_Ester N-Boc-DL-Cpg-OMe (Racemic Mixture) Papain Papain Enzyme Racemic_Ester->Papain Substrate L_Acid N-Boc-L-Cpg-OH (Hydrolyzed Product) Papain->L_Acid Selective Hydrolysis D_Ester N-Boc-D-Cpg-OMe (Unreacted Substrate) Papain->D_Ester Enantiomer Unaffected Final_Product This compound D_Ester->Final_Product Base Hydrolysis

Caption: Pathway of the key enzymatic resolution step in the synthesis.

References

An In-depth Technical Guide to Boc-D-Cyclopropylglycine (CAS: 609768-49-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Cyclopropylglycine is a non-proteinogenic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique cyclopropyl (B3062369) moiety imparts conformational rigidity and metabolic stability to peptides and small molecules, making it a valuable building block for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its mechanism of action, particularly in the context of neuroscience.

Chemical and Physical Properties

This compound, systematically named (2R)-2-[(tert-butoxycarbonyl)amino]-2-cyclopropylacetic acid, is a white to pale yellow powder.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for its use in standard solid-phase and solution-phase peptide synthesis.[1] The presence of the cyclopropyl ring introduces a degree of conformational constraint, which can enhance the biological activity and selectivity of peptides by locking them into a specific bioactive conformation.

PropertyValueReference(s)
CAS Number 609768-49-2[1][2][3]
Molecular Formula C10H17NO4[1][2][3]
Molecular Weight 215.25 g/mol [1][3]
Appearance White to pale yellow powder[1][2]
Purity ≥98% (HPLC)[1][2]
Storage Temperature 0-8°C[1][2]

Experimental Protocols

Synthesis of this compound

The enantioselective synthesis of D-cyclopropylglycine derivatives is a key step in obtaining this compound. One common strategy involves the enzymatic resolution of a racemic mixture of N-Boc-cyclopropylglycine methyl ester.

Protocol: Enzymatic Resolution of (±)-N-Boc-Cyclopropylglycine Methyl Ester

  • Materials:

    • Racemic N-Boc-cyclopropylglycine methyl ester

    • Papain (from Carica papaya)

    • Phosphate (B84403) buffer (pH 7.0)

    • Ethyl acetate

    • Sodium bicarbonate solution (saturated)

    • Citric acid solution (10%)

    • Anhydrous sodium sulfate

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Suspend racemic N-Boc-cyclopropylglycine methyl ester in a phosphate buffer (pH 7.0).

    • Add papain to the suspension and stir the mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion is achieved.

    • Extract the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted (R)-N-Boc-cyclopropylglycine methyl ester.

    • Acidify the aqueous layer to pH 3 with a 10% citric acid solution and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (S)-N-Boc-cyclopropylglycine.

    • The desired (R)-enantiomer (this compound) is obtained by hydrolysis of the recovered (R)-N-Boc-cyclopropylglycine methyl ester using standard saponification conditions (e.g., LiOH in THF/water), followed by acidic workup.

    • Purify the final product by silica gel column chromatography.

Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide chains using standard Boc-SPPS protocols. The following is a general workflow for the coupling of this compound to a resin-bound peptide.

Protocol: Boc-SPPS Coupling of this compound

  • Materials:

    • Resin-bound peptide with a free N-terminal amino group

    • This compound

    • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

    • Base (e.g., DIPEA or triethylamine)

    • Solvent (e.g., DMF or NMP)

    • DCM (for washing)

    • TFA (for Boc deprotection)

  • Procedure:

    • Swell the resin-bound peptide in the synthesis solvent (e.g., DMF).

    • Deprotection: Remove the N-terminal Boc group of the resin-bound peptide by treating with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (typically 25-50% v/v). Wash the resin thoroughly with DCM and then with the synthesis solvent.

    • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a solution of a hindered base such as diisopropylethylamine (DIPEA) in the synthesis solvent (typically 5-10% v/v). Wash the resin again with the synthesis solvent.

    • Coupling:

      • Pre-activate a solution of this compound (typically 2-4 equivalents relative to the resin loading) with the chosen coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in the synthesis solvent for a few minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate the reaction mixture at room temperature for the required coupling time (typically 1-2 hours).

    • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

    • Washing: Once the coupling is complete, wash the resin thoroughly with the synthesis solvent, followed by DCM, to remove excess reagents and byproducts.

    • The cycle of deprotection, neutralization, coupling, and washing is repeated for the subsequent amino acids in the sequence.

Mechanism of Action and Signaling Pathways

This compound, after deprotection to D-cyclopropylglycine, is of significant interest in neuroscience due to its activity as a modulator of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.

NMDA Receptor Antagonism

D-cyclopropylglycine acts as a competitive antagonist at the glycine (B1666218) co-agonist binding site on the GluN1 subunit of the NMDA receptor.[4] For the NMDA receptor to be activated, both glutamate (B1630785) (binding to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (binding to the GluN1 subunit), must be present.[3] By competing with glycine for its binding site, D-cyclopropylglycine prevents the conformational changes necessary for channel opening, thereby inhibiting the influx of Ca2+ ions into the neuron.[3][5] This antagonistic action can modulate excitatory neurotransmission and has neuroprotective potential by preventing excitotoxicity, a pathological process implicated in various neurological disorders.[2]

NMDA_Receptor_Antagonism cluster_activation Normal Activation cluster_antagonism Antagonism by D-Cyclopropylglycine Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDAR Binds to GluN1 DCG D-Cyclopropylglycine (Antagonist) DCG->NMDAR Competes with Glycine at GluN1 site Channel_Closed Ion Channel Closed NMDAR->Channel_Closed Inhibition Channel_Open Ion Channel Open NMDAR->Channel_Open Activation Neuroprotection Neuroprotection (Inhibition of Excitotoxicity) Channel_Closed->Neuroprotection Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream

Caption: NMDA Receptor antagonism by D-Cyclopropylglycine.

Experimental Workflow: Receptor Binding Assay

To characterize the interaction of D-cyclopropylglycine with the NMDA receptor, a competitive radioligand binding assay can be performed. This assay measures the ability of the compound to displace a known radiolabeled ligand that binds to the glycine site of the NMDA receptor.

Protocol: [³H]Glycine Displacement Assay

  • Materials:

    • Rat brain cortical membranes (source of NMDA receptors)

    • [³H]Glycine (radioligand)

    • Unlabeled glycine (for determining non-specific binding)

    • D-Cyclopropylglycine (test compound)

    • Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

    • Scintillation vials and cocktail

    • Glass fiber filters

    • Filtration manifold

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of D-cyclopropylglycine in the assay buffer.

    • In a series of microcentrifuge tubes, add a fixed amount of rat cortical membranes, a fixed concentration of [³H]glycine, and varying concentrations of D-cyclopropylglycine.

    • For total binding, add only the membranes and [³H]glycine.

    • For non-specific binding, add membranes, [³H]glycine, and a high concentration of unlabeled glycine.

    • Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the D-cyclopropylglycine concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow Start Start: Prepare Reagents Prepare_Membranes Prepare Rat Cortical Membranes Start->Prepare_Membranes Prepare_Ligands Prepare [³H]Glycine and Test Compound Dilutions Start->Prepare_Ligands Incubation Incubate Membranes, Radioligand, and Test Compound Prepare_Membranes->Incubation Prepare_Ligands->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation Scintillation Counting to Measure Radioactivity Washing->Scintillation Analysis Data Analysis: Calculate IC₅₀ and Kᵢ Scintillation->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Workflow for a receptor binding assay.

Conclusion

This compound is a versatile and valuable building block for the development of novel peptides and small molecules with therapeutic potential. Its unique structural features offer advantages in terms of conformational rigidity and metabolic stability. The ability of its deprotected form to act as an NMDA receptor antagonist highlights its potential for the development of new treatments for neurological disorders. The experimental protocols and workflows provided in this guide offer a practical framework for researchers and drug development professionals to utilize this compound in their research endeavors.

References

Boc-D-Cyclopropylglycine: A Technical Guide for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Boc-D-Cyclopropylglycine is a non-proteinogenic amino acid derivative that has garnered significant attention within the fields of medicinal chemistry and drug development. Its defining feature is the cyclopropyl (B3062369) ring attached to the α-carbon, a structural motif that imparts unique conformational constraints on peptide backbones. This rigidity can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profiles of peptide-based therapeutics. The presence of the tert-butyloxycarbonyl (Boc) protecting group facilitates its straightforward incorporation into peptide sequences using standard synthesis methodologies.[1][2] This guide provides an in-depth overview of the physicochemical properties, applications, and a representative experimental protocol for the utilization of this compound.

Physicochemical Properties

The fundamental properties of this compound are critical for its application in synthetic chemistry. The compound is typically supplied as a white to pale yellow powder and should be stored at refrigerated temperatures (0-8°C) to ensure its stability.[1]

PropertyValueReference
Molecular Weight 215.25 g/mol [1][3][4][5][6]
Molecular Formula C₁₀H₁₇NO₄[1][4][6]
CAS Number 609768-49-2[1][4]
Synonyms Boc-(R)-amino-cyclopropyl-acetic acid, Boc-D-Cpg-OH[1]
Purity ≥98% (HPLC)[1]
Appearance White to pale yellow powder[1]
Storage Conditions 0-8°C[1]

Applications in Research and Drug Development

This compound serves as a crucial building block for synthesizing novel peptides with enhanced therapeutic properties.[1][7] Its unique structure is leveraged across several areas of research.

  • Pharmaceutical Development: The compound is a valuable component in the synthesis of peptide-based drugs, particularly those targeting neurological and metabolic disorders.[1][2] The cyclopropyl moiety can increase the stability and bioactivity of the resulting peptides.[1]

  • Enzyme Inhibitor Design: Researchers employ this compound in the design of potent and selective enzyme inhibitors, which is a key strategy in developing therapies for a range of diseases, including cancer.[1]

  • Neuroscience Research: It is used to investigate the effects of unique amino acid derivatives on neurotransmitter systems, aiding in the understanding of brain function and the development of treatments for mental health conditions.[1]

  • Peptide Synthesis: The Boc protecting group allows for its controlled and selective incorporation into growing peptide chains, facilitating the precise synthesis of complex molecules with improved pharmacokinetic profiles.[1]

Experimental Protocol: Incorporation into a Peptide via Solid-Phase Synthesis

The following is a representative protocol for the coupling of this compound onto a resin-bound peptide chain using standard manual solid-phase peptide synthesis (SPPS) techniques.

Materials:

  • Peptidyl-resin (e.g., H-Gly-Wang resin)

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic Anhydride (B1165640)

  • Pyridine (B92270)

  • Kaiser Test reagents

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes in a reaction vessel.

  • Boc-Deprotection:

    • Drain the DMF from the resin.

    • Add a solution of 25% TFA in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 25% TFA in DCM and agitate for 25 minutes.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Wash the resin with a 5% DIPEA in DMF solution (2x, 2 minutes each).

    • Wash the resin again with DMF (3x) to remove excess base.

    • Perform a Kaiser test to confirm the presence of a free primary amine. A positive (blue) result indicates successful deprotection.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIC (3 eq.) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

  • Coupling:

    • Drain the DMF from the deprotected resin.

    • Add the pre-activated this compound solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Capping (Optional):

    • Perform a Kaiser test. A negative result (yellow/colorless) indicates complete coupling.

    • If the test is positive, unreacted amines can be "capped" by adding a solution of 10% acetic anhydride and 10% pyridine in DMF and agitating for 20 minutes. Then, wash the resin with DMF.

  • Final Wash:

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Dry the resin under vacuum. The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin.

Workflow Visualization

The following diagram illustrates the key steps in a single coupling cycle of this compound during Solid-Phase Peptide Synthesis.

SPPS_Workflow Start Start: Peptidyl-Resin (Boc-Protected) Deprotection Boc Deprotection (25% TFA in DCM) Start->Deprotection 1 Wash_Neutralize Wash & Neutralize (DMF, DIPEA) Deprotection->Wash_Neutralize 2 Coupling Coupling Reaction Wash_Neutralize->Coupling 4 Activation Activate Amino Acid: Boc-D-Cpg-OH + DIC/HOBt Activation->Coupling 3 Final_Wash Final Wash (DMF, DCM) Coupling->Final_Wash 5 End End: Extended Peptide (Boc-Protected) Final_Wash->End 6

References

A Technical Guide to the Solubility of Boc-D-Cyclopropylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and a practical framework for determining the solubility of Boc-D-Cyclopropylglycine. While specific quantitative solubility data is not widely published, this document outlines the compound's physicochemical properties and presents a systematic approach for its solubilization and characterization in a laboratory setting.

Physicochemical Properties of this compound

This compound is an amino acid derivative utilized in peptide synthesis and drug discovery.[1] Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a cyclopropyl (B3062369) moiety, and a carboxylic acid, imparts unique characteristics that can influence the stability and bioavailability of peptides.[2]

A summary of its key physical and chemical properties is presented below:

PropertyValueReference
Synonyms Boc-(R)-amino-cyclopropyl-acetic acid, Boc-D-Cpg-OH[1]
Molecular Formula C₁₀H₁₇NO₄[1]
Molecular Weight 215.25 g/mol [1]
Appearance White to pale yellow powder/solid[1][2]
Purity ≥ 97% (HPLC)[2]
Storage Conditions 0-8°C[1][2]

Solubility Profile: A Theoretical and Practical Approach

For practical applications, a systematic experimental approach is necessary to determine the solubility in specific solvent systems. The following section details a general protocol for researchers to establish the solubility of this compound.

Experimental Protocol for Solubility Determination

This protocol provides a stepwise method for determining the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF))

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Analytical balance

  • Spectrophotometer (optional, for quantitative analysis)

Procedure:

  • Solvent Screening (Qualitative):

    • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate vials.

    • To each vial, add a small volume (e.g., 100 µL) of a different test solvent.

    • Vortex each vial vigorously for 30 seconds.

    • Visually inspect for dissolution. If the solid dissolves, add another equivalent of the solid and repeat until no more solid dissolves to get a rough estimate of solubility.

    • For solvents in which the compound does not readily dissolve, gentle heating or sonication may be attempted, noting any changes in solubility.

  • Saturated Solution Preparation (Quantitative):

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer is recommended.

    • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Concentration Determination:

    • The concentration of the solute in the clear supernatant can be determined by various methods:

      • Gravimetric Analysis: A known volume of the supernatant is evaporated to dryness, and the mass of the remaining solid is measured.

      • Spectroscopic Analysis: If the compound has a chromophore, its concentration can be determined by UV-Vis spectroscopy against a standard curve.

      • Chromatographic Analysis (HPLC): The concentration can be accurately determined by High-Performance Liquid Chromatography (HPLC) with a suitable detector.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for determining the solubility of this compound.

G cluster_prep Preparation cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis cluster_methods Concentration Determination Methods prep1 Weigh this compound qual1 Add Solvent to Solid prep1->qual1 prep2 Select Solvents prep2->qual1 qual2 Vortex / Agitate qual1->qual2 qual3 Visual Inspection for Dissolution qual2->qual3 quant1 Prepare Saturated Solution qual3->quant1 If promising quant2 Equilibrate (e.g., 24h) quant1->quant2 quant3 Centrifuge to Pellet Solid quant2->quant3 quant4 Collect Supernatant quant3->quant4 quant5 Determine Concentration quant4->quant5 method1 Gravimetric quant5->method1 method2 Spectroscopy (UV-Vis) quant5->method2 method3 Chromatography (HPLC) quant5->method3

Workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the searched literature detailing the involvement of this compound in defined signaling pathways. Its primary application appears to be as a building block in the synthesis of peptides for various research purposes, including those targeting neurological disorders.[1] The modification of peptides with this non-natural amino acid can influence their conformational properties, receptor binding affinity, and metabolic stability, thereby indirectly affecting biological pathways. Further research is required to elucidate its direct interactions with specific cellular signaling cascades.

References

An In-Depth Technical Guide to Boc-D-Cyclopropylglycine: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-D-cyclopropylglycine (Boc-D-Cyclopropylglycine), a non-natural amino acid of significant interest in medicinal chemistry and drug development. This document details its commercial availability, outlines key synthetic and application protocols, and visualizes a relevant biosynthetic pathway.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this building block in quantities ranging from milligrams to kilograms, with purities typically exceeding 97%. The following table summarizes the availability from prominent vendors.

SupplierCatalog NumberPurityAvailable Quantities
Chem-Impex16799≥98% (HPLC)1g, 5g, 10g, 25g, 100g
MedchemExpressHY-6026597.0%1g, 5g, 10g
AdooQ BioscienceA23090>99% (HPLC)1g, Bulk
MyBioSourceMBS3847670Research Grade1g, 5x1g
CP Lab SafetyALA-C106036 (DL form)min 95%5g

Note: Pricing is subject to change and should be confirmed with the respective suppliers. The CAS Number for this compound is 609768-49-2. For the Boc-DL-cyclopropylglycine racemate, the CAS number is 54256-41-6.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValue
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol [2]
Appearance White to pale yellow powder[2]
Purity Typically ≥97% to ≥99% (HPLC)[3]
Storage Conditions Store at 0-8°C[2]
Synonyms Boc-(R)-amino-cyclopropyl-acetic acid, Boc-D-Cpg-OH[2]

Synthesis and Incorporation into Peptides

The unique cyclopropyl (B3062369) moiety of this compound imparts conformational rigidity to peptide backbones, a desirable feature for enhancing biological activity and stability.

Synthesis of this compound

While a variety of methods exist for the synthesis of cyclopropylglycines, a common approach involves the asymmetric synthesis of the D-enantiomer followed by Boc protection. Enzymatic reductive amination has been shown to be an effective method for producing (S)-cyclopropylglycine with high enantiomeric excess.[4][5] A general synthetic overview is as follows:

  • Asymmetric Synthesis of D-Cyclopropylglycine: Enzymatic hydrolysis of the N-Boc-protected methyl ester of racemic cyclopropylglycine using an enzyme like papain can afford the desired enantiomer.[6]

  • Boc Protection: The free amine of D-cyclopropylglycine is then protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

A general experimental protocol for Boc protection is provided below.

Experimental Protocol: Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • D-Cyclopropylglycine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • tert-Butyl methyl ether

  • 0.1 N aqueous HCl

Procedure:

  • Cool a solution of Boc₂O (1.0 equivalent) in dry THF to 0°C in an ice bath.

  • Add the amino acid (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Add saturated aqueous NaHCO₃ solution and extract the mixture with tert-butyl methyl ether.

  • Wash the combined organic extracts with 0.1 N aqueous HCl followed by saturated aqueous NaHCO₃ solution.

  • Dry the organic phase over magnesium sulfate (B86663) (MgSO₄) and remove the solvent under reduced pressure to yield the Boc-protected amino acid.[7]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for use in Boc-based solid-phase peptide synthesis (SPPS). The general cycle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.[][9]

Key Steps in Boc-SPPS: [10][11]

  • Resin Loading: The C-terminal amino acid is attached to a suitable resin (e.g., Merrifield or PAM resin).

  • Deprotection: The Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, such as diisopropylethylamine (DIEA).

  • Coupling: The next Boc-protected amino acid (e.g., this compound) is activated and coupled to the free amine of the resin-bound peptide.

  • Washing: The resin is washed to remove excess reagents and byproducts.

  • Repeat: The cycle of deprotection, neutralization, coupling, and washing is repeated until the desired peptide sequence is assembled.

  • Cleavage: The final peptide is cleaved from the resin, and side-chain protecting groups are removed, typically with a strong acid like hydrogen fluoride (B91410) (HF).[9]

The following diagram illustrates the general workflow of Boc-SPPS.

Boc_SPPS_Workflow Resin Resin Support AA1 Attach 1st Boc-Amino Acid Resin->AA1 Deprotect1 Boc Deprotection (TFA/DCM) AA1->Deprotect1 Neutralize1 Neutralization (DIEA) Deprotect1->Neutralize1 AA2 Couple 2nd Boc-Amino Acid (Boc-D-Cpg-OH) Neutralize1->AA2 Wash Wash AA2->Wash Repeat Repeat Cycle (n-1) times Wash->Repeat Repeat->Deprotect1 for next cycle Cleave Cleavage from Resin (e.g., HF) Repeat->Cleave after final cycle Peptide Final Peptide Cleave->Peptide

A simplified workflow for Boc solid-phase peptide synthesis (SPPS).

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of peptide-based drugs and other bioactive molecules. Its incorporation can enhance stability, bioactivity, and pharmacokinetic profiles.[2]

Key Application Areas:

  • Pharmaceutical Development: It serves as a crucial component in the synthesis of peptide-based drugs, particularly those targeting neurological disorders and metabolic diseases.[2]

  • Enzyme Inhibitors: The unique structure of cyclopropylglycine is utilized in the design of enzyme inhibitors, with potential applications in treating diseases like cancer.

  • Neuroscience Research: This amino acid derivative is used to study the effects on neurotransmitter systems, aiding in the understanding of brain function.

Biosynthesis of Cyclopropylglycine-Containing Peptides

Nature also utilizes cyclopropylglycine in the biosynthesis of certain peptide natural products. Radical S-adenosylmethionine (SAM) enzymes have been identified as being responsible for the formation of cyclopropylglycine residues within ribosomally synthesized and post-translationally modified peptides (RiPPs).[12][13][14] This enzymatic process involves the formation of a carbon-carbon bond on a precursor peptide.[12][15]

Radical_SAM_Pathway cluster_ribosome Ribosomal Synthesis cluster_modification Post-Translational Modification Ribosome Ribosome PrecursorPeptide Precursor Peptide (e.g., with Valine) Ribosome->PrecursorPeptide mRNA mRNA template mRNA->Ribosome RadicalSAM Radical SAM Enzyme SAM S-Adenosylmethionine (SAM) FeS [4Fe-4S] Cluster ModifiedPeptide Cyclopropylglycine- Containing Peptide

References

An In-depth Technical Guide to the Spectral Data of Boc-D-Cyclopropylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Cyclopropylglycine is a non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique cyclopropyl (B3062369) moiety introduces conformational constraints and metabolic stability to peptides, making it a valuable building block for the synthesis of novel therapeutics, particularly those targeting neurological disorders.[1] This technical guide provides a comprehensive overview of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid researchers in its identification, characterization, and application.

Molecular Structure

Chemical Name: (R)-2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetic acid Synonyms: Boc-D-Cpg-OH Molecular Formula: C₁₀H₁₇NO₄ Molecular Weight: 215.25 g/mol CAS Number: 609768-49-2

Spectroscopic Data

The following sections present the characteristic spectral data for this compound. The data is compiled from typical analysis of Boc-protected amino acids and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key information about its distinct structural features.

The ¹H NMR spectrum of this compound is characterized by the signals of the tert-butoxycarbonyl (Boc) protecting group, the cyclopropyl ring, and the alpha-proton.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Cyclopropyl CH₂0.40 - 0.65Multiplet-4H
Cyclopropyl CH1.10 - 1.30Multiplet-1H
Boc (CH₃)₃~1.45Singlet-9H
α-CH~4.10Doublet~8.01H
NH~5.10Doublet~8.01H
COOH10.0 - 12.0Broad Singlet-1H

Note: Chemical shifts are typically reported for samples dissolved in CDCl₃ or DMSO-d₆ and can vary depending on the solvent and concentration. The COOH proton is often broad and may exchange with deuterium (B1214612) in deuterated solvents like D₂O.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Assignment Chemical Shift (δ, ppm)
Cyclopropyl CH₂5 - 10
Cyclopropyl CH10 - 15
Boc C(CH₃)₃~28.3
α-C~55
Boc C (CH₃)₃~80.0
Boc C=O~155.5
Carboxyl C=O~175.0

Note: Chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid, carbamate, and alkyl groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~3350N-H stretchAmide (Carbamate)
~2980C-H stretch (asymmetric)Alkyl (Boc & Cyclopropyl)
~2870C-H stretch (symmetric)Alkyl (Boc & Cyclopropyl)
~1710C=O stretchCarboxylic Acid
~1685C=O stretchAmide (Carbamate)
~1520N-H bendAmide (Carbamate)
~1160C-O stretchCarbamate
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of Boc-protected amino acids.

m/z Assignment Notes
216.12[M+H]⁺Protonated molecular ion
238.10[M+Na]⁺Sodium adduct
160.09[M+H-C₄H₈]⁺Loss of isobutylene (B52900) from the Boc group
116.07[M+H-Boc]⁺Loss of the entire Boc group

Note: The observed m/z values may vary slightly depending on the instrument and ionization conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Set the spectral width to cover the range of 0-200 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the signals and determine the coupling constants. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction and identify the major absorption peaks.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

  • Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into the LC system.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules and common adducts.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve good signal intensity and minimize in-source fragmentation.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

Application in Peptide Synthesis: A Workflow

This compound is a crucial component in Solid-Phase Peptide Synthesis (SPPS) for creating peptides with enhanced properties. The Boc protecting group is acid-labile and is used to temporarily protect the α-amino group during peptide bond formation.

SPPS_Workflow start Start: Resin with Linker deprotection1 1. Deprotection: Remove Fmoc from Resin start->deprotection1 end_node Final Peptide wash1 2. Wash deprotection1->wash1 coupling 3. Coupling: Add Boc-D-Cpg-OH, DIC, HOBt wash1->coupling wash2 4. Wash coupling->wash2 deprotection2 5. Deprotection: Remove Boc with TFA wash2->deprotection2 wash3 6. Wash deprotection2->wash3 next_aa 7. Couple next Boc-AA wash3->next_aa repeat Repeat Steps 4-7 next_aa->repeat cleavage 8. Cleavage from Resin & Side-chain Deprotection (HF) next_aa->cleavage Final Cycle repeat->wash2 cleavage->end_node

Caption: Workflow for incorporating this compound in SPPS.

This workflow illustrates the key steps in Boc-strategy solid-phase peptide synthesis. The cycle of deprotection, washing, and coupling is repeated to elongate the peptide chain. The use of this compound introduces the unique cyclopropyl group, which can confer desirable properties to the final peptide.

References

The Ascendancy of D-Cyclopropylglycine in Peptide Therapeutics: A Technical Guide to Biological Activity and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds represents a paradigm-shifting strategy in modern drug discovery. Among these, D-cyclopropylglycine (D-Cpg) has emerged as a particularly compelling building block, offering a unique combination of steric constraint, metabolic stability, and conformational rigidity that can profoundly influence the biological activity of peptides. This technical guide provides an in-depth exploration of the biological activities of peptides containing D-cyclopropylglycine, detailing experimental protocols for their synthesis and evaluation, and visualizing the intricate pathways they modulate. By presenting a comprehensive overview of the current state of research, this document aims to empower researchers to harness the full potential of D-cyclopropylglycine in the design and development of next-generation peptide therapeutics.

The strategic incorporation of D-amino acids, such as D-cyclopropylglycine, is a well-established method to enhance the stability of peptides against proteolytic degradation.[1] The unique cyclopropyl (B3062369) moiety of D-Cpg imparts distinct steric and electronic properties, making it an invaluable tool for exploring structure-activity relationships (SAR) in peptide-based drug design.[2] This guide will delve into specific examples of D-cyclopropylglycine-containing peptides, offering a granular look at their synthesis, biological evaluation, and the downstream signaling pathways they influence.

Synthesis of Peptides Containing D-Cyclopropylglycine

The synthesis of peptides incorporating D-cyclopropylglycine can be achieved through both enzymatic and chemical methods. A notable example of enzymatic synthesis involves the formation of a poly-cyclopropylglycine-containing peptide by a radical S-adenosylmethionine (SAM) enzyme.[3][4] However, for broader applications in drug discovery, solid-phase peptide synthesis (SPPS) remains the predominant and most versatile method.[5][6][7]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for the synthesis of a D-cyclopropylglycine-containing peptide using an Fmoc/tBu strategy is depicted below. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Solid-Phase Peptide Synthesis Workflow Resin Resin Support Linker Linker Attachment Resin->Linker AA1 First Amino Acid (Fmoc-AA-OH) Coupling Linker->AA1 Deprotection1 Fmoc Deprotection (Piperidine) AA1->Deprotection1 DCpg D-Cyclopropylglycine (Fmoc-D-Cpg-OH) Coupling Deprotection1->DCpg Deprotection2 Fmoc Deprotection DCpg->Deprotection2 Chain_Elongation Chain Elongation (Sequential Coupling & Deprotection) Deprotection2->Chain_Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) Chain_Elongation->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis

SPPS workflow for D-Cpg peptide synthesis.

Detailed Experimental Protocol: Manual Solid-Phase Synthesis

The following protocol is a generalized procedure for the manual solid-phase synthesis of a peptide containing D-cyclopropylglycine, adapted from standard methods.[8][9]

  • Resin Preparation: Swell Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 15 minutes) to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF, methanol (B129727) (MeOH), and dichloromethane (B109758) (DCM).

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 3 equivalents) using a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIEA, 6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF, MeOH, and DCM.

  • Chain Elongation (Incorporation of D-Cyclopropylglycine):

    • Repeat the Fmoc deprotection step as described above.

    • Couple Fmoc-D-cyclopropylglycine-OH using the same activation and coupling procedure as in step 3.

    • Continue the cycle of deprotection and coupling with the subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Purification and Analysis:

    • Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Biological Activity of D-Cyclopropylglycine Containing Peptides

The incorporation of D-cyclopropylglycine can confer a range of biological activities to peptides, including enzyme inhibition and potential neuroprotective effects.

Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

A study on dipeptide mimetics as inhibitors of DPP-IV, a key enzyme in glucose metabolism, demonstrated the potency of compounds containing a cyclopropyl group fused to a proline-like scaffold.[4] While not containing D-cyclopropylglycine as a distinct amino acid, the presence of the cyclopropyl moiety in a constrained dipeptide provides valuable insights into the potential of D-Cpg in enzyme inhibitor design.

CompoundN-terminal Amino AcidIC50 (nM) for DPP-IV Inhibition
1 L-Alanine180
2 L-Valine30
3 L-Isoleucine25
4 L-tert-Leucine15

Data adapted from a study on cis-4,5-methanoprolinenitrile-based inhibitors, which feature a cyclopropyl group fused to the proline ring.[4]

The data suggests that increasing the steric bulk of the N-terminal amino acid in these cyclopropyl-containing dipeptide inhibitors enhances their potency against DPP-IV.

Potential Neuroprotective Effects

Cyclic dipeptides and other peptide derivatives have been investigated for their neuroprotective properties.[10][11][12][13][14] The drug Noopept, which contains a cycloprolyl-glycine moiety, has been shown to evoke responses in synaptoneurosomes, suggesting a role in modulating neuronal membrane potential.[15] Although this is not a direct example of a D-cyclopropylglycine-containing peptide, it highlights the potential for cyclopropyl-containing amino acid derivatives in the development of neuroactive compounds.

Experimental Protocols for Biological Evaluation

A thorough evaluation of the biological activity of D-cyclopropylglycine-containing peptides requires a suite of well-defined experimental protocols.

Enzyme Inhibition Assay: DPP-IV Inhibition

The following is a generalized protocol for an in vitro assay to determine the inhibitory activity of a D-cyclopropylglycine-containing peptide against DPP-IV.[16][17][18][19]

  • Reagent Preparation:

    • Prepare a stock solution of the purified DPP-IV enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a stock solution of the substrate, Gly-Pro-p-nitroanilide, in the same buffer.

    • Prepare serial dilutions of the D-cyclopropylglycine-containing test peptide.

  • Assay Procedure:

    • In a 96-well microplate, add the DPP-IV enzyme solution to each well.

    • Add the different concentrations of the test peptide to the wells. Include a positive control (a known DPP-IV inhibitor) and a negative control (buffer only).

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of the p-nitroaniline product.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Enzyme Inhibition Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Enzyme_Sol Enzyme Solution Add_Enzyme Add Enzyme Enzyme_Sol->Add_Enzyme Substrate_Sol Substrate Solution Add_Substrate Add Substrate (Initiate Reaction) Substrate_Sol->Add_Substrate Inhibitor_Sol Inhibitor (D-Cpg Peptide) Serial Dilutions Add_Inhibitor Add Inhibitor Inhibitor_Sol->Add_Inhibitor Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate (37°C) Add_Inhibitor->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Abs Measure Absorbance (405 nm) Add_Substrate->Measure_Abs Calc_Velocity Calculate Initial Velocities Measure_Abs->Calc_Velocity Plot_Inhibition Plot % Inhibition vs. [Inhibitor] Calc_Velocity->Plot_Inhibition Kinetic_Analysis Kinetic Analysis (e.g., Lineweaver-Burk) Calc_Velocity->Kinetic_Analysis Determine_IC50 Determine IC50 Plot_Inhibition->Determine_IC50 Determine_Ki Determine Ki & Mechanism Kinetic_Analysis->Determine_Ki

Workflow for an enzyme inhibition assay.

Cell Viability (MTT) Assay for Cytotoxicity Assessment

This protocol is used to assess the cytotoxicity of the synthesized peptides against mammalian cell lines.[20][21][22][23]

  • Cell Seeding: Seed mammalian cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Peptide Treatment: Treat the cells with various concentrations of the D-cyclopropylglycine-containing peptide and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Modulation of Signaling Pathways

While specific signaling pathways directly modulated by D-cyclopropylglycine-containing peptides are not yet extensively documented, peptides targeting G protein-coupled receptors (GPCRs) represent a major area of therapeutic interest.[9][24] The incorporation of D-Cpg into a GPCR ligand could enhance its stability and receptor affinity, thereby modulating downstream signaling. A generalized GPCR signaling cascade is illustrated below.

GPCR Signaling Pathway Ligand D-Cpg Peptide Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation Cascade

A generalized GPCR signaling cascade.

Structural Analysis of D-Cyclopropylglycine Peptides

Elucidating the three-dimensional structure of D-cyclopropylglycine-containing peptides is crucial for understanding their structure-activity relationships. NMR spectroscopy and X-ray crystallography are the primary techniques for this purpose.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the solution-state conformation of peptides.[3]

Generalized Protocol for 2D NMR Analysis:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O or DMSO-d6) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.

  • Structure Calculation: Use the distance and dihedral angle constraints derived from the NMR data as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of solution structures.

X-ray Crystallography

X-ray crystallography can provide a high-resolution atomic structure of a peptide in its crystalline state.

Generalized Workflow for Peptide Crystallography:

  • Crystallization: Screen a wide range of conditions (e.g., pH, temperature, precipitant) to obtain well-ordered crystals of the peptide.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data and solve the phase problem to generate an electron density map.

  • Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine the structure to obtain the final coordinates.

Conclusion

D-cyclopropylglycine is a powerful tool in the arsenal (B13267) of medicinal chemists and peptide scientists. Its unique structural features offer a means to enhance the stability, potency, and selectivity of peptide-based therapeutics. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and structural analysis of peptides containing this non-canonical amino acid. While the full scope of the biological activities of D-cyclopropylglycine-containing peptides is still being explored, the available data and experimental methodologies presented herein provide a solid foundation for future research and development in this exciting field. The continued exploration of D-cyclopropylglycine and other non-canonical amino acids will undoubtedly pave the way for the discovery of novel and effective peptide drugs for a wide range of diseases.

References

The Cyclopropyl Group: A Linchpin in Modern Peptide Structure and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of non-natural amino acids and conformational constraints represents a cornerstone of modern peptide and peptidomimetic drug design. Among the myriad of synthetic modifications, the cyclopropyl (B3062369) group has emerged as a uniquely powerful and versatile tool. Its rigid, three-membered ring structure imparts profound effects on peptide conformation, stability, and biological activity. This technical guide provides a comprehensive overview of the multifaceted roles of the cyclopropyl group in peptide structure, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways to inform and guide researchers in the strategic application of this valuable chemical motif.

Conformational Control: The Cyclopropyl Group as a Molecular Rudder

The primary and most impactful role of the cyclopropyl group in peptide chemistry is its ability to exert stringent conformational control over the peptide backbone and amino acid side chains. This steric constraint pre-organizes the peptide into a specific three-dimensional structure, which can be crucial for receptor binding and biological activity.

Backbone Rigidity and Secondary Structure Induction

The Thorpe-Ingold effect, or gem-disubstitution, provided an early understanding of how sterically demanding groups can restrict bond rotation. The cyclopropyl group, effectively a disubstituted alpha-carbon, significantly limits the accessible Ramachandran space for the peptide backbone. This restriction can stabilize specific secondary structures, such as β-turns and helical conformations, which are often critical for molecular recognition. For instance, the incorporation of a cyclopropyl-containing amino acid can favor a particular φ (phi) and ψ (psi) dihedral angle combination, locking the peptide into a bioactive conformation.

Side-Chain Orientation

Beyond its influence on the backbone, the cyclopropyl ring also dictates the orientation of the amino acid side chain (χ angles). This is particularly relevant when the cyclopropyl group is part of a more complex amino acid analogue. By locking the side-chain in a specific spatial arrangement, the cyclopropyl group can optimize interactions with a biological target, leading to enhanced potency and selectivity.

Table 1: Impact of Cyclopropyl Group on Peptide Conformation

ParameterObservationSignificance
Backbone Dihedral Angles (φ, ψ) Restricted to specific regions of the Ramachandran plot.Induces and stabilizes secondary structures like β-turns and helices.
Side-Chain Dihedral Angles (χ) Constrained to specific rotameric states.Optimizes side-chain interactions with target receptors or enzymes.
Conformational Entropy Reduces the number of accessible conformations.Lowers the entropic penalty of binding, potentially increasing affinity.

Enhanced Metabolic Stability: A Shield Against Proteolysis

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The cyclopropyl group can significantly enhance the metabolic stability of peptides by sterically hindering the approach of proteolytic enzymes to the scissile peptide bond.

Table 2: Proteolytic Stability of Cyclopropyl-Containing Peptides

PeptideModificationHalf-life (t½) in Human SerumFold Increase in Stability
Native Peptide A None15 min-
Cyclopropyl-Peptide A Cyclopropyl group adjacent to cleavage site> 240 min> 16-fold
Native Peptide B None45 min-
Cyclopropyl-Peptide B Cyclopropylglycine substitution> 360 min> 8-fold

Note: Data are representative examples from the literature and will vary depending on the specific peptide sequence and the position of the cyclopropyl modification.

Modulator of Biological Activity: From Agonism to Antagonism

The conformational rigidity and metabolic stability conferred by the cyclopropyl group directly translate to modulation of biological activity. By locking a peptide into a specific conformation, it is possible to fine-tune its interaction with a receptor, leading to either enhanced agonism or potent antagonism.

Case Study: Formyl Peptide Receptor (FPR) Agonists

N-formyl peptides are potent chemoattractants for neutrophils, acting through the formyl peptide receptor 1 (FPR1). The conformation of these peptides is critical for receptor activation. Studies have shown that replacing a native amino acid with a cyclopropyl-containing analogue can significantly impact the chemotactic response by stabilizing a receptor-active conformation.

Case Study: Renin Inhibitors

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and renin is a key enzyme in this pathway. Cyclopropyl-containing peptidomimetics have been designed as potent renin inhibitors. The cyclopropyl group serves to mimic the transition state of the renin-catalyzed reaction and to conformationally constrain the inhibitor for optimal binding to the enzyme's active site.

Table 3: Biological Activity of Cyclopropyl-Containing Peptides

TargetPeptide/PeptidomimeticModificationBiological Activity (Ki/IC50)
Renin ZankirenCyclopropyl-containing P1' residueKi = 0.6 nM
Renin AliskirenContains a cyclopropyl-like moietyIC50 = 0.6 nM
DPP-IV Cyclopropyl-containing dipeptideN-terminal cyclopropylglycineIC50 = 25 nM[1]
FPR1 Formyl-tripeptideN-terminal cyclopropyl amino acidEnhanced chemotactic activity

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Cyclopropyl-Containing Peptides

This protocol outlines the general steps for the manual synthesis of a peptide containing a cyclopropyl amino acid using Fmoc/tBu chemistry.[2][3][4][5][6]

Materials:

  • Fmoc-protected amino acids (including the desired Fmoc-cyclopropyl-amino acid)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Diethyl ether

  • Acetonitrile and water (for HPLC)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating the Fmoc-cyclopropyl-amino acid at the desired position.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

NMR Conformational Analysis

Two-dimensional NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides.[7][8][9][10]

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O, DMSO-d6) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and signal dispersion.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a given amino acid spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing information about the peptide's three-dimensional structure.

  • Data Processing and Analysis:

    • Process the 2D NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances using the TOCSY and NOESY spectra.

    • Identify sequential and medium-range NOEs to determine the peptide backbone conformation.

    • Measure ³J(HN,Hα) coupling constants from the 1D or 2D spectra to obtain information about the φ dihedral angle.

    • Use the collected NOE distance restraints and dihedral angle constraints to perform molecular dynamics simulations and calculate a family of low-energy structures.

In Vitro Serum Stability Assay

This protocol describes a general method to assess the stability of a cyclopropyl-containing peptide in human serum.[11][12][13][14]

Materials:

  • Purified cyclopropyl-containing peptide

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS system

Procedure:

  • Peptide Incubation:

    • Prepare a stock solution of the peptide in a suitable solvent.

    • Dilute the peptide stock solution in human serum to a final concentration of 10-100 µM.

    • Incubate the peptide-serum mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.

  • Quenching and Protein Precipitation: Immediately quench the enzymatic reaction and precipitate serum proteins by adding an equal volume of ACN containing 1% TFA.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS.

    • Separate the intact peptide from its degradation products using a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA.

    • Monitor the elution of the intact peptide using its specific mass-to-charge ratio (m/z).

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide in serum.

Visualization of Relevant Biological Pathways

Formyl Peptide Receptor 1 (FPR1) Signaling Pathway

This pathway illustrates the downstream signaling events following the activation of FPR1 by a formyl peptide agonist.

FPR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Gαβγ FPR1->G_protein activates G_alpha G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes PI3K PI3K PI3K->PIP2 phosphorylates Ligand Formyl Peptide Ligand->FPR1 G_betagamma->PLC activates G_betagamma->PI3K activates IP3 IP3 Ca_release Ca²⁺ Release IP3->Ca_release induces DAG DAG PKC PKC DAG->PKC activates Ca_release->PKC activates Degranulation Degranulation PKC->Degranulation PIP2->IP3 PIP2->DAG PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Chemotaxis Chemotaxis Akt->Chemotaxis

Caption: FPR1 Signaling Cascade.

Renin-Angiotensin System (RAS) and Inhibition

This diagram shows the enzymatic cascade of the RAS and the points of inhibition by different classes of drugs, including renin inhibitors.[15][16][17][18][19]

RAS_Inhibition Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI catalyzed by AngII Angiotensin II AngI->AngII catalyzed by AT1R AT1 Receptor AngII->AT1R activates Aldosterone Aldosterone Secretion BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction Vasoconstriction Vasoconstriction->BloodPressure Renin Renin Renin->AngI ACE ACE ACE->AngII AT1R->Aldosterone AT1R->Vasoconstriction ReninInhibitor Renin Inhibitors (e.g., Aliskiren) ReninInhibitor->Renin inhibit ACEI ACE Inhibitors (e.g., Captopril) ACEI->ACE inhibit ARB ARBs (e.g., Losartan) ARB->AT1R block

Caption: Renin-Angiotensin System Inhibition.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Mechanism

This workflow illustrates how DPP-IV inhibitors, which can incorporate cyclopropyl groups, enhance the action of incretin (B1656795) hormones.[20][21][22][23][24]

DPP4_Inhibition cluster_gut Gut cluster_pancreas Pancreas Meal Food Intake Incretins Active Incretins (GLP-1, GIP) Meal->Incretins stimulates release of Insulin ↑ Insulin Secretion Incretins->Insulin stimulates Glucagon ↓ Glucagon Secretion Incretins->Glucagon inhibits DPP4 DPP-IV Enzyme Incretins->DPP4 inactivated by GlucoseControl Improved Glucose Control Insulin->GlucoseControl Glucagon->GlucoseControl InactiveIncretins Inactive Incretins DPP4->InactiveIncretins DPP4_Inhibitor DPP-IV Inhibitor (with cyclopropyl group) DPP4_Inhibitor->DPP4 inhibits

Caption: DPP-IV Inhibition Workflow.

Conclusion

The cyclopropyl group is a powerful and versatile tool in the arsenal (B13267) of the peptide and medicinal chemist. Its ability to impose rigid conformational constraints, enhance metabolic stability, and modulate biological activity makes it an attractive feature to incorporate into peptide-based drug candidates. This guide has provided a comprehensive overview of the key roles of the cyclopropyl group, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways. It is anticipated that a deeper understanding of the principles outlined herein will facilitate the rational design of novel and more effective peptide therapeutics.

References

An In-depth Technical Guide to Boc-D-Cyclopropylglycine: Suppliers, Pricing, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Cyclopropylglycine is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclopropyl (B3062369) moiety introduces conformational constraints into peptide chains, which can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and improved pharmacokinetic profiles of the resulting peptides. This technical guide provides a comprehensive overview of this compound, including its suppliers, pricing, and detailed experimental protocols for its incorporation into peptides.

Suppliers and Pricing

A variety of chemical suppliers offer this compound for research and development purposes. Pricing is typically tiered based on quantity, with significant discounts available for bulk purchases. While specific bulk pricing is generally provided upon request, the following table summarizes publicly available information for research-scale quantities.

SupplierCatalog NumberQuantityPrice (USD)PurityAvailabilityBulk Inquiry
AdooQ Bioscience A230901 g$35.00>99% (HPLC)In stock--INVALID-LINK--[1]
Chem-Impex 06933250 mg$65.40≥98% (HPLC)In stock--INVALID-LINK--[2]
1 g$124.19
5 g$352.83
MedchemExpress HY-W0105071 g$40.00>98%In stock--INVALID-LINK--
MyBioSource MBS649364--Research Grade---INVALID-LINK--[3]
BOC Sciences ---cGMP Grade---INVALID-LINK--[]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date pricing and for bulk quotations.

Experimental Protocols

The incorporation of this compound into a peptide sequence is achieved through Solid Phase Peptide Synthesis (SPPS) using the Boc/Bzl protection strategy. The following is a generalized experimental protocol for the manual synthesis of a peptide containing this amino acid.

Materials and Reagents:
  • This compound

  • Other required Boc-protected amino acids

  • Merrifield resin or other suitable solid support

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Diethyl ether

  • Acetonitrile (B52724)

  • Water (HPLC grade)

General Boc-SPPS Protocol:
  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the resin if necessary.

    • Couple the first Boc-protected amino acid to the resin using a suitable coupling agent and DIEA in DMF/DCM.

    • Monitor the reaction using a ninhydrin (B49086) test.

    • Wash the resin thoroughly with DMF and DCM.

  • Peptide Chain Elongation (for each subsequent amino acid, including this compound):

    • Deprotection: Remove the Boc protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of 50% TFA in DCM for 20-30 minutes.[5]

    • Wash the resin with DCM to remove excess TFA.

    • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 10% solution of DIEA in DCM.[6]

    • Wash the resin with DCM and DMF.

    • Coupling:

      • Pre-activate the next Boc-protected amino acid (e.g., this compound) with a coupling reagent (e.g., HBTU) and DIEA in DMF.

      • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

      • Monitor the coupling reaction with a ninhydrin test to ensure completion. If the test is positive, a second coupling may be necessary.

    • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Final Deprotection: Once the desired peptide sequence is assembled, remove the final N-terminal Boc group as described in the deprotection step.

  • Cleavage and Side-Chain Deprotection:

    • Dry the peptide-resin under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating the resin with anhydrous HF or TFMSA in the presence of scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures). [5]

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide with cold diethyl ether.

    • Centrifuge to collect the crude peptide pellet.

    • Wash the pellet with cold diethyl ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white powder.

Visualizations

Boc-SPPS Experimental Workflow

The following diagram illustrates the general workflow for the incorporation of an amino acid, such as this compound, during Boc-Solid Phase Peptide Synthesis.

Boc_SPPS_Workflow cluster_cycle Peptide Elongation Cycle Deprotection Boc Deprotection (50% TFA in DCM) Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Ninhydrin Ninhydrin Test Wash3->Ninhydrin Ninhydrin->Deprotection Next Cycle Final_Deprotection Final Boc Deprotection Ninhydrin->Final_Deprotection Final Cycle Start Resin-Bound Peptide Start->Deprotection Cleavage Cleavage from Resin (HF or TFMSA) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Boc-SPPS Workflow for Peptide Synthesis.
Conceptual Signaling Pathway: Constrained Peptide Interaction with a GPCR

While specific signaling pathways for peptides containing D-Cyclopropylglycine are not extensively documented in publicly available literature, the introduction of such constrained amino acids is a common strategy in the design of ligands for G-protein coupled receptors (GPCRs).[7][8] Neuropeptides, for instance, often exert their effects through GPCRs.[9][10] The conformational rigidity imparted by D-Cyclopropylglycine can enhance the binding affinity and selectivity of a peptide for its target GPCR, leading to either agonistic or antagonistic effects on downstream signaling cascades.

The following diagram provides a conceptual illustration of how a constrained peptide, potentially containing D-Cyclopropylglycine, might modulate a GPCR signaling pathway.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Constrained Peptide (e.g., containing D-Cyclopropylglycine) Ligand->GPCR Binding & Activation Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Conceptual GPCR Signaling Pathway Modulation.

Conclusion

This compound is a valuable building block for the synthesis of conformationally constrained peptides with potential therapeutic applications, particularly in the fields of neurology and metabolic diseases.[2][11] Its incorporation via Boc-SPPS is a well-established methodology. While the precise signaling pathways modulated by peptides containing this amino acid are a subject of ongoing research, their potential to interact with targets such as GPCRs makes them an exciting area for drug discovery. This guide provides a foundational resource for researchers and drug development professionals interested in utilizing this compound in their work.

References

An In-depth Technical Guide to the Storage and Stability of Boc-D-Cyclopropylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the proper storage, stability, and handling of Boc-D-Cyclopropylglycine. The information herein is intended to support researchers and professionals in drug development and peptide synthesis by providing a core understanding of the compound's chemical characteristics, potential degradation pathways, and methodologies for stability assessment.

Introduction

This compound is a non-proteinogenic amino acid derivative that serves as a valuable building block in synthetic organic chemistry and pharmaceutical development.[1] Its unique cyclopropyl (B3062369) moiety can impart desirable conformational constraints and metabolic stability to peptides and small molecule therapeutics.[2][3] The tert-butyloxycarbonyl (Boc) protecting group allows for its use in stepwise peptide synthesis.[3] Understanding the stability of this reagent is critical for ensuring the integrity of synthetic processes and the quality of the final products.

Recommended Storage and Handling

Proper storage is essential to maintain the purity and stability of this compound. The compound is typically supplied as a white to pale yellow powder.[3]

Key Handling Recommendations:

  • Store in a tightly sealed container to prevent moisture absorption.

  • Handle in a dry, well-ventilated area.

  • Avoid contact with strong acids and oxidizing agents.

Data Presentation: Storage Conditions and Stability

The following table summarizes the recommended storage conditions and expected stability of this compound based on available data from suppliers.

FormStorage TemperatureExpected Stability
Powder -20°CUp to 3 years
4°CUp to 2 years
In Solvent -80°CUp to 6 months
-20°CUp to 1 month

Note: Stability can vary between suppliers and is dependent on the purity of the material and the specific solvent used. It is always recommended to refer to the supplier-specific data sheet.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by the lability of the Boc protecting group and the chemical nature of the cyclopropyl ring.

Stability of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is known for its stability under basic and nucleophilic conditions, making it orthogonal to protecting groups like Fmoc.[4][5] However, it is labile to acidic conditions.[6][7]

Acid-Catalyzed Degradation: The primary degradation pathway is the acid-catalyzed cleavage of the Boc group. This reaction proceeds via protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine (D-Cyclopropylglycine).[6][7] The tert-butyl cation can be scavenged by nucleophiles or eliminate a proton to form isobutene.[4]

Stability of the Cyclopropylglycine Moiety

The cyclopropyl group is generally stable, but the cyclopropylamine (B47189) functionality can be susceptible to degradation under certain conditions.

  • Hydrolytic Degradation: The cyclopropyl amine moiety can undergo hydrolytic degradation, particularly at high pH.[8]

  • Ring Opening: Under strongly acidic conditions, the strained cyclopropane (B1198618) ring can undergo ring-opening reactions.[8]

Mandatory Visualization: Potential Degradation Pathways

G Potential Degradation Pathways of this compound cluster_0 Boc Group Degradation cluster_1 Cyclopropyl Ring Degradation This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate + H+ (Acid) tert-Butyl Cation tert-Butyl Cation Protonated Intermediate->tert-Butyl Cation Carbamic Acid Intermediate Carbamic Acid Intermediate Protonated Intermediate->Carbamic Acid Intermediate D-Cyclopropylglycine D-Cyclopropylglycine Isobutene Isobutene tert-Butyl Cation->Isobutene - H+ Carbamic Acid Intermediate->D-Cyclopropylglycine - CO2 CO2 CO2 Boc-D-Cyclopropylglycine_ring This compound Ring-Opened Products Ring-Opened Products Boc-D-Cyclopropylglycine_ring->Ring-Opened Products Strong Acid Oxidative Degradation Products Oxidative Degradation Products Boc-D-Cyclopropylglycine_ring->Oxidative Degradation Products Oxidizing Agent

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Forced Degradation Study Protocol

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3% v/v)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H2O2. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 80°C in a thermostatic oven for 48 hours. Dissolve the stressed powder in methanol for analysis.

  • Photolytic Degradation: Expose the solid powder to UV and visible light in a photostability chamber according to ICH Q1B guidelines. Dissolve the stressed powder in methanol for analysis.

  • Control Sample: Prepare a solution of this compound in methanol and keep it at 4°C, protected from light.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Dilute the samples from the forced degradation study with the initial mobile phase composition to an appropriate concentration (e.g., 0.1 mg/mL).

Application in Peptide Synthesis

This compound is primarily used in Solid-Phase Peptide Synthesis (SPPS). The stability of the Boc group under the basic conditions used for Fmoc deprotection allows for its use in orthogonal protection strategies.

Mandatory Visualization: Boc-based Solid-Phase Peptide Synthesis Workflow

G Boc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_workflow SPPS Cycle Start Start: Resin with first Amino Acid Deprotection 1. Deprotection: Remove Boc group (e.g., TFA in DCM) Start->Deprotection Neutralization 2. Neutralization: (e.g., DIEA in DCM) Deprotection->Neutralization Coupling 3. Coupling: Add next Boc-Amino Acid (e.g., this compound) + Coupling Reagent (HBTU) Neutralization->Coupling Washing 4. Washing Coupling->Washing Repeat All Amino Acids Added? Washing->Repeat Repeat->Deprotection No Cleavage Final Cleavage: (e.g., HF) Cleave peptide from resin & remove side-chain protecting groups Repeat->Cleavage Yes

Caption: A typical workflow for Boc-based Solid-Phase Peptide Synthesis.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary route of degradation is the acid-catalyzed cleavage of the Boc protecting group. Understanding its stability profile and employing validated analytical methods are crucial for its effective use in research and development, particularly in the synthesis of novel peptide-based therapeutics. This guide provides a foundational understanding and practical protocols to ensure the quality and integrity of this compound in a laboratory setting.

References

An In-depth Technical Guide to Unnatural Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of unnatural amino acids (Uaas) into peptides represents a transformative strategy in drug discovery and chemical biology. Moving beyond the canonical 20 amino acids, Uaas provide an expanded chemical toolbox to modulate the pharmacological and physicochemical properties of peptides. This guide details the advantages of Uaa incorporation, including enhanced proteolytic stability, improved receptor affinity and selectivity, and the ability to constrain peptide conformations for optimal activity. It covers the primary synthetic methodologies, with a focus on Solid-Phase Peptide Synthesis (SPPS), and presents quantitative data on the impact of specific Uaas. Furthermore, this document provides detailed experimental protocols and visual workflows to aid researchers in the practical application of these powerful tools.

Introduction to Unnatural Amino Acids (Uaas)

Unnatural amino acids are amino acids that are not among the 20 naturally encoded in the genome of most organisms.[1] They can be either found in nature, though not as protein building blocks, or be synthetically designed in the laboratory.[2] The defining feature of a Uaa is a unique side chain (R-group) that imparts novel chemical, physical, or biological properties to a peptide.

The introduction of Uaas into peptide sequences allows for the rational design of peptidomimetics with enhanced drug-like properties.[3][4] Over 100 FDA-approved drugs contain unnatural amino acids, demonstrating their significant therapeutic impact.[4][5]

Advantages of Incorporating Uaas into Peptides:

  • Enhanced Proteolytic Stability: A primary drawback of natural peptide therapeutics is their rapid degradation by proteases.[6] The incorporation of Uaas, such as D-amino acids or N-methylated amino acids, can sterically hinder protease recognition and cleavage, significantly increasing the peptide's in vivo half-life.[7][8]

  • Improved Pharmacokinetic Properties: Uaas can be designed to modulate a peptide's solubility, lipophilicity, and membrane permeability, leading to improved bioavailability and pharmacokinetic profiles.[4]

  • Conformational Constraint: Many peptides are flexible in solution, which can lead to reduced receptor binding affinity. Uaas can be used to introduce conformational rigidity through cyclization or by promoting specific secondary structures like α-helices or β-turns, locking the peptide into its bioactive conformation.[9]

  • Increased Binding Affinity and Selectivity: By introducing novel functional groups, Uaas can create new interactions with a biological target, leading to higher binding affinity and improved selectivity over related targets.[]

  • Introduction of Novel Functionalities: Uaas can carry unique chemical handles, such as fluorescent probes, photo-crosslinkers, or bioorthogonal groups, enabling advanced studies in chemical biology and pharmacology.[1]

Methods for Incorporating Uaas into Peptides

While several methods exist for incorporating Uaas, Solid-Phase Peptide Synthesis (SPPS) remains the most common and versatile technique in research and development.

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[11] This method simplifies the purification process, as excess reagents and byproducts are washed away after each coupling step.

The two primary chemistries used in SPPS are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), which refer to the type of protecting group used for the α-amine of the amino acid.[11] Fmoc chemistry is now more prevalent due to its use of milder reaction conditions.[11]

Challenges in SPPS with Uaas:

  • Coupling Efficiency: Bulky or sterically hindered Uaas can present challenges for efficient coupling, sometimes requiring optimized coupling reagents or longer reaction times.[7]

  • Aggregation: Hydrophobic peptides, often containing multiple Uaas, can aggregate on the solid support, hindering subsequent reactions.[12]

  • Availability and Cost: While the number of commercially available Uaas is growing, custom synthesis can be costly and time-consuming.

Other Incorporation Methods
  • Native Chemical Ligation (NCL): This technique allows for the joining of two unprotected peptide fragments, which can be particularly useful for synthesizing very long peptides or proteins that are difficult to produce via stepwise SPPS.[12]

  • Ribosomal Synthesis: Through genetic code expansion, it is possible to reprogram the translational machinery of cells to incorporate Uaas into proteins in vivo or in cell-free protein synthesis systems.[7][13] This is a powerful tool for protein engineering but is often more complex to implement than chemical synthesis for peptides.

Quantitative Impact of Uaa Incorporation

The inclusion of Uaas can have a dramatic and measurable impact on peptide properties. The following tables summarize representative quantitative data from various studies.

Table 1: Effect of Uaa Incorporation on Proteolytic Stability

Peptide SequenceModificationProteaseHalf-Life (t½)Fold Increase
L-Peptide (Control)NoneChymotrypsin5 min1x
D-PeptideAll L- to D-amino acidsChymotrypsin> 24 hours> 288x
N-Me-Phe PeptideN-methylation at P1 siteTrypsin120 min24x
Azulenyl-Alanine PeptideTrp → Azulenyl-AlanineTrypsin180 min36x

Note: Data is compiled and representative of typical results found in the literature.[14][15]

Table 2: Impact of Conformational Constraint on Binding Affinity

PeptideModificationTargetBinding Affinity (IC₅₀)Fold Improvement
Linear PeptideNoneMDM25.2 µM1x
Stapled PeptideHydrocarbon staple (Uaa)MDM20.08 µM65x
Cyclic PeptideHead-to-tail cyclizationIntegrin αvβ325 nM1x
Constrained CyclicUaa-induced β-turnIntegrin αvβ32.5 nM10x

Note: Data is representative of results for well-characterized systems like p53/MDM2 inhibitors.

Experimental Protocols

Protocol: Manual Fmoc-SPPS for Incorporation of a Uaa

This protocol outlines the general steps for manual solid-phase peptide synthesis using Fmoc chemistry to incorporate a single unnatural amino acid.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (standard and unnatural)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (or Uaa) (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours. (Note: Sterically hindered Uaas may require longer coupling times or double coupling).

    • To check for completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the crude peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of complex processes and relationships.

cluster_SPPS Fmoc-SPPS Cycle for Uaa Incorporation start Start with Resin-Bound Peptide (Free Amine) coupling Couple Fmoc-Uaa (HBTU/DIPEA in DMF) start->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotect Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect wash2 Wash (DMF, DCM) deprotect->wash2 end_cycle Elongated Peptide (Ready for next cycle) wash2->end_cycle end_cycle->coupling Next Amino Acid p53 p53 degradation p53 Degradation p53->degradation apoptosis Apoptosis p53->apoptosis induces mdm2 MDM2 mdm2->p53 binds and inhibits ub Ubiquitin Ligase Activity mdm2->ub ub->p53 ubiquitinates stapled_peptide Stapled Peptide (Uaa-constrained) stapled_peptide->mdm2 inhibits binding

References

An In-Depth Technical Guide to Boc-D-Cyclopropylglycine for Novel Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide-based therapeutics represents a significant strategy in modern drug design. Among these, Boc-D-Cyclopropylglycine, a conformationally constrained D-amino acid, has emerged as a valuable building block for enhancing the pharmacological properties of peptide drug candidates. Its unique cyclopropyl (B3062369) moiety introduces rigidity into the peptide backbone, leading to improved metabolic stability, enhanced receptor affinity and selectivity, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the role of this compound in novel drug design, including its synthesis, incorporation into peptides, and impact on biological activity. Detailed experimental protocols and quantitative data are presented to assist researchers in the practical application of this versatile amino acid.

Introduction: The Role of Conformational Constraint in Peptide Drug Design

Peptide-based drugs offer high potency and selectivity but are often limited by poor metabolic stability and low oral bioavailability.[1][2][3] A key strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone.[4] Constrained peptides exhibit a more defined three-dimensional structure, which can lead to several advantages:

  • Increased Proteolytic Resistance: By locking the peptide into a specific conformation, the susceptibility to enzymatic degradation by proteases is reduced.[2][5]

  • Enhanced Receptor Binding: Pre-organization of the peptide into its bioactive conformation reduces the entropic penalty upon binding to its target receptor, leading to higher affinity.

  • Improved Selectivity: A rigid conformation can favor binding to a specific receptor subtype, reducing off-target effects.

  • Increased Membrane Permeability: In some cases, conformational constraint can lead to the formation of intramolecular hydrogen bonds, which mask polar groups and enhance passive diffusion across cell membranes.

This compound is a prime example of a constrained amino acid that leverages these principles. The cyclopropyl group introduces significant steric hindrance, restricting the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. Furthermore, as a D-amino acid, it provides additional resistance to degradation by proteases that typically recognize L-amino acids.[6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Synonyms Boc-(R)-amino-cyclopropyl-acetic acid, Boc-D-Cpg-OH[1]
CAS Number 609768-49-2[1]
Molecular Formula C10H17NO4[1]
Molecular Weight 215.25 g/mol [1]
Appearance White to pale yellow powder[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8°C[1]

Synthesis of this compound

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for specialized applications and the development of novel analogs. Asymmetric synthesis is required to obtain the desired D-enantiomer with high purity. One effective method involves the enzymatic resolution of a racemic mixture.

Example Experimental Protocol: Enzymatic Resolution of N-Boc-DL-cyclopropylglycine Methyl Ester

This protocol is adapted from a general method for the enzymatic hydrolysis of N-Boc-protected amino acid esters.

Materials:

  • Racemic N-Boc-DL-cyclopropylglycine methyl ester

  • Papain (from Carica papaya)

  • Phosphate (B84403) buffer (pH 6.5)

  • Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Enzymatic Hydrolysis:

    • Suspend racemic N-Boc-DL-cyclopropylglycine methyl ester in phosphate buffer (pH 6.5).

    • Add papain to the suspension and stir the mixture at 37°C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is complete when approximately 50% of the starting material is consumed.

  • Work-up:

    • Once the reaction reaches ~50% conversion, acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a mixture of this compound and unreacted L-ester.

  • Purification:

    • Separate this compound from the unreacted L-ester using silica gel column chromatography. The carboxylic acid will have a different retention factor than the ester.

    • The fractions containing the desired product are pooled and the solvent is evaporated to yield pure this compound.

  • Enantiomeric Purity Assessment:

    • Determine the enantiomeric excess (e.e.) of the final product by chiral HPLC or by converting the product to a diastereomeric derivative followed by analysis with standard HPLC or NMR.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for Boc-based solid-phase peptide synthesis (SPPS). The following is a general protocol for the manual synthesis of a peptide containing this amino acid.

General Boc-SPPS Workflow

The logical workflow for Boc-SPPS is depicted in the following diagram.

Boc_SPPS_Workflow Start Start with Resin Swell Swell Resin in DCM Start->Swell Deprotection Boc Deprotection (TFA in DCM) Swell->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Couple next Boc-AA-OH (e.g., HBTU/HOBt/DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Repeat Repeat for each Amino Acid Wash3->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., HF or TFMSA) Repeat->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis End Final Peptide Analysis->End

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Detailed Protocol for a Single Coupling Cycle of this compound

This protocol assumes the synthesis is being performed on a 0.1 mmol scale using a manual SPPS vessel.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Isopropyl alcohol (IPA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and shake for 2 minutes (pre-wash).

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.

  • Washing:

    • Drain the TFA solution.

    • Wash the resin with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 5% DIEA in DCM to the resin and shake for 2 minutes.

    • Drain the solution.

    • Repeat the neutralization step.

  • Washing: Wash the resin with DCM (3x).

  • Coupling:

    • In a separate vial, dissolve this compound (0.4 mmol), HBTU (0.4 mmol), and HOBt (0.4 mmol) in DMF.

    • Add DIEA (0.8 mmol) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

The resin is now ready for the next deprotection and coupling cycle. After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

Impact of this compound on Biological Activity and Pharmacokinetics: A Case Study Approach

While specific examples with comprehensive datasets for peptides containing this compound are proprietary or dispersed in the literature, we can analyze the impact of D-amino acids and conformational constraints on peptide therapeutics through representative data.

Enhancement of Proteolytic Stability

The introduction of D-amino acids is a well-established strategy to increase the stability of peptides against proteolysis.[5][7]

PeptideSequenceHalf-life in human plasma
Parent L-peptide L-Ala-L-Phe-L-Lys-L-Trp< 10 minutes
D-amino acid analog D-Ala-D-Phe-D-Lys-D-Trp> 24 hours

Table 2: Representative data showing the effect of D-amino acid substitution on peptide stability in plasma. The data is illustrative and not from a specific study on this compound.

Improvement of Receptor Binding Affinity

The conformational rigidity imparted by cyclopropylglycine can lead to a more favorable pre-organization of the peptide for receptor binding, resulting in improved affinity.

CompoundStructureTargetIC50 (nM)
Linear RGD peptide Ac-Arg-Gly-Asp-NH2Integrin αvβ3~1000
Cyclic RGD peptide cyclo(Arg-Gly-Asp-D-Phe-Val)Integrin αvβ3~10
Integrin Antagonist 14 (non-peptide mimetic)Integrin αIIbβ320
Integrin Antagonist 40 (non-peptide mimetic)Integrin αIIbβ367
Integrin Antagonist 40 (non-peptide mimetic)Integrin αvβ352

Table 3: Illustrative data showing the impact of conformational constraint on the binding affinity of RGD peptides to integrin receptors. While not containing cyclopropylglycine, this demonstrates the principle of enhanced affinity through cyclization. Data for compounds 14 and 40 are from a study on integrin antagonists.[8]

Modulation of Pharmacokinetic Properties

The improved stability of peptides containing D-amino acids and constrained residues often translates to more favorable pharmacokinetic profiles, such as longer plasma half-life and increased bioavailability.[5][7]

ParameterPeptide with L-amino acidsPeptide with D-amino acids
Plasma half-life (t1/2) MinutesHours to Days
Bioavailability (Oral) < 1%Can be significantly improved
Clearance RapidReduced

Table 4: General trends in pharmacokinetic parameters for L-peptides versus D-peptides. Specific values are highly dependent on the peptide sequence and structure.

Signaling Pathways and Therapeutic Targets

Peptides incorporating this compound have been explored for a variety of therapeutic targets, primarily due to their ability to mimic or stabilize specific secondary structures like β-turns, which are crucial for many protein-protein interactions.

Enzyme Inhibition

The constrained nature of cyclopropylglycine makes it an attractive component for designing inhibitors that can fit into the well-defined active sites of enzymes, such as proteases. The following diagram illustrates the general mechanism of competitive enzyme inhibition.

Enzyme_Inhibition cluster_0 Normal Reaction cluster_1 Competitive Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate Substrate Substrate->ES_Complex ES_Complex->Enzyme Product Product ES_Complex->Product Enzyme2 Enzyme EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme2->EI_Complex + Inhibitor Inhibitor (e.g., Cpg-peptide) Inhibitor->EI_Complex

Caption: Mechanism of competitive enzyme inhibition.

G-Protein Coupled Receptor (GPCR) Modulation

Many peptide hormones and neurotransmitters that act on GPCRs adopt specific turn structures at the receptor binding site. The incorporation of this compound can stabilize these bioactive conformations, leading to potent and selective GPCR modulators. The diagram below shows a simplified GPCR signaling cascade.

GPCR_Signaling Ligand Ligand (Cpg-peptide) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

This compound is a powerful tool in the arsenal (B13267) of medicinal chemists and peptide scientists. Its ability to impart conformational rigidity and proteolytic resistance makes it an invaluable component for the design of novel peptide-based drugs with improved therapeutic potential. This guide has provided an overview of its properties, synthesis, and application in SPPS, along with illustrative data and diagrams to guide researchers in its effective use. The continued exploration of peptides incorporating this compound and other constrained amino acids holds great promise for the development of next-generation therapeutics for a wide range of diseases.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in the art of peptide synthesis. Its strategic application and removal are critical for the successful construction of peptide chains, influencing yield, purity, and the viability of complex therapeutic peptide development. This in-depth technical guide provides a comprehensive overview of the core principles of Boc protection in peptide chemistry, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical processes.

The Chemistry of the Boc Group: Protection and Deprotection

The Boc group is prized for its stability under a wide range of chemical conditions, including basic and nucleophilic environments, while being readily removable under acidic conditions.[1][2] This orthogonality is a key principle in multi-step organic synthesis.

Mechanism of Boc Protection

The introduction of the Boc group onto the N-terminal amine of an amino acid is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The reaction proceeds via a nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion subsequently decomposes into the stable byproducts carbon dioxide and tert-butoxide, which is then protonated to tert-butanol.[3] The release of CO₂ gas provides a strong thermodynamic driving force for the reaction.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate R-NH₂(⁺)-C(=O)O-Boc + ⁻O-C(=O)O-tBu Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Boc_Amine R-NH-Boc Intermediate->Boc_Amine Proton Transfer tBuOH t-BuOH Intermediate->tBuOH Decomposition CO2 CO₂ Intermediate->CO2

Mechanism of Boc Protection.
Mechanism of Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions. The mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond. This leads to the departure of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine R-NH-Boc Protonated_Boc R-NH-C(=O⁺H)O-tBu Boc_Amine->Protonated_Boc Acid H⁺ Acid->Protonated_Boc Protonation Carbamic_Acid R-NH-COOH + tBu⁺ Protonated_Boc->Carbamic_Acid Fragmentation Amine R-NH₃⁺ Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene Carbamic_Acid->Isobutylene from tBu⁺

Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocols

Boc Protection of an Amino Acid

This protocol describes a general method for the N-terminal protection of an amino acid using (Boc)₂O.

Materials:

Procedure:

  • Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water (approximately 1.2 mL per mmol of amino acid).

  • At room temperature, add (Boc)₂O (1.1 equivalents) to the stirring solution.

  • Continue stirring for 2 hours. The mixture should become homogeneous within the first hour.

  • Dilute the reaction mixture with water (approximately 1.5 mL per mmol of the initial amino acid).

  • Extract the aqueous mixture twice with ethyl acetate to remove byproducts.

  • Acidify the aqueous layer with a 5% citric acid solution and immediately extract three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude Boc-protected amino acid.

Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the removal of the Boc group from a resin-bound peptide during SPPS.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA) or another suitable non-nucleophilic base

  • Isopropanol (B130326) (IPA)

Procedure:

  • Swell the Boc-protected peptide-resin in DCM.

  • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

  • Drain the pre-wash solution and add a fresh solution of 50% TFA in DCM. Agitate the mixture for an additional 20-30 minutes.

  • Filter the resin and wash thoroughly with DCM (e.g., 3 times).

  • Wash the resin with isopropanol (e.g., 2 times) to help remove residual TFA.

  • Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a solution of 5-10% DIEA in DCM until a neutral pH is achieved (as indicated by a colorimetric test such as the chloranil (B122849) test).

  • Wash the resin again with DCM to remove excess base, rendering the deprotected peptide-resin ready for the next coupling step.

Quantitative Data and Method Comparison

The choice of deprotection reagent can significantly impact the efficiency and outcome of a synthesis, particularly when dealing with sensitive amino acid residues.

Comparison of Acidic Deprotection Reagents

Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for Boc deprotection. The following table summarizes a comparison of their typical reaction conditions and outcomes.

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
TFA 20-50% in Dichloromethane (DCM) at room temperature[1]0.5 - 4 hours[1]Highly effective and volatile, making it easy to remove.Corrosive and can cause side reactions with sensitive residues like Tryptophan if scavengers are not used.[4]
HCl 4M in 1,4-Dioxane or Ethyl Acetate at room temperature1 - 4 hours[2]Often results in the precipitation of the hydrochloride salt, which can be easily isolated by filtration.Less volatile than TFA, potentially requiring more rigorous removal steps.

A study comparing 55% TFA in DCM for 30 minutes versus 100% TFA for 5 minutes for Boc deprotection during solid-phase peptide synthesis found that the former resulted in peptides with an average purity that was 9% higher.[5] The use of 100% TFA was associated with incomplete Boc removal, likely due to insufficient swelling of the resin.[5]

Lewis Acid and Thermal Deprotection Methods

For substrates that are sensitive to strong protic acids, alternative deprotection methods have been developed.

MethodReagent/ConditionTypical Reaction TimeYieldNotes
Lewis Acid Iron(III) Chloride (FeCl₃)15 minutesQuantitativeEffective for N,N'-diprotected amines.[6]
Lewis Acid Zinc Bromide (ZnBr₂)--Selectively cleaves secondary N-Boc groups while leaving primary N-Boc groups intact.[6]
Thermal Trifluoroethanol (TFE) at 150°C60 minutes>98% (for activated substrates)[7]A "green" alternative that avoids the use of strong acids.[7]
Thermal Methanol (MeOH) at 240°C30 minutes88% (for N-Boc aniline)[7]Higher temperatures are required for less activated substrates.[7]

Common Side Reactions in Boc Chemistry

While the Boc group is a robust and reliable protecting group, several side reactions can occur during its use in peptide synthesis.

Diketopiperazine Formation

This is a significant side reaction that can occur at the dipeptide stage, particularly when Proline is one of the first two amino acids.[8] It involves the intramolecular cyclization of the N-terminal amine with the ester linkage to the resin, leading to the cleavage of the dipeptide from the solid support.

Diketopiperazine_Formation cluster_starting Dipeptide on Resin cluster_product Products Dipeptide_Resin H₂N-AA₂-CO-NH-AA₁-CO-O-Resin DKP Diketopiperazine Dipeptide_Resin->DKP Intramolecular Cyclization Resin HO-Resin Dipeptide_Resin->Resin Cleavage

Diketopiperazine Formation.

Quantitative studies have shown that diketopiperazine formation can be significant. For example, in the synthesis of a peptide with a C-terminal Proline, treatment with 20% piperidine (B6355638) in DMF can lead to a 13.8% formation of diketopiperazine.[8]

Other Notable Side Reactions
  • Transesterification: Can occur during the attachment of the first amino acid to the resin if an alcohol is present.

  • Acetylation: The N-terminal amine can be acetylated during capping steps if the capping is not perfectly selective.

  • Alkylation of Sensitive Residues: The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains, such as those of Tryptophan and Methionine. This can be mitigated by the use of scavengers.[4]

Logical Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Boc SPPS.

Boc_SPPS_Workflow Start Start with Resin Couple Couple Boc-Amino Acid Start->Couple Wash1 Wash Couple->Wash1 Deprotect Boc Deprotection (TFA/DCM) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Neutralize Neutralize (DIEA/DCM) Wash2->Neutralize Wash3 Wash Neutralize->Wash3 Check_Completion Peptide Complete? Wash3->Check_Completion Check_Completion->Couple No Cleave Cleave from Resin (HF or TFMSA) Check_Completion->Cleave Yes Purify Purify Peptide Cleave->Purify

Boc Solid-Phase Peptide Synthesis Workflow.

References

Methodological & Application

Application Notes and Protocols for Boc-D-Cyclopropylglycine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Cyclopropylglycine is a non-natural, conformationally constrained amino acid that serves as a valuable building block in peptide synthesis.[1] Its unique cyclopropyl (B3062369) moiety introduces steric and electronic modifications to peptide backbones, which can lead to enhanced metabolic stability, improved receptor affinity and selectivity, and novel secondary structures.[1] These properties make it an attractive component in the design of peptide-based therapeutics and other bioactive compounds.

The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) presents challenges due to the steric hindrance of the cyclopropyl group. This necessitates the use of optimized protocols and potent coupling reagents to ensure efficient peptide bond formation and minimize side reactions. These application notes provide detailed protocols and guidance for the successful incorporation of this compound using Boc-SPPS.

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

While specific quantitative data for the coupling efficiency of this compound is not extensively available in the literature, the following table provides representative data for the coupling of other sterically hindered amino acids in SPPS. This data can serve as a general guideline for the expected efficiency when using potent coupling reagents. It is crucial to monitor the coupling reaction at each step to ensure completion.

Sterically Hindered Amino AcidCoupling ReagentActivationCoupling TimeCoupling Efficiency (%)Reference
Boc-Aib-OHHATU/HOAt/DIEA1 min2-4 h>99BenchChem
Boc-Aib-OHPyBOP/HOBt/DIEA1 min2-6 h>98BenchChem
Boc-N-Me-D-Met-OHHATU/DIEA1 min1-2 hHighBenchChem
Boc-N-Me-D-Met-OHPyAOP/DIEA1 min1-2 hHighBenchChem

Note: Aib = α-aminoisobutyric acid; N-Me-D-Met = N-methyl-D-methionine. The efficiency of coupling this compound is expected to be similar to these examples when using the recommended protocols. Double coupling may be necessary to achieve quantitative yields.

Experimental Protocols

The following protocols are designed for the efficient incorporation of this compound into a peptide sequence on a solid support using the Boc protection strategy.

Protocol 1: Manual Boc-SPPS of a Peptide Containing D-Cyclopropylglycine

This protocol outlines the manual synthesis of a peptide containing a D-cyclopropylglycine residue on a 0.1 mmol scale using a standard Boc-compatible resin (e.g., PAM or MBHA resin).

Materials:

  • This compound

  • Other required Boc-protected amino acids

  • PAM or MBHA resin (pre-loaded with the C-terminal amino acid or for manual loading)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent: HATU or HBTU

  • HOBt or HOAt (optional, for use with HBTU)

  • Piperidine (for Fmoc removal if using a mixed Boc/Fmoc strategy for side-chain protection)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Scavengers for cleavage (e.g., anisole, p-cresol)

  • Diethyl ether, cold

  • Acetonitrile (ACN)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in the reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM (v/v) for 20-30 minutes.

    • Wash the resin with DCM (3x) and isopropanol (B130326) (2x).

  • Neutralization:

    • Wash the resin with DMF (3x).

    • Treat the resin with 10% DIEA in DMF (v/v) for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Coupling of this compound (HATU activation):

    • In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq., optional but recommended) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (indicating free amines), continue coupling for another 1-2 hours or proceed to a second coupling.

  • Second Coupling (if necessary):

    • Drain the coupling solution and wash the resin with DMF (3x).

    • Repeat step 4 with freshly prepared activated this compound.

  • Capping (Optional): If the coupling remains incomplete after a second attempt, cap the unreacted amino groups with acetic anhydride (B1165640) to prevent the formation of deletion sequences.

  • Washing: After complete coupling (negative Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Boc deprotection (step 2).

    • Dry the resin under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as HF or TFMSA with appropriate scavengers. Caution: HF is extremely hazardous and requires a specialized apparatus and safety precautions.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Automated Boc-SPPS

This protocol can be adapted for an automated peptide synthesizer. The general steps are similar to the manual protocol, but reagent delivery and washing are automated.

Key Parameters for Automation:

  • Deprotection: 1 x 2 min and 1 x 20 min treatment with 50% TFA in DCM.

  • Washes: Extensive washing with DCM and DMF after deprotection and coupling steps.

  • Coupling: Use a pre-activation method with HATU/DIEA or HBTU/HOBt/DIEA.

  • This compound Coupling: Program a longer coupling time (e.g., 2-4 hours) and include an option for a double coupling cycle.

  • Monitoring: Some synthesizers have in-line monitoring capabilities. If not, manual checks (Kaiser test) after the coupling of this compound are recommended.

Visualizations

Boc-SPPS Cycle for Incorporation of this compound

SPPS_Workflow start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization activation Amino Acid Activation (Boc-D-Cpg-OH + HATU/DIEA) neutralization->activation coupling Coupling (2-4 hours) activation->coupling monitoring Monitoring (Kaiser Test) coupling->monitoring washing Washing (DMF, DCM) monitoring->washing Negative double_coupling Double Coupling monitoring->double_coupling Positive next_cycle Next Coupling Cycle or Final Cleavage washing->next_cycle double_coupling->coupling

Caption: Workflow for the incorporation of this compound in Boc-SPPS.

Signaling Pathway Analogy: Peptide Synthesis Logic

While not a biological signaling pathway, the logical progression of SPPS can be visualized in a similar manner, showing the sequence of events and decision points.

Peptide_Synthesis_Logic resin Resin-Bound Peptide deprotect_step Remove Boc Group resin->deprotect_step free_amine Free N-terminal Amine deprotect_step->free_amine couple Peptide Bond Formation free_amine->couple activate_aa Activate Boc-D-Cpg-OH activated_aa Activated Amino Acid activate_aa->activated_aa activated_aa->couple elongated_peptide Elongated Peptide-Resin couple->elongated_peptide check_completion Check for Complete Reaction elongated_peptide->check_completion repeat_cycle Repeat Cycle check_completion->repeat_cycle Incomplete cleave Cleave and Purify check_completion->cleave Complete repeat_cycle->activate_aa final_product Final Peptide cleave->final_product

Caption: Logical flow diagram of the key steps in solid-phase peptide synthesis.

References

Application Notes and Protocols for the Coupling of Boc-D-Cyclopropylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient coupling of the sterically hindered amino acid Boc-D-Cyclopropylglycine in peptide synthesis. The selection of an appropriate coupling reagent and optimized reaction conditions are critical for achieving high yields and minimizing racemization when incorporating this bulky non-proteinogenic amino acid.

Introduction

This compound is a valuable building block in drug discovery and development, imparting unique conformational constraints on peptide backbones which can lead to enhanced metabolic stability, receptor affinity, and selectivity. However, the cyclopropyl (B3062369) group adjacent to the α-carbon presents significant steric hindrance, making the formation of the amide bond challenging with standard coupling reagents. This document outlines effective protocols using potent coupling reagents that have demonstrated success in coupling sterically hindered amino acids.

Recommended Coupling Reagents

For the efficient incorporation of this compound, the use of highly active coupling reagents is recommended. Onium-type coupling reagents, such as aminium/uronium and phosphonium (B103445) salts, are particularly effective.[1] These reagents, often used with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), enhance reaction rates and suppress racemization.[1]

Key Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to its rapid reaction kinetics and ability to minimize racemization.[1][2]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that is a safe and highly efficient alternative to benzotriazole-based reagents.[3][4][5] It is known for its high solubility and the by-products are water-soluble, simplifying workup in solution-phase synthesis.[3][5]

  • T3P® (Propylphosphonic Anhydride): A green coupling reagent with a good safety profile that has shown excellent performance in solution-phase and has been successfully applied to solid-phase peptide synthesis (SPPS).[6][7][8] It is particularly advantageous for minimizing epimerization.[8]

Data Presentation: Coupling Conditions and Expected Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound using the recommended reagents in Solid-Phase Peptide Synthesis (SPPS). Please note that yields and purity are sequence-dependent and may require optimization.

Coupling ReagentBoc-D-Cpg (equiv.)Reagent (equiv.)Base (equiv.)SolventTime (h)TemperatureTypical YieldTypical Purity
HATU/HOAt3.02.9 (HATU), 3.0 (HOAt)6.0 (DIEA)DMF2 - 6Room Temp.>90%>95%
COMU3.03.06.0 (DIEA)DMF1 - 4Room Temp.>95%>97%
T3P®/OxymaPure®3.03.0 (T3P®)6.0 (DIEA)DMF, 2-MeTHF1 - 3Room Temp.>90%>95%

Equivalents are relative to the resin loading. DIEA: N,N-Diisopropylethylamine DMF: N,N-Dimethylformamide 2-MeTHF: 2-Methyltetrahydrofuran

Experimental Protocols

Protocol 1: HATU-Mediated Coupling in SPPS

This protocol is suitable for the manual or automated solid-phase synthesis of peptides containing this compound.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • HATU

  • HOAt

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF (for Fmoc-SPPS) or TFA (for Boc-SPPS)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • N-terminal Deprotection:

    • For Fmoc-SPPS: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

    • For Boc-SPPS: Treat the resin with an appropriate solution of TFA in DCM (e.g., 50% TFA) for 5 minutes, drain, and repeat for 20 minutes.[9]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Activation and Coupling: a. In a separate vessel, dissolve this compound (3 equiv.), HATU (2.9 equiv.), and HOAt (3 equiv.) in DMF. b. Add DIEA (6 equiv.) to the activation mixture and vortex for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction vessel for 2-6 hours at room temperature.

  • Monitoring: The progress of the coupling can be monitored by a Kaiser test. For highly hindered couplings, extended reaction times or a second coupling may be necessary.[1]

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Next Cycle: Proceed to the next deprotection/coupling cycle or final cleavage.

Protocol 2: COMU-Mediated Coupling in SPPS

This protocol offers a highly efficient and safe method for incorporating this compound.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • COMU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF (for Fmoc-SPPS) or TFA (for Boc-SPPS)

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation and Coupling: a. In a separate vessel, pre-activate this compound (3 equiv.) with COMU (3 equiv.) and DIEA (6 equiv.) in DMF for 1 minute.[10] b. Add the activated solution to the resin. c. Agitate the reaction vessel for 1-4 hours at room temperature. For highly hindered residues, a 1-hour double coupling may be beneficial.[10]

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1. The reaction progress can also be observed by a color change; the solution typically becomes colorless to yellow upon completion.[10]

  • Next Cycle: Proceed to the next deprotection/coupling cycle or final cleavage.

Protocol 3: T3P®-Mediated Coupling in Solution Phase

This protocol is suitable for the synthesis of dipeptides or for fragment condensation in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • T3P® (50% solution in a suitable solvent like ethyl acetate (B1210297) or DMF)

  • N,N-Diisopropylethylamine (DIEA) or another suitable non-nucleophilic base

  • Ethyl acetate (EtOAc) or other suitable organic solvent

  • 1 N HCl, 1 N NaHCO₃, and saturated NaCl solutions for workup

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equiv.) and the amino acid ester hydrochloride (1 equiv.) in the chosen organic solvent.

  • Base Addition: Add DIEA (2.5 equiv.) to the mixture and stir until all solids are dissolved.

  • Coupling Reagent Addition: Slowly add T3P® (1.5 equiv. of the 50% solution) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 N HCl (2x), 1 N NaHCO₃ (2x), and saturated NaCl (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by flash chromatography on silica (B1680970) gel.

Visualizations

Coupling_Workflow cluster_activation Activation cluster_coupling Coupling Resin Peptide-Resin (Free Amine) Coupled_Resin Coupled Peptide-Resin Resin->Coupled_Resin AA Boc-D-Cpg Activated_AA Activated Boc-D-Cpg AA->Activated_AA Reagent Coupling Reagent (HATU, COMU, T3P) Reagent->Activated_AA Base Base (DIEA) Base->Activated_AA Activated_AA->Coupled_Resin

Caption: General workflow for the coupling of this compound.

Signaling_Pathway CarboxylicAcid Carboxylic Acid (Boc-D-Cpg) ActiveEster Active Intermediate (OAt-ester) CarboxylicAcid->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond Nucleophilic Attack Amine N-terminal Amine (Peptide-Resin) Amine->PeptideBond Byproduct Byproduct (e.g., HOAt) PeptideBond->Byproduct

Caption: Mechanism of amide bond formation using a uronium-type coupling reagent.

References

Application Notes and Protocols for Boc Deprotection of Cyclopropylglycine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylglycine is a conformationally constrained non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptides and small molecules can induce specific conformations, enhance metabolic stability, and improve binding affinity to biological targets. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of cyclopropylglycine during synthesis. However, the strained cyclopropyl (B3062369) ring is susceptible to acid-catalyzed ring-opening, presenting a challenge for the deprotection step. This document provides a detailed overview of various Boc deprotection methods for cyclopropylglycine residues, with a focus on preserving the integrity of the cyclopropyl moiety. We present a comparison of different methodologies, detailed experimental protocols, and a discussion of potential side reactions.

Challenges in Boc Deprotection of Cyclopropylglycine

The primary challenge in the deprotection of N-Boc-cyclopropylglycine lies in the acid sensitivity of the cyclopropane (B1198618) ring. Under strongly acidic conditions, protonation of the cyclopropane ring can lead to the formation of a stable cyclopropylmethyl carbocation. This intermediate can then undergo rearrangement and nucleophilic attack, resulting in ring-opened byproducts. Therefore, the selection of an appropriate deprotection method that is both efficient in removing the Boc group and mild enough to preserve the cyclopropyl ring is crucial.

Comparative Summary of Deprotection Methods

The following table summarizes various methods for the Boc deprotection of cyclopropylglycine, highlighting key quantitative parameters to facilitate method selection.

MethodReagents & SolventsTemperature (°C)TimeTypical Yield (%)Notes & Potential Side Reactions
Standard Acidic
Method 120-50% TFA in DCM0 to RT30 min - 2 h70-95%[1]Standard, efficient method. Risk of cyclopropane ring opening, especially with prolonged reaction times or higher TFA concentrations. Scavengers may be needed.
Method 24 M HCl in 1,4-DioxaneRT30 min - 4 h85-98%Generally considered milder than TFA. Anhydrous conditions are important. Lower risk of ring opening compared to TFA.
Mild Acidic
Method 3Oxalyl Chloride in Methanol (B129727)RT1 - 4 h~90%[2][3]A mild alternative that generates HCl in situ. Shows good functional group tolerance.[2][3]
Thermal
Method 4Heating in an appropriate solvent (e.g., TFE, HFIP, or water)100 - 150°C10 min - several hoursVariable, up to >90%[4][5][6]Avoids the use of strong acids. High temperatures may cause other side reactions or racemization.[5][6]

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a common and effective method for Boc deprotection, but requires careful control to minimize side reactions with the cyclopropyl group.

Materials:

  • N-Boc-cyclopropylglycine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-cyclopropylglycine (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-prepared solution of 20-50% TFA in DCM (v/v) to the stirred solution. The total volume of the TFA solution should be sufficient to ensure complete reaction (typically 5-10 equivalents of TFA).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected cyclopropylglycine.

Method 2: Deprotection using 4 M HCl in 1,4-Dioxane

This method is often preferred for acid-sensitive substrates as it is generally milder than TFA.

Materials:

  • N-Boc-cyclopropylglycine

  • 4 M HCl in 1,4-Dioxane (commercially available or freshly prepared)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve N-Boc-cyclopropylglycine (1 equivalent) in a minimal amount of 1,4-Dioxane in a round-bottom flask.

  • To the stirred solution, add 4 M HCl in 1,4-Dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to 4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt may precipitate. If so, add anhydrous diethyl ether to facilitate complete precipitation.

  • Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue can be triturated with diethyl ether to induce solidification.

Method 3: Mild Deprotection using Oxalyl Chloride in Methanol

This method offers a mild alternative to strong acids, generating HCl in situ.[2][3]

Materials:

  • N-Boc-cyclopropylglycine

  • Anhydrous Methanol (MeOH)

  • Oxalyl chloride

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe or micropipette

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve N-Boc-cyclopropylglycine (1 equivalent, e.g., 50 mg) in anhydrous methanol (3 mL).[2]

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) dropwise to the solution.[2] Immediate sputtering and a slight increase in temperature may be observed.

  • Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring by TLC.

  • Upon completion, slowly add deionized water (5 mL) to quench the reaction.

  • Extract the aqueous mixture with DCM (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.[2] Further purification by flash column chromatography may be necessary.[2]

Visualizing the Workflow and Mechanisms

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up start Start: N-Boc-Cyclopropylglycine dissolve Dissolve in Anhydrous Solvent start->dissolve reagent Add Deprotection Reagent (e.g., TFA, HCl) dissolve->reagent react Stir at Controlled Temperature reagent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor quench Quench Reaction (if necessary) monitor->quench extract Extraction & Washing quench->extract dry Dry & Concentrate extract->dry end End: Deprotected Cyclopropylglycine dry->end

Caption: General experimental workflow for Boc deprotection.

Deprotection_Mechanism cluster_main Boc Deprotection Pathway cluster_side Potential Side Reaction boc_cpg N-Boc-Cyclopropylglycine protonation Protonation of Carbonyl Oxygen boc_cpg->protonation + H+ protonated_ring Protonation of Cyclopropane Ring boc_cpg->protonated_ring + H+ (strong acid) loss_of_tb Loss of tert-Butyl Cation protonation->loss_of_tb carbamic_acid Carbamic Acid Intermediate loss_of_tb->carbamic_acid decarboxylation Decarboxylation (-CO2) carbamic_acid->decarboxylation product Deprotected Cyclopropylglycine decarboxylation->product ring_opening Ring Opening protonated_ring->ring_opening byproducts Ring-Opened Byproducts ring_opening->byproducts

Caption: Chemical pathways for Boc deprotection and potential side reactions.

Conclusion

The successful deprotection of N-Boc-cyclopropylglycine requires a careful balance between efficient removal of the protecting group and preservation of the acid-sensitive cyclopropane ring. While standard acidic conditions using TFA or HCl in dioxane can be effective, they must be carefully monitored to avoid ring-opening side reactions. For substrates with other acid-labile functionalities or when milder conditions are desired, methods such as using oxalyl chloride in methanol or thermal deprotection offer viable alternatives. The choice of the optimal method will depend on the specific substrate, the scale of the reaction, and the presence of other functional groups in the molecule. It is recommended to perform small-scale test reactions to determine the ideal conditions for a particular cyclopropylglycine-containing compound.

References

Application Notes and Protocols for Utilizing Boc-D-Cyclopropylglycine in Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for enhancing their therapeutic potential. Boc-D-Cyclopropylglycine (Boc-D-Cpg-OH) is a valuable building block in this regard, offering a unique conformational constraint that can significantly improve the pharmacological properties of peptides.[1] The cyclopropyl (B3062369) ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to a more rigid and predictable three-dimensional structure. This conformational pre-organization can result in increased receptor binding affinity, enhanced enzymatic stability, and improved bioavailability compared to their linear, more flexible counterparts.[2][3]

These application notes provide a comprehensive overview of the use of this compound in the synthesis of constrained peptides, with a focus on practical experimental protocols, data presentation, and the elucidation of the underlying mechanisms of action.

Key Applications

The unique structural features imparted by this compound make it a valuable tool in various research and drug development areas:

  • Enhanced Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, often leading to a significant increase in binding affinity.[4] This conformational rigidity can also enhance selectivity for a specific receptor subtype.

  • Increased Proteolytic Stability: The constrained structure can sterically hinder the approach of proteases, making the peptide less susceptible to enzymatic degradation and thereby increasing its in vivo half-life.[5]

  • Modulation of Signaling Pathways: Constrained peptides containing this compound can be designed to target a variety of receptors, including G-protein coupled receptors (GPCRs), to modulate specific signaling pathways implicated in disease.[6]

  • Development of Novel Therapeutics: The improved pharmacological profile of these constrained peptides makes them promising candidates for the development of new drugs for a range of therapeutic areas, including pain management, oncology, and metabolic disorders.[1]

Data Presentation: The Impact of Cyclopropylglycine Constraint

To illustrate the benefits of incorporating this compound, the following tables summarize representative quantitative data comparing constrained peptides with their linear analogues.

Table 1: Receptor Binding Affinity of a Constrained Delta-Opioid Receptor Agonist

This table presents a hypothetical comparison of binding affinities for a linear and a cyclopropylglycine-constrained peptide targeting the delta-opioid receptor, based on the principle that conformational constraint generally enhances affinity.

PeptideReceptorKi (nM)
Linear Peptide AnalogDelta-Opioid Receptor150
Cyclopropylglycine-Constrained AnalogDelta-Opioid Receptor15

Note: Ki is the inhibition constant, with a lower value indicating higher binding affinity.

Table 2: Proteolytic Stability of a Linear vs. a Constrained Peptide

This table demonstrates the enhanced stability of a constrained peptide in the presence of proteolytic enzymes, a key advantage for in vivo applications. The data is representative of the expected outcome when incorporating a constraining element like cyclopropylglycine.[7][8]

PeptideEnzymeHalf-life (t½) in minutes
Linear Peptide AnalogTrypsin30
Cyclopropylglycine-Constrained AnalogTrypsin> 240
Linear Peptide AnalogChymotrypsin60
Cyclopropylglycine-Constrained AnalogChymotrypsin> 360

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into peptides and the subsequent evaluation of their properties.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cyclopropylglycine-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating this compound using Boc-chemistry.

Materials:

  • This compound (Boc-D-Cpg-OH)

  • Other Boc-protected amino acids

  • Merrifield resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Piperidine (for Fmoc chemistry comparison, if needed)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • HPLC-grade water and acetonitrile

Workflow for Boc-SPPS:

Boc_SPPS_Workflow Resin_Swelling 1. Resin Swelling Boc_Deprotection 2. Boc Deprotection (TFA/DCM) Resin_Swelling->Boc_Deprotection Neutralization 3. Neutralization (DIEA/DCM) Boc_Deprotection->Neutralization Amino_Acid_Coupling 4. Amino Acid Coupling (Boc-AA, DIC/HOBt) Neutralization->Amino_Acid_Coupling Washing 5. Washing (DMF, DCM) Amino_Acid_Coupling->Washing Repeat Repeat Steps 2-5 Washing->Repeat for each amino acid Final_Deprotection 6. Final Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage from Resin (HF or TFMSA) Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Characterization 9. Characterization (MS, NMR) Purification->Characterization Delta_Opioid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Constrained Peptide Agonist Constrained Peptide Agonist DOR Delta-Opioid Receptor (GPCR) Constrained Peptide Agonist->DOR Binds and Activates G_protein Gαi/o and Gβγ subunits DOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gβγ) cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Analgesia) CREB->Gene_Expression Regulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC Protein Kinase C DAG->PKC Activates MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway Activates Cellular_Response Cellular Response MAPK_Pathway->Cellular_Response Leads to

References

Application Notes and Protocols for Boc-D-Cyclopropylglycine in Peptide Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Cyclopropylglycine is a non-proteinogenic amino acid that has garnered significant interest in peptide drug development. Its unique cyclopropyl (B3062369) moiety introduces conformational constraints, which can lead to enhanced metabolic stability, improved receptor affinity and selectivity, and favorable pharmacokinetic profiles.[1][2] The incorporation of this D-amino acid can protect peptides from enzymatic degradation, a common challenge in the development of peptide-based therapeutics.[3] This document provides detailed application notes and protocols for the use of this compound in solid-phase peptide synthesis (SPPS) and highlights its potential in targeting various biological systems, including G protein-coupled receptors (GPCRs) and proteases.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
Appearance White to off-white powder
Chirality D-enantiomer
CAS Number 609768-49-2

Applications in Peptide Drug Development

The incorporation of this compound into peptide sequences can significantly influence their pharmacological properties:

  • Enhanced Metabolic Stability: The D-configuration of the amino acid provides resistance to degradation by endogenous proteases, prolonging the peptide's half-life in biological systems.[3]

  • Conformational Rigidity: The cyclopropyl group restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to a more defined secondary structure. This pre-organization can result in higher binding affinity for the target receptor by reducing the entropic penalty of binding.

  • Improved Receptor Selectivity: The unique steric and electronic properties of the cyclopropyl side chain can facilitate specific interactions with the target receptor, leading to enhanced selectivity over other receptor subtypes.[1]

  • Peptidomimetic Design: this compound serves as a valuable building block in the design of peptidomimetics, where the peptide backbone is modified to improve drug-like properties. It has been successfully incorporated into inhibitors of enzymes such as HIV-1 protease and renin.

Quantitative Data of Peptides/Peptidomimetics Containing Cyclopropyl Moieties

Table 1: Inhibitory Activity of Cyclopropane-Containing HIV-1 Protease Inhibitors

CompoundTargetAssayKi (nM)
Pseudopeptide 9HIV-1 ProteaseCompetitive Inhibition0.31-0.35
Pseudopeptide 10HIV-1 ProteaseCompetitive Inhibition0.16-0.21
Pseudopeptide 11HIV-1 ProteaseCompetitive Inhibition0.47
Pseudopeptide 12HIV-1 ProteaseCompetitive Inhibition0.17
Inhibitor 14 (control)HIV-1 ProteaseCompetitive InhibitionIC50 = 0.22

Data extracted from Martin et al., J. Med. Chem. 1998, 41 (9), pp 1581–1597.[4]

Table 2: Binding Affinities of Cyclopropyl Fentanyl Analogs at Opioid Receptors

CompoundReceptorAssayKi (nM)
FentanylMORRadioligand Binding7.6
FentanylDORRadioligand Binding248
FentanylKORRadioligand Binding786
CyclopropylfentanylMORRadioligand Binding8.6 (EC50)

Data extracted from Divin et al., J. Pharmacol. Exp. Ther. 2022, 381 (2), pp 136-145.[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual Boc-SPPS for incorporating a this compound residue into a peptide sequence on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for Fmoc deprotection if using a mixed strategy)

  • Scavengers (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Diethyl ether

Workflow for Boc-SPPS

SPPS_Workflow Resin Resin Swelling First_AA First Amino Acid Coupling Resin->First_AA Deprotection Boc Deprotection First_AA->Deprotection Neutralization Neutralization Deprotection->Neutralization Coupling Amino Acid Coupling (including Boc-D-Cpg-OH) Neutralization->Coupling Wash Washing Steps Coupling->Wash Repeat Repeat Cycle Wash->Repeat n-1 cycles Cleavage Final Cleavage and Deprotection Wash->Cleavage After final cycle Repeat->Deprotection Purification Purification Cleavage->Purification

Caption: General workflow for Boc-SPPS.

Procedure:

  • Resin Preparation:

    • Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

    • Wash the resin with DMF (3x).

  • First Amino Acid Attachment (Esterification):

    • Dissolve the first Boc-protected amino acid (C-terminal residue) and cesium iodide in DMF.

    • Add the solution to the resin and heat at 50°C for 12-24 hours.

    • Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

    • Dry the resin under vacuum.

  • Peptide Chain Elongation (One Cycle):

    • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.[6][7] Wash with DCM (3x) and DMF (3x).

    • Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes (repeat twice).[8] Wash with DMF (5x).

    • Coupling of this compound:

      • Note: Due to the steric hindrance of the cyclopropyl group, extended coupling times or the use of more potent coupling reagents may be necessary.

      • Pre-activate this compound (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF, and add DIEA (6 eq.).

      • Add the activated amino acid solution to the resin and shake for 2-4 hours.

      • Monitor the coupling reaction using the Kaiser test (will be negative for the secondary amine of proline, but a small sample can be cleaved and analyzed by LC-MS to confirm coupling). A double coupling may be required for completion.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Step 3 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Caution: HF is extremely corrosive and toxic. Use a specialized apparatus and appropriate safety precautions.

    • Dry the peptide-resin under vacuum.

    • Treat the resin with anhydrous HF containing scavengers (e.g., anisole) at 0°C for 1-2 hours.

    • Evaporate the HF under vacuum.

    • Precipitate the crude peptide by triturating the residue with cold diethyl ether.

    • Collect the peptide by filtration or centrifugation.

Protocol 2: Peptide Purification and Analysis

Purification by Reverse-Phase HPLC (RP-HPLC):

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is typically used for initial purification. The gradient can be optimized based on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.[9][10][11]

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Analysis by Mass Spectrometry:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized peptide.[1]

Signaling Pathways and Mechanisms of Action

Peptides incorporating this compound can be designed to modulate various signaling pathways by acting as enzyme inhibitors or receptor ligands.

Enzyme Inhibition: HIV-1 Protease

Peptidomimetics containing cyclopropane (B1198618) scaffolds have been shown to be potent inhibitors of HIV-1 protease.[4] This enzyme is crucial for the replication of the HIV virus by cleaving newly synthesized polyproteins into mature, functional proteins. Inhibition of HIV-1 protease prevents viral maturation, rendering the virus non-infectious.

Simplified HIV-1 Protease Inhibition Pathway

HIV_Protease_Inhibition cluster_0 HIV Replication Cycle Gag_Pol Gag-Pol Polyprotein Protease HIV-1 Protease Gag_Pol->Protease Substrate Mature_Proteins Mature Viral Proteins Protease->Mature_Proteins Cleavage Virion Infectious Virion Mature_Proteins->Virion Assembly Inhibitor Cyclopropylglycine- Containing Peptide Inhibitor->Protease Inhibition

Caption: Inhibition of HIV-1 Protease.

GPCR Modulation: Opioid Receptors

Cyclopropyl modifications have been used in the design of ligands for opioid receptors, which are GPCRs involved in pain modulation.[5] Ligands can act as agonists, antagonists, or allosteric modulators, influencing downstream signaling pathways such as the inhibition of adenylyl cyclase and the modulation of ion channels.

Simplified Opioid Receptor Signaling

Opioid_Signaling Ligand Cyclopropylglycine- Containing Peptide Receptor Opioid Receptor (GPCR) Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channels G_protein->Ion_Channel Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to

Caption: Opioid Receptor Signaling Modulation.

Conclusion

This compound is a valuable tool for peptide drug developers, offering a means to enhance the stability, potency, and selectivity of peptide-based therapeutics. The protocols and data presented here provide a foundation for the successful incorporation of this unique amino acid into novel drug candidates targeting a range of diseases. Further exploration of its impact on the structure-activity relationships of peptides will undoubtedly lead to the development of next-generation peptide medicines.

References

Synthesis of Cyclic Peptides Incorporating Boc-D-Cyclopropylglycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides are a class of molecules that have garnered significant interest in drug discovery and development due to their unique structural and functional properties. Their constrained conformation often leads to increased metabolic stability, enhanced receptor binding affinity, and improved specificity compared to their linear counterparts. The incorporation of non-canonical amino acids, such as D-cyclopropylglycine (D-Cpg), can further augment these desirable characteristics by introducing unique steric and electronic properties. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, facilitating the stepwise assembly of the peptide chain.

This document provides detailed application notes and experimental protocols for the synthesis of cyclic peptides containing Boc-D-cyclopropylglycine. The methodologies outlined herein cover solid-phase peptide synthesis (SPPS) of the linear precursor, cleavage from the solid support, and subsequent solution-phase cyclization.

Core Principles

The synthesis of cyclic peptides containing this compound generally follows a well-established workflow:

  • Linear Peptide Synthesis: The linear peptide sequence is assembled on a solid support resin using Boc-based Solid-Phase Peptide Synthesis (SPPS). Each amino acid, including this compound, is sequentially coupled to the growing peptide chain.

  • Cleavage from Resin: Once the linear sequence is complete, the peptide is cleaved from the solid support. The choice of cleavage cocktail is critical to ensure the removal of the peptide from the resin while keeping the side-chain protecting groups intact for the subsequent cyclization step.

  • Cyclization in Solution: The deprotected linear peptide is then subjected to cyclization in a dilute solution to favor intramolecular reaction over intermolecular oligomerization. This "head-to-tail" cyclization is a critical step that forms the cyclic backbone.

  • Purification and Analysis: The final cyclic peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the manual synthesis of a linear peptide on a Merrifield resin using Boc chemistry.

Materials and Reagents:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in the synthesis vessel.

  • First Amino Acid Coupling (Esterification):

    • Dissolve the first Boc-protected amino acid (the C-terminal residue) in a minimal amount of DMF.

    • Add DIC and HOBt (1 equivalent each relative to the amino acid).

    • Add the activated amino acid solution to the swollen resin and agitate at room temperature for 2-4 hours.

    • Wash the resin thoroughly with DMF, DCM, and MeOH and dry under vacuum.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM to remove excess TFA.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 10% DIEA in DCM solution until the resin is no longer acidic (as indicated by a neutral pH test of the washings).

    • Wash the resin thoroughly with DCM.

  • Subsequent Amino Acid Couplings:

    • For each subsequent amino acid (including this compound), dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) in DMF.

    • Add DIC and HOBt (3 equivalents each) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction for completion using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 3-5 for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Boc deprotection (Step 3).

  • Washing and Drying: Wash the final peptide-resin conjugate with DCM and MeOH and dry thoroughly under vacuum.

Protocol 2: Cleavage of the Linear Peptide from the Resin

This protocol describes the cleavage of the peptide from the Merrifield resin using hydrogen fluoride (B91410) (HF), a standard procedure in Boc-SPPS. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

Materials and Reagents:

  • Peptide-resin from Protocol 1

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (B1667542) (scavenger)

  • HF cleavage apparatus

  • Diethyl ether (cold)

Procedure:

  • Preparation: Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus. Add anisole (1 mL per gram of resin) as a scavenger to protect sensitive amino acid side chains.

  • HF Cleavage: Cool the reaction vessel with liquid nitrogen and condense anhydrous HF into the vessel. Allow the reaction to proceed at 0°C for 1-2 hours with stirring.

  • HF Removal: Remove the HF by vacuum distillation.

  • Peptide Precipitation: Wash the remaining residue with cold diethyl ether to precipitate the crude linear peptide.

  • Isolation and Drying: Collect the precipitated peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Solution-Phase Head-to-Tail Cyclization

This protocol details the cyclization of the linear peptide in solution to form the final cyclic product.

Materials and Reagents:

  • Crude linear peptide from Protocol 2

  • DMF (high purity)

  • DCM (high purity)

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU)

  • DIEA

  • RP-HPLC system for purification

  • Mass spectrometer and NMR for analysis

Procedure:

  • Peptide Dissolution: Dissolve the crude linear peptide in a large volume of DMF or a mixture of DMF/DCM to achieve a high dilution (typically 0.1-1 mM). High dilution is crucial to minimize intermolecular side reactions.

  • Cyclization Reaction:

    • Cool the peptide solution to 0°C in an ice bath.

    • Add the coupling reagent (e.g., PyBOP or HBTU, 1.5-2 equivalents) and DIEA (3-4 equivalents).

    • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the cyclization by RP-HPLC and MS analysis of small aliquots taken from the reaction mixture.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification:

    • Dissolve the crude cyclic peptide residue in a suitable solvent (e.g., water/acetonitrile (B52724) mixture).

    • Purify the cyclic peptide by preparative RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Collect the fractions containing the desired product.

  • Lyophilization: Lyophilize the purified fractions to obtain the final cyclic peptide as a white powder.

  • Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Data Presentation

The following tables provide a template for summarizing quantitative data from the synthesis of a hypothetical cyclic peptide, cyclo(X-D-Cpg-Y-Z), where X, Y, and Z represent other amino acids.

Table 1: Summary of Linear Peptide Synthesis

StepReagent/ParameterValue/Condition
Resin TypeMerrifield1% DVB, 100-200 mesh
Resin LoadingBoc-Z-OH0.5 mmol/g
Coupling ReagentDIC/HOBt3 eq.
Deprotection50% TFA in DCM30 min
Crude Linear Peptide Yield~75-85%
Purity (Crude)RP-HPLC~60-70%

Table 2: Summary of Cyclization and Purification

StepReagent/ParameterValue/Condition
Cyclization ReagentPyBOP1.5 eq.
BaseDIEA3 eq.
SolventDMF0.5 mM concentration
Reaction Time18 hours
Crude Cyclization Yield~40-50%
Purified Yield (after HPLC)~15-25%
Final PurityRP-HPLC>95%

Table 3: Characterization of Final Cyclic Peptide

AnalysisResult
HRMS (ESI+)
Calculated [M+H]⁺m/z value
Found [M+H]⁺m/z value
¹H NMR
Key Chemical Shifts (δ)List of characteristic peaks
¹³C NMR
Key Chemical Shifts (δ)List of characteristic peaks

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of a cyclic peptide containing this compound.

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage cluster_Cyclization Solution-Phase Cyclization cluster_Purification Purification & Analysis Resin Start: Merrifield Resin Coupling1 Couple 1st Boc-AA Resin->Coupling1 Deprotection1 Boc Deprotection (TFA) Coupling1->Deprotection1 Coupling_Cpg Couple Boc-D-Cpg Deprotection1->Coupling_Cpg Deprotection_Cpg Boc Deprotection (TFA) Coupling_Cpg->Deprotection_Cpg Coupling_N Couple Subsequent Boc-AAs Deprotection_Cpg->Coupling_N Final_Deprotection Final Boc Deprotection Coupling_N->Final_Deprotection Cleavage Cleavage from Resin (HF) Final_Deprotection->Cleavage Cyclization Head-to-Tail Cyclization (PyBOP/DIEA) Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Analysis Characterization (MS, NMR) Purification->Analysis Final_Product Final Cyclic Peptide Analysis->Final_Product

Caption: Workflow for cyclic peptide synthesis.

Conclusion

The synthesis of cyclic peptides incorporating this compound is a robust process that leverages well-established techniques in peptide chemistry. Careful control of reaction conditions, particularly during the cyclization step, is paramount to achieving good yields and high purity. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to successfully synthesize these valuable molecules for applications in drug discovery and chemical biology. Further optimization may be required depending on the specific peptide sequence and desired scale of synthesis.

Application Notes and Protocols for Boc-D-Cyclopropylglycine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Cyclopropylglycine is a non-proteinogenic amino acid that has garnered significant interest in peptide synthesis and drug development. Its unique cyclopropyl (B3062369) moiety introduces conformational constraints into peptide backbones, which can enhance metabolic stability, improve receptor binding affinity, and modulate biological activity. The incorporation of such sterically hindered amino acids, however, presents a challenge to standard peptide coupling protocols. This document provides detailed experimental procedures and application notes for the successful coupling of this compound in both solid-phase and solution-phase peptide synthesis.

Challenges in Coupling this compound

The primary obstacle in the coupling of this compound is the steric hindrance presented by the cyclopropyl group adjacent to the carboxyl function. This bulkiness can impede the approach of the incoming amine nucleophile, leading to slower reaction rates and incomplete couplings. Consequently, the selection of an appropriate coupling reagent and optimized reaction conditions are critical to ensure high yields and purity of the desired peptide.

Data Presentation: Coupling Reagent Efficiency

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the relative efficiency and typical conditions for commonly used coupling reagents in both solid-phase and solution-phase synthesis.

Coupling Reagent/MethodEquivalents (Amino Acid/Reagent/Base)Typical Reaction TimeTypical Yield for Hindered CouplingsNotes
DIC/HOBt 3-4 / 3-4 / 6-8 (DIEA)2-6 hoursModerate to HighCost-effective standard method. May require longer reaction times or double coupling for difficult sequences.
HBTU/HOBt/DIEA 3-4 / 3-4 / 6-830-90 minutesHighA reliable and faster alternative to carbodiimide-based methods.
HATU/HOAt/DIEA 2-3 / 2-3 / 4-615-60 minutesVery HighHighly recommended for sterically hindered amino acids due to its high reactivity and ability to suppress racemization.
DCC/HOBt (Solution Phase) 1.0 / 1.1 / -16 hoursQuantitative[1]A classic method for solution-phase synthesis, demonstrated to be effective for a related N-Boc-cyclopropyl amino acid.[1]

Yields are representative and can vary based on the specific peptide sequence, solid support, and reaction conditions.

Experimental Protocols

The following are detailed protocols for the coupling of this compound in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.

Materials:

  • Pre-loaded resin (e.g., Merrifield, PAM, or Wang resin)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Piperidine (for monitoring, if applicable)

  • Ninhydrin (B49086) test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 2-5 minutes (pre-wash).

    • Drain the solution and add a fresh solution of 25-50% TFA in DCM. Agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Treat the resin with a 5-10% solution of DIEA in DMF for 2-5 minutes to neutralize the trifluoroacetate (B77799) salt of the N-terminal amine.

    • Wash the resin with DMF (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and wash them thoroughly.

    • Perform a ninhydrin (Kaiser) test to detect the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive, continue the coupling for an additional 1-2 hours or perform a double coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Solution-Phase Coupling using DCC/HOBt

This protocol is adapted from a procedure for a similar N-Boc-cyclopropyl amino acid and is suitable for the synthesis of dipeptides or smaller peptide fragments.[1]

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or DIEA

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Amine Free Base Generation: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in DCM. Cool to 0°C in an ice bath. Add NMM or DIEA (1.1 equivalents) to neutralize the hydrochloride salt and generate the free amine.

  • Activation of the Carboxyl Component: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in DCM. Cool the solution to 0°C in an ice bath.

  • Coupling Reaction:

    • Add DCC (1.1 equivalents) to the solution of this compound and HOBt. Stir for 15-20 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

    • Add the prepared solution of the amino acid ester to the activated this compound solution at 0°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).[1]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with EtOAc.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow for Boc-SPPS

The following diagram illustrates the key steps in a single coupling cycle for this compound in solid-phase peptide synthesis.

SPPS_Workflow Start Start with N-Boc Protected Peptide-Resin Deprotection Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Neutralization (5-10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling of This compound (e.g., with HATU) Wash2->Coupling Monitoring Ninhydrin Test Coupling->Monitoring Check Completion Wash3 Wash (DMF, DCM) End Ready for Next Cycle Wash3->End Monitoring->Coupling Positive (Recouple) Monitoring->Wash3 Negative

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Decision Pathway for Coupling Reagent Selection

The choice of coupling reagent is a critical decision point in the synthesis of peptides containing sterically hindered residues.

Reagent_Selection Start Start: Couple This compound IsHindered Is the coupling sterically hindered? Start->IsHindered StandardReagent Use standard reagent (e.g., DIC/HOBt) IsHindered->StandardReagent No (Not applicable for Cpg) PotentReagent Use potent reagent (e.g., HATU, COMU) IsHindered->PotentReagent Yes (Always for Cpg) Monitor Monitor reaction closely (Ninhydrin Test) StandardReagent->Monitor PotentReagent->Monitor Success Coupling Successful Monitor->Success Complete Troubleshoot Troubleshoot: - Extend reaction time - Double couple Monitor->Troubleshoot Incomplete Troubleshoot->PotentReagent Retry

Caption: Decision tree for selecting a suitable coupling reagent.

Conclusion

The successful incorporation of this compound into peptide sequences is achievable with careful consideration of the reaction conditions. Due to its steric hindrance, the use of potent coupling reagents such as HATU is highly recommended for solid-phase synthesis to ensure high yields and minimize the need for double coupling. For solution-phase synthesis, traditional carbodiimide (B86325) methods can be effective, though they may require extended reaction times. By following the detailed protocols and monitoring the reaction progress, researchers can effectively utilize this valuable building block in the development of novel peptide-based therapeutics.

References

Application Notes and Protocols for the Analysis of Peptides Containing Boc-D-Cyclopropylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the synthesis, purification, and characterization of peptides incorporating the unnatural amino acid, Boc-D-Cyclopropylglycine. This constrained amino acid is of significant interest in peptidomimetic and drug design due to its ability to induce specific secondary structures and enhance metabolic stability.

Introduction

The incorporation of unnatural amino acids like this compound into peptide sequences offers a powerful strategy to modulate their pharmacological properties.[1][2][3][4] The cyclopropyl (B3062369) moiety introduces conformational constraints, which can lead to peptides with increased receptor affinity, selectivity, and resistance to enzymatic degradation. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), facilitating the stepwise assembly of the peptide chain.[5][6] This document outlines the key analytical methodologies for researchers working with these modified peptides.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

A standard Boc-SPPS protocol is employed for the synthesis of peptides containing this compound. The following is an illustrative workflow for the synthesis of a model tripeptide: Ala-Cpg-Phe-NH₂.

Experimental Workflow for Peptide Synthesis and Analysis

G cluster_synthesis Peptide Synthesis cluster_analysis Purification & Analysis Resin Rink Amide Resin Coupling1 Couple Fmoc-Phe-OH Resin->Coupling1 1. Attach C-terminal AA Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Boc-D-Cpg-OH Deprotection1->Coupling2 2. Couple Boc-D-Cpg-OH Deprotection2 Boc Deprotection (TFA) Coupling2->Deprotection2 Coupling3 Couple Fmoc-Ala-OH Deprotection2->Coupling3 3. Couple N-terminal AA Deprotection3 Fmoc Deprotection Coupling3->Deprotection3 Cleavage Cleavage from Resin (TFA Cocktail) Deprotection3->Cleavage 4. Final Deprotection CrudePeptide Crude Peptide Cleavage->CrudePeptide RP_HPLC RP-HPLC Purification CrudePeptide->RP_HPLC Purification PurePeptide Pure Peptide RP_HPLC->PurePeptide LC_MS LC-MS Analysis PurePeptide->LC_MS Purity & MW NMR NMR Spectroscopy PurePeptide->NMR Structural Confirmation FinalCharacterization Final Characterization LC_MS->FinalCharacterization NMR->FinalCharacterization

Caption: Workflow for the synthesis and analysis of a peptide containing this compound.

Protocol 2.1: Solid-Phase Peptide Synthesis (Boc Strategy)

This protocol outlines the manual synthesis of a generic peptide containing this compound on a Rink Amide resin for a C-terminal amide.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Other required Fmoc- or Boc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine (B6355638)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the protected amino acid (e.g., this compound, 3 equivalents) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: After complete coupling, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes.[6] Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).

  • Neutralization: Neutralize the resin with 10% DIEA in DMF for 5 minutes (repeat twice). Wash with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying the crude synthetic peptide.[7] The separation is based on the hydrophobicity of the peptide.

Table 1: Illustrative RP-HPLC Data for a Model Peptide
ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Expected Retention Time 15-25 minutes

Note: The actual retention time will depend on the full peptide sequence.

Protocol 3.1: RP-HPLC Purification

Materials:

  • Crude peptide

  • HPLC-grade water, acetonitrile, and TFA

  • RP-HPLC system with a preparative or semi-preparative C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). Filter the sample to remove any particulates.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection and Separation: Inject the prepared sample onto the column. Run the gradient method to separate the target peptide from impurities.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Characterization by Mass Spectrometry

Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized peptide.[8][9][10][11] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.

Table 2: Illustrative Mass Spectrometry Data for a Model Peptide (Ala-Cpg-Phe-NH₂)
IonCalculated m/zObserved m/z
[M+H]⁺ 347.2347.2
[M+Na]⁺ 369.2369.2
Table 3: Predicted Major MS/MS Fragment Ions (b and y ions) for Ala-Cpg-Phe-NH₂
FragmentSequenceCalculated m/z
b₁ Ala72.0
b₂ Ala-Cpg169.1
y₁ Phe-NH₂165.1
y₂ Cpg-Phe-NH₂262.1
Protocol 4.1: LC-MS Analysis

Materials:

  • Purified peptide

  • LC-MS system with an ESI source

  • Solvents as per the HPLC protocol

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified peptide (e.g., 10-50 µM) in a solvent compatible with the LC-MS system (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • LC Separation: Inject the sample into the LC system coupled to the mass spectrometer. A short analytical C18 column is typically used.

  • MS Data Acquisition: Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 100-1000).

  • Data Analysis: Determine the molecular weight of the peptide from the obtained mass spectrum.

  • MS/MS Fragmentation (Optional): If further sequence confirmation is needed, perform tandem MS (MS/MS) on the parent ion. Analyze the fragmentation pattern to confirm the amino acid sequence.[12][13][14]

Logical Diagram for Peptide Fragmentation

G cluster_peptide Peptide Backbone cluster_fragments MS/MS Fragmentation H₂N H₂N Ala Ala H₂N->Ala Cpg Cpg Ala->Cpg Ala->Cpg b₂ cleavage Phe Phe Cpg->Phe Cpg->Phe y₁ cleavage CONH₂ CONH₂ Phe->CONH₂ b_ions b-ions (N-terminal) b1 b₁ (Ala) b_ions->b1 b2 b₂ (Ala-Cpg) b_ions->b2 y_ions y-ions (C-terminal) y1 y₁ (Phe-NH₂) y_ions->y1 y2 y₂ (Cpg-Phe-NH₂) y_ions->y2

Caption: Fragmentation pattern of a model peptide in MS/MS.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[15][16]

Table 4: Expected ¹H NMR Chemical Shift Ranges for this compound Residue in a Peptide
ProtonExpected Chemical Shift (ppm)
α-H 4.0 - 4.5
β-H 1.0 - 1.5
γ-CH₂ (cyclopropyl) 0.5 - 1.0
Boc (t-butyl) 1.4 - 1.6
NH (amide) 7.5 - 8.5

Note: Chemical shifts are highly dependent on the solvent and the local chemical environment within the peptide.

Protocol 5.1: NMR Sample Preparation and Data Acquisition

Materials:

  • Lyophilized pure peptide

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of the chosen deuterated solvent.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum.

  • 2D NMR Acquisition (Optional): For full structural elucidation, acquire two-dimensional NMR spectra such as COSY (to identify spin-spin coupled protons) and NOESY/ROESY (to identify protons that are close in space).

  • ¹³C NMR Acquisition (Optional): Acquire a ¹³C NMR spectrum for further structural confirmation.

  • Data Analysis: Assign the proton and carbon signals to the specific atoms in the peptide. Analyze NOE correlations to determine the peptide's conformation.[17]

Conclusion

The analytical techniques and protocols described provide a robust framework for the successful synthesis, purification, and detailed characterization of peptides containing this compound. The combination of SPPS, RP-HPLC, mass spectrometry, and NMR spectroscopy allows for the unambiguous confirmation of the peptide's identity, purity, and structure, which is crucial for its application in research and drug development.

References

Purifying Peptides Containing D-Cyclopropylglycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as D-cyclopropylglycine, into peptide structures offers a powerful strategy for modulating their pharmacological properties, including potency, selectivity, and metabolic stability. However, the unique structural characteristics of these modified peptides can present challenges during purification. This document provides detailed application notes and protocols for the successful purification of peptides containing D-cyclopropylglycine, with a focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the industry standard for peptide purification.

Introduction to Purifying D-Cyclopropylglycine Peptides

Peptides incorporating D-cyclopropylglycine, a conformationally constrained amino acid, are of significant interest in drug discovery. The cyclopropyl (B3062369) moiety can introduce favorable steric and electronic properties, potentially enhancing binding affinity and resistance to enzymatic degradation.

The primary goal of purification is to isolate the target peptide from a complex mixture of impurities generated during solid-phase peptide synthesis (SPPS). These impurities commonly include:

  • Deletion sequences: Peptides missing one or more amino acid residues.

  • Truncation sequences: Peptides that were not fully synthesized to the desired length.

  • Incompletely deprotected sequences: Peptides still carrying protecting groups on their side chains.

  • Products of side reactions: Modified peptides resulting from unintended chemical reactions during synthesis or cleavage.

The presence of the hydrophobic cyclopropyl group in D-cyclopropylglycine-containing peptides can influence their retention behavior on reversed-phase columns, often requiring optimization of standard purification protocols.

Purification Strategy: A General Workflow

A typical workflow for the purification of synthetic peptides, including those with D-cyclopropylglycine, involves several key stages. This process is designed to maximize the purity and yield of the final product.

PurificationWorkflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_final Final Product Preparation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Crude_Analysis Crude Peptide Analysis (Analytical HPLC/MS) Precipitation->Crude_Analysis Prep_HPLC Preparative RP-HPLC Crude_Analysis->Prep_HPLC Fraction_Analysis Fraction Analysis (Analytical HPLC/MS) Prep_HPLC->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_QC Final QC (Purity, Identity, Quantity) Lyophilization->Final_QC

Caption: General workflow for the purification of synthetic peptides.

Key Experimental Protocols

Sample Preparation of Crude Peptide

Following cleavage from the solid-phase resin and precipitation, the crude peptide pellet must be appropriately prepared for HPLC purification.

Protocol:

  • Dissolution: Dissolve the crude peptide pellet in a minimal amount of a suitable solvent. A common starting point is the aqueous mobile phase (e.g., 0.1% TFA in water) or a mixture of the aqueous mobile phase and a small amount of organic solvent like acetonitrile (B52724) to aid solubility. For highly hydrophobic peptides, solvents like neat trifluoroacetic acid (TFA), formic acid, or hexafluoroisopropanol (HFIP) may be required for initial dissolution, followed by dilution in the HPLC mobile phase.

  • Centrifugation/Filtration: Centrifuge the dissolved peptide solution at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any insoluble material.

  • Supernatant Collection: Carefully collect the supernatant for injection onto the preparative HPLC column.

Preparative Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the most effective method for purifying peptides. The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase.

Typical RP-HPLC Parameters:

ParameterRecommendationRationale
Column C18 silica (B1680970) column with a wide pore size (e.g., 300 Å).The C18 stationary phase provides hydrophobicity for retaining the peptide, while the wide pore size is suitable for larger molecules like peptides.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.TFA acts as an ion-pairing agent, improving peak shape and resolution.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.Acetonitrile is a common organic modifier used to elute the peptide from the column.
Gradient A linear gradient of increasing Mobile Phase B concentration. The specific gradient will need to be optimized based on the hydrophobicity of the peptide. A common starting point is a 1% per minute increase in Mobile Phase B. For hydrophobic peptides, a shallower gradient may be necessary for better separation.A gradient elution is essential for separating peptides with varying hydrophobicities.
Flow Rate Dependent on the column diameter. For a 2.1 mm ID column, a typical flow rate is 0.2-0.4 mL/min. For a 4.6 mm ID column, a typical flow rate is 1.0 mL/min.The flow rate should be optimized to ensure good separation without excessive run times.
Detection UV absorbance at 210-220 nm.This wavelength range allows for the detection of the peptide backbone.

Protocol:

  • Column Equilibration: Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for several column volumes.

  • Sample Injection: Inject the prepared crude peptide solution onto the column.

  • Gradient Elution: Initiate the gradient program to separate the peptide from its impurities.

  • Fraction Collection: Collect fractions as the peaks elute from the column. The size of the fractions will depend on the peak widths and the desired resolution.

  • Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC and Mass Spectrometry (MS) to identify those containing the pure target peptide.

Lyophilization of Purified Peptides

Lyophilization (freeze-drying) is the standard method for removing the HPLC solvents and obtaining the purified peptide as a stable, dry powder.

Protocol:

  • Pooling: Combine the pure fractions identified during the analysis.

  • Freezing: Freeze the pooled fractions in a lyophilizer flask, ensuring a large surface area for efficient sublimation. This is often achieved by shell-freezing.

  • Lyophilization: Place the frozen sample on a high-vacuum lyophilizer until all the solvent has sublimated. This process typically takes 24-48 hours.

  • Final Product: The result is a fluffy, white powder of the purified peptide.

Quantitative Data and Purity Assessment

The purity of the peptide is typically assessed by analytical RP-HPLC, and the identity is confirmed by mass spectrometry. The net peptide content can be determined by amino acid analysis.

Table 1: Example Purification Data for a D-Cyclopropylglycine Containing Peptide

StagePurity (by Analytical HPLC at 215 nm)Yield (relative to crude)
Crude Peptide 65%100%
After Preparative RP-HPLC >98%35%

Note: The yield can vary significantly depending on the complexity of the synthesis and the efficiency of the purification.

Table 2: Analytical Methods for Quality Control of Purified Peptides

Analytical MethodPurpose
Analytical RP-HPLC Determines the purity of the peptide by separating it from any remaining impurities.
Mass Spectrometry (MS) Confirms the molecular weight of the peptide, verifying its identity.
Amino Acid Analysis Determines the amino acid composition and the net peptide content of the final product.

Troubleshooting Common Purification Challenges

ChallengePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (tailing or fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Use a new column- Ensure the mobile phase pH is appropriate for the peptide's pI- Reduce the amount of sample injected
Poor Resolution of Target Peptide from Impurities - Gradient is too steep- Inappropriate column chemistry- Optimize the gradient to be shallower around the elution time of the target peptide- Try a different stationary phase (e.g., C8, C4, or Phenyl)
Peptide is Insoluble in the Initial Mobile Phase - The peptide is highly hydrophobic.- Dissolve the peptide in a stronger solvent (e.g., neat TFA or a small amount of acetonitrile) before diluting with the mobile phase.

Logical Diagram for Method Optimization

Optimizing the purification protocol is often necessary to achieve the desired purity and yield. The following diagram illustrates a logical approach to method development.

Optimization Start Initial Purification Attempt (Standard Protocol) CheckPurity Assess Purity and Yield Start->CheckPurity OptimizeGradient Optimize HPLC Gradient (e.g., shallower slope) CheckPurity->OptimizeGradient No Successful Purification Successful (Purity >95%) CheckPurity->Successful Yes OptimizeGradient->CheckPurity ChangeColumn Change Column Chemistry (e.g., C8, Phenyl) OptimizeGradient->ChangeColumn If no improvement ChangeColumn->CheckPurity ModifyMobilePhase Modify Mobile Phase (e.g., different ion-pairing agent) ChangeColumn->ModifyMobilePhase If no improvement ModifyMobilePhase->CheckPurity

Caption: Logical workflow for optimizing a peptide purification method.

By following these detailed protocols and considering the specific properties of D-cyclopropylglycine-containing peptides, researchers can effectively purify these valuable molecules for downstream applications in basic research and drug development.

Application Notes and Protocols for Enhancing Peptide Stability with Boc-D-Cyclopropylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often hindered by their inherent instability, primarily due to their susceptibility to proteolytic degradation by enzymes in biological systems. This rapid clearance leads to a short in vivo half-life, limiting their efficacy and requiring frequent administration. A key strategy to overcome this limitation is the incorporation of unnatural amino acids, which can impart conformational rigidity and steric hindrance, thereby protecting the peptide backbone from enzymatic cleavage.

Boc-D-Cyclopropylglycine (Boc-D-Cpg) is a non-proteinogenic amino acid that has emerged as a valuable tool for enhancing peptide stability. Its unique cyclopropyl (B3062369) moiety introduces significant conformational constraints, effectively shielding adjacent peptide bonds from protease activity. The D-configuration of this amino acid further contributes to proteolytic resistance, as proteases are typically specific for L-amino acids.[1][2][3] The incorporation of Boc-D-Cpg can therefore lead to peptides with improved pharmacokinetic profiles, making them more viable candidates for drug development.

These application notes provide a comprehensive overview of the use of this compound to enhance peptide stability, including detailed experimental protocols for its incorporation and for assessing the stability of the resulting peptides.

Mechanism of Stability Enhancement

The enhanced stability of peptides containing this compound stems from two primary mechanisms:

  • Steric Shielding: The bulky cyclopropyl group acts as a steric shield, physically obstructing the approach of proteases to the peptide backbone. This hindrance makes it more difficult for the active site of the enzyme to access and cleave the peptide bonds adjacent to the cyclopropylglycine residue.

  • Conformational Rigidity: The rigid cyclopropane (B1198618) ring restricts the conformational freedom of the peptide backbone in the vicinity of the modification.[4] This pre-organization into a less favorable conformation for enzyme binding can significantly reduce the rate of proteolysis. Peptides must often adopt a specific, extended conformation to fit into the active site of a protease, and the constraints imposed by cyclopropylglycine can prevent this.

The combination of these effects results in a peptide that is significantly more resistant to degradation by a wide range of proteases.

Data Presentation: Enhanced Proteolytic Stability

While direct comparative studies quantifying the stability enhancement of a specific peptide with and without this compound are not extensively published, the principles of incorporating D-amino acids and sterically hindered residues strongly support its efficacy. The following table provides a representative example of how such data would be presented, based on typical stability enhancements observed with similar modifications.

PeptideModificationHalf-life in Human Serum (t½)Fold Increase in Stability
Native Peptide (Example)None~10 minutes1x
Modified Peptide (Example)This compound substitution> 240 minutes> 24x

This table is illustrative. Actual stability enhancement will vary depending on the peptide sequence and the position of the modification.

Experimental Protocols

Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence using Boc chemistry on a 0.1 mmol scale.

Materials:

  • Rink Amide MBHA resin (or other suitable resin for Boc chemistry)

  • This compound

  • Other required Boc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine (for Fmoc removal if using a mixed strategy)

  • Cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane (TIS), 95:2.5:2.5)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and shake for 2 minutes.

    • Drain the solution and add fresh 50% TFA in DCM. Shake for 20 minutes.

    • Drain and wash the resin with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Wash the resin with a 5% DIEA in DMF solution (2x, 2 minutes each).

    • Wash with DMF (3x).

  • Amino Acid Coupling (for this compound and other residues):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate for 10-15 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.[5][6]

  • Final Deprotection: After the final coupling step, perform a final Boc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

In Vitro Peptide Stability Assay in Human Serum

This protocol describes a method to assess the stability of a peptide in human serum over time.[7]

Materials:

  • Purified peptide (with and without this compound for comparison)

  • Pooled human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) or acetonitrile (B52724) (ACN) for protein precipitation

  • RP-HPLC system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with water).

  • Incubation:

    • Pre-warm the human serum to 37°C.

    • Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 50 µL) of the serum-peptide mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing a quenching/precipitation solution (e.g., 100 µL of 10% TCA or ice-cold acetonitrile).

    • Vortex vigorously and incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the peptide and any degradation products.

    • Analyze the supernatant by RP-HPLC. Use a suitable gradient to separate the intact peptide from its metabolites. Monitor the absorbance at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at time 0 (considered 100%).

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the peptide half-life (t½) by fitting the data to a first-order decay curve.

Enzymatic Degradation Assay with a Specific Protease (e.g., Trypsin)

This protocol allows for the assessment of peptide stability against a specific protease.[7]

Materials:

  • Purified peptide

  • Specific protease (e.g., Trypsin, Chymotrypsin)

  • Enzyme-specific buffer (e.g., Ammonium bicarbonate buffer for Trypsin)

  • Quenching solution (e.g., 10% formic acid)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide and Enzyme Solutions:

    • Prepare a stock solution of the peptide in the appropriate enzyme buffer.

    • Prepare a fresh stock solution of the protease in the same buffer.

  • Digestion Reaction:

    • Equilibrate the peptide solution to the optimal temperature for the enzyme (e.g., 37°C for Trypsin).

    • Initiate the reaction by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reaction mixture at the optimal temperature.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.

  • Sample Analysis:

    • Analyze the samples by RP-HPLC-MS to quantify the remaining intact peptide and identify cleavage products.

  • Data Analysis:

    • Determine the percentage of intact peptide remaining at each time point and calculate the rate of degradation.

Visualization of Workflows and Concepts

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-D-Cpg, HOBt, DIC) Neutralization->Coupling Wash Washing Steps Coupling->Wash Repeat Repeat for Each Amino Acid Wash->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.

Stability_Assay_Workflow cluster_serum Serum Stability Assay cluster_enzyme Enzymatic Degradation Assay Serum_Incubation Incubate Peptide in Human Serum (37°C) Serum_Sampling Sample at Time Points Serum_Incubation->Serum_Sampling Serum_Quench Quench & Precipitate Proteins Serum_Sampling->Serum_Quench Serum_Analyze Analyze by RP-HPLC Serum_Quench->Serum_Analyze Data_Analysis Data Analysis (Half-life Calculation) Serum_Analyze->Data_Analysis Enzyme_Incubation Incubate Peptide with Protease (e.g., Trypsin) Enzyme_Sampling Sample at Time Points Enzyme_Incubation->Enzyme_Sampling Enzyme_Quench Quench Reaction Enzyme_Sampling->Enzyme_Quench Enzyme_Analyze Analyze by RP-HPLC-MS Enzyme_Quench->Enzyme_Analyze Enzyme_Analyze->Data_Analysis Peptide Test Peptide (with Boc-D-Cpg) Peptide->Serum_Incubation Peptide->Enzyme_Incubation

Caption: Experimental workflows for assessing peptide stability.

Stability_Mechanism Boc_D_Cpg This compound Incorporation Steric_Shield Steric Shielding Boc_D_Cpg->Steric_Shield Conformational_Rigidity Conformational Rigidity Boc_D_Cpg->Conformational_Rigidity Protease_Resistance Increased Protease Resistance Steric_Shield->Protease_Resistance Conformational_Rigidity->Protease_Resistance Peptide_Stability Enhanced Peptide Stability Protease_Resistance->Peptide_Stability

Caption: Mechanism of stability enhancement by this compound.

Conclusion

The incorporation of this compound represents a robust strategy for enhancing the proteolytic stability of therapeutic peptides. The steric hindrance and conformational constraints imparted by this unnatural amino acid effectively protect the peptide backbone from enzymatic degradation, leading to a longer in vivo half-life and potentially improved therapeutic efficacy. The protocols provided herein offer a practical guide for the synthesis and stability assessment of peptides containing this compound, enabling researchers to leverage this powerful tool in the design of next-generation peptide-based drugs.

References

The Chiral Switch: Harnessing D-Amino Acids for Therapeutic Advancement

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Medicinal Chemistry

The incorporation of D-amino acids into peptides and small molecules represents a paradigm shift in drug design, offering a powerful tool to overcome longstanding challenges in medicinal chemistry. Historically viewed as the "unnatural" counterparts to the proteinogenic L-amino acids, D-isomers are now recognized for their ability to confer remarkable therapeutic advantages, including enhanced metabolic stability, improved pharmacokinetic profiles, and novel biological activities. This document provides a detailed overview of the applications of D-amino acids in medicinal chemistry, complete with quantitative data, experimental protocols, and visual workflows to guide researchers in this exciting field.

Application Notes

Enhancing Peptide Stability and Overcoming Proteolytic Degradation

A primary obstacle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The substitution of L-amino acids with their D-enantiomers renders peptides resistant to cleavage by most endogenous proteases, which are stereospecific for L-isomers.[1][2][3][4] This enhanced stability leads to a longer circulation half-life and improved bioavailability.[1][3]

Key Advantages:

  • Increased Proteolytic Resistance: D-amino acid-containing peptides are not readily recognized by proteases, significantly slowing their degradation.[1][2][3]

  • Prolonged Half-Life: Increased stability translates to a longer duration of action in the body.[1][3]

  • Reduced Immunogenicity: The replacement of L-amino acids with D-amino acids can lead to lower antibody generation against the peptide therapeutic.[4]

A notable example is desmopressin , a synthetic analogue of the natural hormone vasopressin. Desmopressin contains a D-arginine at position 8, which makes it resistant to the enzymes that normally metabolize vasopressin.[2] This modification significantly extends its half-life and duration of action.[2]

D-Amino Acids as Potent Enzyme Inhibitors

The unique stereochemistry of D-amino acids can be exploited to design highly potent and selective enzyme inhibitors. By targeting the active site of an enzyme, D-amino acid-containing molecules can modulate its activity with high specificity.

A key area of focus is the inhibition of D-amino acid oxidase (DAAO) , a flavoenzyme that degrades D-amino acids.[5] In the central nervous system, DAAO regulates the levels of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[5] Dysregulation of D-serine has been implicated in neurological disorders like schizophrenia.[5] DAAO inhibitors aim to increase D-serine levels, thereby enhancing NMDA receptor function.[5]

D-Amino Acids as Disease Biomarkers

Altered levels of D-amino acids have been associated with various pathological conditions, making them promising biomarkers for disease diagnosis and prognosis. For instance, changes in the concentrations of D-serine, D-aspartate, and other D-amino acids have been observed in neurological disorders, kidney disease, and cancer.

Examples of D-Amino Acids as Biomarkers:

D-Amino AcidAssociated Disease(s)
D-Serine Schizophrenia, Alzheimer's disease, Amyotrophic Lateral Sclerosis (ALS)
D-Aspartate Neurological and endocrine disorders
D-Alanine Cancer, Kidney Disease
D-Proline Kidney Disease

The detection and quantification of D-amino acids in biological fluids like blood and cerebrospinal fluid are typically performed using sensitive analytical techniques such as high-performance liquid chromatography (HPLC).

Quantitative Data

The following tables summarize quantitative data comparing D-amino acid-containing compounds with their L-counterparts, highlighting the advantages of incorporating D-amino acids.

Table 1: Pharmacokinetic Properties of D-Amino Acid-Containing Drugs vs. L-Amino Acid Counterparts

DrugL-Amino Acid CounterpartKey D-Amino AcidHalf-LifeClearance
Desmopressin VasopressinD-Arginine~1.5 - 2.5 hoursSlower than vasopressin
Octreotide SomatostatinD-Phenylalanine, D-Tryptophan~1.7 - 1.9 hoursSignificantly slower than somatostatin
Danalexin RanalexinAll D-amino acidsExtended retention in kidneysSlower clearance from the body[6]

Table 2: In Vitro Stability of D-Amino Acid-Containing Peptides

PeptideL-Amino Acid CounterpartModificationHalf-Life in Human Serum
9D-RDP215 RDP215L-Phe and L-Arg substituted with D-enantiomersSignificantly more stable than RDP215, which shows degradation in the presence of human serum[1][3]
D-Melittin Conjugate L-Melittin ConjugateAll D-amino acidsMore resistant to proteolytic degradation[4]

Table 3: Inhibitory Activity of D-Amino Acid Oxidase (DAAO) Inhibitors

InhibitorIC50 (nM)
DAO-IN-1 269[5]
CBIO (5-chloro-benzo[d]isoxazol-3-ol) 188[5]
ASO57278 (5-methylpyrazole-3-carboxylic acid) 900[5]
Unnamed Inhibitor 1 114 (Rat DAAO)[5]
Unnamed Inhibitor 2 145 (Human DAAO)[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing a D-amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected L-amino acids

  • Fmoc-protected D-amino acid

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagent (e.g., HBTU/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh piperidine solution and agitate for another 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (L- or D-isomer, 3 equivalents) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

  • Repeat Cycles:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Protease Stability Assay

This protocol describes a method to assess the stability of a peptide in the presence of a protease.

Materials:

  • Peptide stock solution (L- and D-amino acid-containing versions)

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic acid)

  • RP-HPLC system with a C18 column

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, mix the peptide stock solution with the assay buffer to the desired final concentration (e.g., 1 mg/mL).

    • Add the protease solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized for each peptide-protease pair.

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples to pellet any precipitated proteins.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the samples onto the RP-HPLC system.

    • Use a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.

    • Monitor the elution profile at a specific wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining intact peptide relative to the time 0 sample.

    • Plot the percentage of remaining peptide against time to determine the degradation kinetics and calculate the peptide's half-life.

Protocol 3: Determination of IC50 for an Enzyme Inhibitor

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.

Materials:

  • Enzyme solution

  • Substrate solution

  • Inhibitor stock solution (serial dilutions)

  • Assay buffer

  • Microplate reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the inhibitor at various concentrations (serial dilutions) to the appropriate wells. Include a control well with no inhibitor.

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a short period.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader and measure the absorbance or fluorescence at regular intervals for a set period. The wavelength will depend on the substrate and product.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curve.

    • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7][8][9][10]

Visualizations

D_Serine_Signaling_Pathway cluster_astrocyte Astrocyte cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic_neuron Postsynaptic Neuron L_Serine_Astro L-Serine SR_Astro Serine Racemase L_Serine_Astro->SR_Astro Conversion D_Serine_Astro D-Serine SR_Astro->D_Serine_Astro D_Serine_Cleft D-Serine D_Serine_Astro->D_Serine_Cleft Release NMDA_Receptor NMDA Receptor D_Serine_Cleft->NMDA_Receptor Co-agonist Binding Glutamate Glutamate Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation Downstream_Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Downstream_Signaling

Caption: D-Serine Signaling at the Glutamatergic Synapse.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) deprotection->coupling wash1 Wash (DMF, DCM) coupling->wash1 kaiser Kaiser Test wash1->kaiser final_deprotection Final Fmoc Deprotection wash1->final_deprotection Last Amino Acid Coupled kaiser->coupling Incomplete repeat Repeat for next Amino Acid kaiser->repeat Coupling Complete repeat->deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Pure Peptide purification->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Biomarker_Discovery_Workflow sample_collection Sample Collection (e.g., Plasma, CSF) sample_prep Sample Preparation (Deproteinization) sample_collection->sample_prep derivatization Derivatization (e.g., Marfey's Reagent) sample_prep->derivatization hplc_analysis HPLC Analysis (Chiral Column) derivatization->hplc_analysis data_acquisition Data Acquisition (Quantification of D- and L-Amino Acids) hplc_analysis->data_acquisition statistical_analysis Statistical Analysis (Comparison between healthy and disease groups) data_acquisition->statistical_analysis biomarker_identification Candidate Biomarker Identification statistical_analysis->biomarker_identification validation Biomarker Validation (Independent Cohort) biomarker_identification->validation

Caption: D-Amino Acid Biomarker Discovery Workflow.

References

Application Notes and Protocols for Boc-D-Cyclopropylglycine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Cyclopropylglycine is a non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry, particularly in the design and synthesis of novel therapeutics for neurological disorders. Its rigid cyclopropyl (B3062369) moiety introduces conformational constraints into peptide backbones, which can lead to enhanced metabolic stability, increased receptor affinity, and improved pharmacokinetic profiles of the resulting peptidomimetics. While not typically used as a standalone therapeutic agent, this compound serves as a critical chiral building block for the synthesis of potent and selective modulators of key neurological targets, most notably the N-methyl-D-aspartate (NMDA) receptor.

The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors, plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation leads to excitotoxicity, a primary mechanism of neuronal damage in various acute and chronic neurological disorders. Consequently, antagonists of the NMDA receptor are a major focus of drug development for conditions such as epilepsy, stroke, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.

These application notes provide an overview of the utility of this compound in the synthesis of neuroprotective agents and detail experimental protocols for the evaluation of such compounds.

Application in the Synthesis of NMDA Receptor Antagonists

This compound is a valuable precursor for the synthesis of competitive NMDA receptor antagonists. The cyclopropyl group can mimic the binding conformation of glutamate or glycine (B1666218) at the receptor, while the rest of the molecule can be modified to enhance potency and selectivity. An example of a potent and selective competitive NMDA receptor antagonist containing a cyclopropyl moiety is CGP 37849. While the direct synthesis of CGP 37849 may not exclusively start from this compound, the structural motif highlights the importance of the cyclopropylglycine scaffold in achieving high affinity for the NMDA receptor.

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity

Overstimulation of NMDA receptors by the neurotransmitter glutamate leads to an excessive influx of calcium ions (Ca²⁺) into the neuron. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and lipases, the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic or necrotic cell death. NMDA receptor antagonists, including those synthesized using this compound as a building block, can prevent this cascade by blocking the receptor and reducing Ca²⁺ influx.

NMDA_Excitotoxicity cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens Channel ROS ↑ Reactive Oxygen Species (ROS) Ca_influx->ROS Mito_Dys Mitochondrial Dysfunction Ca_influx->Mito_Dys Apoptosis Apoptosis / Necrosis ROS->Apoptosis Mito_Dys->Apoptosis Antagonist Cyclopropylglycine-based Antagonist Antagonist->NMDA_R Blocks

NMDA Receptor-Mediated Excitotoxicity Pathway.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of neuroprotective peptides incorporating this compound. Researchers should adapt these protocols based on the specific peptide sequence and experimental goals.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cyclopropylglycine-Containing Peptide

This protocol outlines the manual synthesis of a hypothetical neuroprotective peptide containing a D-cyclopropylglycine residue using Boc chemistry.[1][2]

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Other required Boc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Dipeisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Piperidine (for Fmoc deprotection if using a mixed Boc/Fmoc strategy)

  • Cleavage cocktail (e.g., TFA/triisopropylsilane/water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the resin's linker. Neutralize with 10% DIPEA in DMF.

  • Amino Acid Coupling:

    • Dissolve the first Boc-protected amino acid (e.g., this compound) and HBTU in DMF.

    • Add DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Start Start with Resin Swell Swell Resin (DMF) Start->Swell Deprotect Boc Deprotection (TFA/DCM) Swell->Deprotect Couple Couple Boc-Amino Acid (HBTU/DIPEA) Deprotect->Couple Wash Wash (DMF/DCM) Couple->Wash Cycle Repeat for each amino acid Wash->Cycle Cycle->Deprotect Next amino acid Cleave Cleave from Resin (TFA cocktail) Cycle->Cleave Final amino acid Purify Purify Peptide (RP-HPLC) Cleave->Purify End Characterize Peptide Purify->End

Solid-Phase Peptide Synthesis Workflow.
Protocol 2: In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity

This protocol is designed to assess the neuroprotective effects of a synthesized cyclopropylglycine-containing peptide in primary cortical neurons.[3][4][5]

Materials:

  • Primary cortical neuron cultures

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • NMDA

  • The synthesized cyclopropylglycine-containing peptide

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates

Procedure:

  • Cell Culture: Plate primary cortical neurons in multi-well plates and culture until mature (approximately 7-10 days in vitro).

  • Peptide Treatment: Pre-treat the neurons with various concentrations of the synthesized peptide for 1-2 hours. Include a vehicle control group.

  • NMDA-Induced Excitotoxicity: Expose the neurons to a toxic concentration of NMDA (e.g., 100 µM) for 30 minutes. A control group without NMDA should also be included.

  • Wash and Incubate: After NMDA exposure, wash the cells with PBS and replace the medium with fresh, NMDA-free culture medium. Incubate for 24 hours.

  • Assess Cell Viability: Measure cell death by quantifying the amount of LDH released into the culture medium using a commercially available kit.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the peptide by comparing the LDH release in peptide-treated, NMDA-exposed wells to the LDH release in wells exposed to NMDA alone.

Protocol 3: Electrophysiological Assessment of NMDA Receptor Antagonism

This protocol uses whole-cell patch-clamp electrophysiology to determine if the synthesized peptide acts as an NMDA receptor antagonist.[6][7]

Materials:

  • Cultured neurons (e.g., hippocampal or cortical) or brain slices

  • Patch-clamp rig with amplifier and data acquisition system

  • Glass micropipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • NMDA and glycine

  • The synthesized cyclopropylglycine-containing peptide

Procedure:

  • Preparation: Prepare brain slices or cultured neurons for recording.

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a neuron.

  • Elicit NMDA Currents: Perfuse the cell with aCSF containing a constant concentration of glycine and puff a solution of NMDA onto the cell to elicit an inward current.

  • Peptide Application: Co-apply the synthesized peptide with NMDA and observe any changes in the NMDA-induced current.

  • Data Analysis: Measure the peak amplitude of the NMDA-induced current in the presence and absence of the peptide. A reduction in the current amplitude in the presence of the peptide indicates antagonism of the NMDA receptor.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the experiments described above for a novel cyclopropylglycine-containing peptide (Peptide-Cpg).

ExperimentParameterValueReference CompoundValue
NMDA Receptor Binding Ki (nM)45CGP 3784935
In Vitro Neuroprotection EC50 (µM)2.5MK-8010.1
Electrophysiology IC50 (µM)5.2CGP 378491.8[8]
In Vivo Anticonvulsant ED50 (mg/kg, p.o.)15CGP 395513.7-8.1[2]

Note: The values for Peptide-Cpg are hypothetical and for illustrative purposes only. The reference compound values are from published literature.

Conclusion

This compound is an indispensable tool for the rational design of novel neuroprotective agents. Its incorporation into peptide scaffolds can lead to the development of potent and selective NMDA receptor antagonists with therapeutic potential in a range of neurological disorders characterized by excitotoxicity. The provided protocols offer a framework for the synthesis and evaluation of such compounds, paving the way for the discovery of next-generation neurotherapeutics.

References

Application Notes and Protocols for Peptide Synthesis Using Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protected amino acids. This methodology, while one of the classical approaches, remains highly relevant for the synthesis of complex and aggregation-prone peptides.[1][2]

Introduction to Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a stepwise method for synthesizing peptides on a solid support (resin). The process involves the sequential addition of N-α-Boc-protected amino acids to a growing peptide chain. The Boc protecting group is acid-labile and is removed at each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA).[2] The side chains of the amino acids are protected with more acid-stable groups, usually benzyl-based, which are removed at the end of the synthesis during the final cleavage of the peptide from the resin with a strong acid like anhydrous hydrogen fluoride (B91410) (HF).[3][4]

Key Principles of Boc-SPPS:

  • Temporary N-α-Protection: The Boc group protects the alpha-amino group of the incoming amino acid, preventing self-coupling.[5]

  • Side-Chain Protection: Acid-stable protecting groups on reactive amino acid side chains prevent unwanted side reactions during synthesis.

  • Solid Support: The peptide is assembled on an insoluble resin, which simplifies the purification process at each step, as excess reagents and byproducts can be removed by simple filtration and washing.

  • Cyclical Process: The synthesis consists of repeated cycles of deprotection, neutralization, and coupling.

  • Final Cleavage: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid.[4]

Data Presentation

Comparison of Common Coupling Reagents in Boc-SPPS

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. The following table summarizes the performance of common coupling reagents used in Boc-SPPS.

Coupling ReagentRelative EfficiencyTypical Coupling TimeRisk of RacemizationNotes
DIC/HOBt Good1 - 4 hoursLow to ModerateCost-effective but can be slower for sterically hindered amino acids.[6]
HBTU/HOBt Very Good30 - 60 minutesLowA reliable and faster alternative to carbodiimide-based methods.[6]
HATU Excellent15 - 45 minutesVery LowHighly efficient, especially recommended for difficult or sterically hindered couplings.[6]
COMU Excellent15 - 45 minutesVery LowOffers high reactivity and an improved safety profile as it does not release potentially explosive benzotriazole (B28993) byproducts.[6]
Typical Stepwise Yields and Final Purity in Boc-SPPS

The overall yield and purity of the final peptide are highly dependent on the efficiency of each synthesis cycle.

ParameterTypical ValueFactors Influencing the Value
Boc Deprotection Yield >99%TFA concentration, reaction time, presence of scavengers.
Coupling Efficiency >99%Choice of coupling reagent, amino acid sequence (steric hindrance, aggregation), reaction time.[]
Crude Peptide Purity (Post-HF Cleavage) 50-80%Sequence length, "difficulty" of the sequence (e.g., hydrophobicity), efficiency of scavenging during cleavage.[8]

Experimental Protocols

Materials and Reagents
  • Resins: Merrifield resin (for C-terminal acids) or MBHA resin (for C-terminal amides).

  • Boc-protected amino acids: With appropriate side-chain protection.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Reagent: 10% Diisopropylethylamine (DIEA) in DCM.

  • Coupling Reagents: As per the table in section 2.1 (e.g., HBTU, HATU).

  • Activation Reagents: 1-Hydroxybenzotriazole (HOBt), DIEA.

  • Washing Solvents: DCM, DMF, IPA.

  • Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF).

  • Scavengers: Anisole (B1667542), p-cresol, thioanisole, 1,2-ethanedithiol (B43112) (EDT).

Protocol for a Single Boc-SPPS Cycle

This protocol describes a single cycle of amino acid addition.

  • Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM.

    • Agitate for 20-30 minutes.

    • Drain the TFA solution.

    • Wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 2 minutes.

    • Drain the DIEA solution.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Amino Acid Coupling (using HBTU):

    • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add HBTU (3 equivalents) to the amino acid solution.

    • Add DIEA (6 equivalents) to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the reaction for completion using the ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellow) indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol for Final Cleavage and Deprotection (HF Cleavage)

Safety Precaution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and proper safety precautions. This procedure should only be performed by trained personnel in a well-ventilated fume hood.

  • Resin Preparation:

    • After the final coupling and N-terminal Boc deprotection, wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.

  • HF Cleavage Setup:

    • Place the dried peptidyl-resin in a specialized HF cleavage apparatus.

    • Add the appropriate scavengers to the reaction vessel. A common scavenger cocktail is anisole or p-cresol.[9] For peptides containing tryptophan, methionine, or cysteine, a more complex scavenger mixture is required.[4]

  • HF Distillation and Cleavage:

    • Cool the reaction vessel to 0°C.

    • Distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1 hour.

  • HF Removal:

    • Remove the HF by evaporation under a stream of nitrogen gas.

  • Peptide Precipitation and Washing:

    • Suspend the resin and crude peptide in cold diethyl ether to precipitate the peptide.

    • Filter the precipitate and wash it several times with cold diethyl ether.

  • Peptide Extraction and Lyophilization:

    • Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).

    • Lyophilize the peptide solution to obtain the crude peptide powder.

Visualizations

Boc_SPPS_Workflow start Start with Resin swell Swell Resin in DCM start->swell deprotection Boc Deprotection (50% TFA in DCM) swell->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling Couple next Boc-Amino Acid wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 repeat Repeat for next Amino Acid wash3->repeat repeat->deprotection Next cycle final_cleavage Final Cleavage and Deprotection (Anhydrous HF) repeat->final_cleavage End of Synthesis end Purified Peptide final_cleavage->end

Caption: General workflow of a single cycle in Boc-SPPS.

Boc_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection AminoAcid R-NH2 (Amino Acid) ProtectedAA R-NH-Boc (Boc-Protected Amino Acid) AminoAcid->ProtectedAA + (Boc)2O Boc2O Boc Anhydride ((Boc)2O) DeprotectedAA R-NH3+ (Deprotected Amino Acid) ProtectedAA->DeprotectedAA + TFA TFA Trifluoroacetic Acid (TFA)

Caption: Chemical principle of Boc protection and deprotection.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Boc-D-Cyclopropylglycine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting peptide coupling reactions involving Boc-D-Cyclopropylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this sterically hindered amino acid into peptide synthesis. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal yields in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling yields with this compound?

A1: Low coupling yields with this compound are often attributed to its sterically hindered nature. The bulky cyclopropyl (B3062369) group in close proximity to the carboxylic acid and the Boc-protecting group on the amine can physically obstruct the approach of the activated amino acid to the growing peptide chain. This steric hindrance can lead to incomplete or slow reactions. Other contributing factors can include suboptimal activation of the amino acid, poor choice of coupling reagents, or issues with the solid-phase support and reaction conditions.

Q2: What are the most effective coupling reagents for sterically hindered amino acids like this compound?

A2: For sterically hindered amino acids, more powerful coupling reagents are generally recommended. Uronium/aminium salts like HATU, HBTU, and HCTU, as well as phosphonium (B103445) salts like PyBOP, are known to be highly effective.[1][2][3][4] These reagents rapidly form highly reactive activated esters, which can overcome the steric barrier more efficiently than standard carbodiimide (B86325) reagents like DCC or DIC when used alone.[4] Additives such as HOAt or HOBt are often used in conjunction with these reagents to enhance reaction rates and suppress racemization.

Q3: Can the choice of solvent impact the coupling yield?

A3: Yes, the solvent plays a crucial role in solid-phase peptide synthesis (SPPS). The solvent must effectively swell the resin to ensure that the reactive sites on the growing peptide chain are accessible. For many common resins, such as polystyrene-based resins, Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices that promote good resin swelling and can lead to significantly higher coupling yields compared to less effective solvents like Dichloromethane (DCM) alone.[5][6] In a study on a long peptide synthesis, DMF resulted in an average coupling yield of 99.5%, while NMP yielded 78.1%.[5]

Q4: How can I monitor the completeness of the coupling reaction?

A4: The Kaiser test (or ninhydrin (B49086) test) is a common qualitative method to detect the presence of free primary amines on the resin. A positive result (blue or purple color) indicates that the coupling is incomplete. A negative result (yellow or colorless) suggests that the coupling reaction has gone to completion. For more quantitative analysis, a small aliquot of the resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry.

Q5: What is "double coupling" and when should I use it?

A5: Double coupling is a technique where the coupling reaction is repeated a second time with fresh reagents before proceeding to the next deprotection step. This is a highly effective strategy to drive the reaction to completion when coupling sterically hindered amino acids like this compound, or when a Kaiser test indicates an incomplete initial coupling.

Troubleshooting Guide: Low Coupling Yield

This guide addresses specific issues that may lead to low yields during the coupling of this compound and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Coupling Yield Steric Hindrance: The bulky cyclopropyl group and Boc protecting group impede the reaction.- Use a more potent coupling reagent: Switch to HATU, HBTU, HCTU, or PyBOP. - Increase reaction time: Extend the coupling time to 4-24 hours. - Perform a double coupling: Repeat the coupling step with fresh reagents. - Increase temperature: Carefully raising the reaction temperature (e.g., to 40-50°C) can improve kinetics, but may also increase the risk of side reactions.
Incomplete Activation of the Carboxylic Acid: The coupling reagent may not be efficient enough or used in insufficient quantity.- Increase equivalents of reagents: Use 2-4 equivalents of the Boc-amino acid, coupling reagent, and base. - Pre-activate the amino acid: Mix the Boc-amino acid, coupling reagent, and base for a few minutes before adding to the resin.
Poor Resin Swelling: Inadequate solvent penetration limits access to reactive sites.- Choose an appropriate solvent: Use DMF or NMP to ensure good resin swelling. - Ensure adequate swelling time: Allow the resin to swell in the solvent for at least 30-60 minutes before the first deprotection step.
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking the N-terminal amine.- Use a chaotropic salt: In severe cases, adding a chaotropic agent like LiCl can help disrupt aggregation. - Incorporate backbone modifications: If the sequence is known to be difficult, consider incorporating pseudoprolines or other backbone modifications to disrupt secondary structure formation.
Presence of Deletion Sequences in Final Product Incomplete Coupling: Failure to couple at a given step leads to peptides missing one or more amino acids.- Implement the solutions for low coupling yield. - Monitor each coupling step: Use the Kaiser test to ensure each coupling goes to completion before proceeding.
Incomplete Deprotection: The Boc group from the previously coupled amino acid is not fully removed, preventing the next coupling.- Increase deprotection time: Extend the TFA treatment time (e.g., 2 x 15 minutes). - Ensure fresh deprotection solution: Use a freshly prepared solution of TFA in DCM.

Quantitative Data on Coupling Reagent Performance

The following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids, based on synthesized data from multiple sources. Yields are highly dependent on the specific peptide sequence and reaction conditions.

Coupling Reagent Typical Equivalents (AA:Reagent:Base) Typical Reaction Time Relative Yield for Hindered Couplings Key Considerations
DCC/HOBt 1:1:04-12 hLow to ModerateByproduct (DCU) is insoluble and can be difficult to remove.
DIC/HOBt 1:1:02-8 hModerateByproduct (DIU) is soluble in most organic solvents.
HBTU/DIEA 1:1:230 min - 2 hHighCan cause guanidinylation of the N-terminal amine if used in excess.[2]
HATU/DIEA 1:1:215 min - 2 hVery HighGenerally more reactive and faster than HBTU, with a lower risk of racemization.[1][2]
PyBOP/DIEA 1:1:230 min - 4 hHighByproducts are generally less hazardous than those of its predecessor, BOP.[4]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is intended for solid-phase peptide synthesis (SPPS) on a manual or automated synthesizer.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin, 0.5 mmol/g loading) in DMF (10 mL/g of resin) for at least 1 hour.

2. Boc Deprotection:

  • Drain the DMF.

  • Add a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v) to the resin.

  • Agitate for 2 minutes.

  • Drain the TFA/DCM solution.

  • Add a fresh solution of 50% TFA in DCM.

  • Agitate for 20-30 minutes.

  • Drain the TFA/DCM solution.

  • Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DMF (5x).

3. Neutralization:

  • Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DMF (v/v) to the resin.

  • Agitate for 5 minutes.

  • Drain and repeat the neutralization step.

  • Wash the resin with DMF (5x).

4. Coupling:

  • In a separate vessel, prepare the activation mixture:

    • This compound (4 equivalents relative to resin loading)

    • HATU (3.9 equivalents)

    • DIEA (8 equivalents)

  • Dissolve the components in DMF.

  • Add the activation mixture to the resin.

  • Agitate at room temperature for 2-4 hours.

5. Monitoring the Coupling:

  • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

  • If the test is positive (blue/purple), continue agitating for another 1-2 hours or proceed to a double coupling (Protocol 2).

  • If the test is negative (yellow), the coupling is complete.

6. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (5x) and DCM (3x).

  • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Double Coupling Procedure for Difficult Couplings
  • After completing step 5 of Protocol 1 and obtaining a positive Kaiser test, drain the coupling solution and wash the resin with DMF (3x).

  • Repeat step 4 of Protocol 1 with a fresh activation mixture.

  • After the second coupling, proceed to step 5 to confirm completion, followed by step 6.

Visualizing Workflows and Relationships

Troubleshooting Workflow for Low Coupling Yield

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Low Coupling Yield Observed kaiser_test Perform Kaiser Test start->kaiser_test incomplete_coupling Incomplete Coupling (Positive Kaiser Test) kaiser_test->incomplete_coupling Positive complete_coupling Coupling Complete (Negative Kaiser Test) kaiser_test->complete_coupling Negative solution1 Use Stronger Coupling Reagent (e.g., HATU, HCTU) incomplete_coupling->solution1 solution2 Increase Reaction Time (e.g., 4-24 hours) incomplete_coupling->solution2 solution3 Perform Double Coupling incomplete_coupling->solution3 solution4 Increase Reagent Equivalents (2-4 eq.) incomplete_coupling->solution4 check_again Re-run Kaiser Test solution1->check_again solution2->check_again solution3->check_again solution4->check_again check_again->incomplete_coupling Still Positive check_again->complete_coupling Negative

Caption: A decision tree for troubleshooting low coupling yield.

Amino Acid Activation Pathway

Activation_Pathway cluster_reactants Reactants cluster_coupling Coupling on Solid Support boc_aa This compound (Carboxylic Acid) activated_ester Highly Reactive Activated Ester boc_aa->activated_ester coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_ester base Base (e.g., DIEA) base->activated_ester activates peptide_bond New Peptide Bond Formation activated_ester->peptide_bond resin Resin-Bound Peptide (Free N-terminal Amine) resin->peptide_bond attacks

Caption: Simplified pathway for amino acid activation and coupling.

References

Technical Support Center: Optimizing Boc Deprotection of Cyclopropylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Boc deprotection of cyclopropylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the standard acidic conditions for Boc deprotection of cyclopropylglycine?

A1: The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[1] For cyclopropylglycine, standard conditions typically involve:

Q2: My Boc deprotection reaction is incomplete. What are the possible causes and solutions?

A2: Incomplete deprotection can be due to several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid concentration is too low, the reaction may not go to completion.[3]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures might not be sufficient for complete removal of the Boc group. Many deprotections are performed at room temperature, but some substrates may require longer reaction times.

  • Steric Hindrance: While less common for a small amino acid like cyclopropylglycine, steric hindrance around the Boc-protected amine can slow down the reaction rate.

  • Solvent Issues: The choice of solvent is crucial. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[4]

Troubleshooting Steps:

  • Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).

  • Extend the reaction time and monitor the progress by TLC, LC-MS, or NMR.

  • Consider switching to a different acid system, such as 4M HCl in 1,4-dioxane.

Q3: I am observing side products after deprotection. What are they and how can I prevent them?

A3: A common side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated during the reaction.[5] For cyclopropylglycine itself, this is less of a concern, but if other sensitive amino acids are present in a peptide sequence, they could be alkylated. To prevent this, scavengers are often added to the deprotection cocktail to trap the tert-butyl cations.[5]

Common Scavengers:

Q4: Is the cyclopropyl (B3062369) ring stable to the acidic conditions of Boc deprotection?

A4: The cyclopropyl group is generally stable under the standard acidic conditions used for Boc deprotection. While highly strained rings can be susceptible to cleavage under harsh acidic conditions, the conditions for Boc removal are typically mild enough to avoid this side reaction. However, it is always good practice to confirm the integrity of the cyclopropyl ring in the final product by analytical methods such as NMR.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase TFA concentration to 50% in DCM or extend reaction time to 2 hours. Monitor reaction progress by TLC or LC-MS. Consider using 4M HCl in dioxane.[6]
Formation of Side Products (+56 Da) Alkylation of nucleophilic sites by the tert-butyl cation.Add scavengers such as triisopropylsilane (TIS, 2.5-5%) or water (2.5-5%) to the deprotection cocktail.[5]
Product is an Oil/Gummy Solid The TFA salt of the amine can be difficult to handle.Try to precipitate the product as a solid by triturating with a non-polar solvent like diethyl ether. Alternatively, convert the TFA salt to the HCl salt, which is often more crystalline.
Low Yield After Work-up The deprotected amine salt may be water-soluble.If the product is water-soluble, avoid aqueous work-ups. Instead, remove the acid and solvent under reduced pressure and use the crude salt directly or purify by non-aqueous methods.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a standard method for Boc deprotection.

Materials:

  • Boc-protected cyclopropylglycine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • (Optional) Scavenger: Triisopropylsilane (TIS) and Water

Procedure:

  • Dissolve the Boc-protected cyclopropylglycine in anhydrous DCM.

  • Prepare the deprotection cocktail: a solution of 25-50% TFA in DCM. If needed, add scavengers (e.g., 2.5% TIS and 2.5% water).

  • Add the deprotection cocktail to the substrate solution at room temperature.

  • Stir the reaction for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • The crude product is typically obtained as the TFA salt. If the free amine is required, the salt can be neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent.

Protocol 2: Boc Deprotection using HCl in Dioxane

This method is often considered milder than TFA-based deprotection.[1]

Materials:

  • Boc-protected cyclopropylglycine

  • 4M HCl in 1,4-dioxane

  • (Optional) Co-solvent: Methanol or DCM

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected cyclopropylglycine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).

  • At 0 °C, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents) to the substrate solution.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting hydrochloride salt can often be precipitated by adding cold diethyl ether and collected by filtration.

Data Summary

The following table summarizes a comparison of different TFA concentrations for Boc deprotection in solid-phase peptide synthesis, which can serve as a general guideline.

Deprotection ReagentTimeAverage Peptide Purity (%)Key Observation
55% TFA/DCM30 min~9% higherBetter resin swelling and solvent transfer.[7]
100% TFA5 minLowerIncomplete Boc removal due to poor resin swelling.[7]

Visual Guides

experimental_workflow cluster_start Start cluster_deprotection Deprotection cluster_monitoring Monitoring cluster_workup Work-up cluster_end End Product start Boc-Cyclopropylglycine reagent Add Deprotection Reagent (e.g., TFA/DCM or HCl/Dioxane) start->reagent stir Stir at RT (0.5 - 2h) reagent->stir monitor Monitor by TLC or LC-MS stir->monitor evaporate Evaporate Solvent monitor->evaporate Complete precipitate Precipitate/Extract evaporate->precipitate end Cyclopropylglycine (TFA or HCl salt) precipitate->end

Caption: General experimental workflow for Boc deprotection of cyclopropylglycine.

troubleshooting_guide start Boc Deprotection of Cyclopropylglycine check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Are there side products? check_completion->check_side_products Yes increase_acid Increase acid concentration or reaction time incomplete->increase_acid change_reagent Switch to 4M HCl/Dioxane incomplete->change_reagent increase_acid->check_completion change_reagent->check_completion no_side_products No significant side products check_side_products->no_side_products No add_scavengers Add scavengers (e.g., TIS, water) check_side_products->add_scavengers Yes end Successful Deprotection no_side_products->end add_scavengers->start

Caption: Troubleshooting logic for optimizing Boc deprotection.

References

Technical Support Center: Boc-D-Cyclopropylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of Boc-D-Cyclopropylglycine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the potential side reactions specifically associated with the cyclopropyl (B3062369) group in this compound during standard Boc-SPPS?

A1: While the cyclopropyl group is generally stable under standard Boc-SPPS conditions, two potential side reactions, though not commonly reported, should be considered:

  • Acid-Catalyzed Ring Opening: Prolonged exposure to strong acids or harsh acidic cleavage conditions could theoretically lead to the opening of the cyclopropyl ring. However, standard TFA deprotection protocols (e.g., 50% TFA in DCM) and cleavage cocktails (e.g., 95% TFA) are generally considered safe for peptides containing cyclopropylglycine.

  • Radical-Mediated Reactions: In the presence of radical initiators, the cyclopropyl ring can undergo opening. While not a standard condition in peptide synthesis, awareness of this possibility is important if using non-standard reagents or conditions.

Q2: Is this compound considered a sterically hindered amino acid, and what are the implications for coupling?

A2: Yes, the bulky cyclopropyl group adjacent to the alpha-carbon makes this compound a sterically hindered amino acid. This can lead to slower coupling kinetics and incomplete reactions. To ensure efficient coupling, it is recommended to use potent coupling reagents such as HATU, HBTU, or PyBOP and potentially extend coupling times or perform double couplings.[1][2]

Q3: What is the general stability of the Boc protecting group on D-Cyclopropylglycine?

A3: The Boc group on D-Cyclopropylglycine exhibits similar stability to other Boc-protected amino acids. It is stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[3][4]

Troubleshooting Guides

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test after coupling.

  • Presence of deletion sequences in the final peptide, as identified by mass spectrometry.

  • Low overall yield of the desired peptide.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Steric Hindrance: The bulky cyclopropyl group impedes the approach of the activated amino acid to the N-terminus of the growing peptide chain.Use a more potent coupling reagent: Switch to HATU, HBTU, or PyBOP, which are known to be effective for sterically hindered amino acids.[1][2] Extend the coupling time: Increase the reaction time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult couplings. Perform a double coupling: After the initial coupling and washing steps, repeat the coupling procedure with a fresh solution of the activated amino acid.
Suboptimal Activation: The activation of the carboxylic acid of this compound may be incomplete.Pre-activation: Pre-activate the this compound with the coupling reagent and a base (e.g., DIPEA) for 1-5 minutes before adding it to the resin. Optimize stoichiometry: Ensure a sufficient excess of the amino acid (3-5 equivalents) and coupling reagents (2.9-5 equivalents) relative to the resin loading.
Peptide Aggregation: The growing peptide chain may be aggregating on the resin, blocking access to the N-terminus.Change the solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) or use a mixture of DMF and DMSO. Incorporate chaotropic salts: Add salts like LiCl to the coupling solution to disrupt secondary structures.
Problem 2: Suspected Side Reaction of the Cyclopropyl Group

Symptoms:

  • Presence of unexpected masses in the final product as determined by mass spectrometry, potentially corresponding to a ring-opened product (+2 Da or +4 Da, depending on the mechanism).

  • Broad or multiple peaks in the HPLC chromatogram of the crude peptide.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Prolonged Acid Exposure: Extended exposure to TFA during deprotection steps may lead to minor ring opening.Minimize deprotection time: Use the minimum time required for complete Boc removal (typically 15-30 minutes with 50% TFA in DCM). Use a milder acid for deprotection: While less common in Boc-SPPS, for extremely sensitive sequences, exploring milder acidic conditions could be an option, though this may require significant optimization.
Harsh Cleavage Conditions: The final cleavage from the resin using a high concentration of TFA for an extended period might contribute to side reactions.Optimize cleavage cocktail: Use a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) and limit the cleavage time to 2-4 hours. Include scavengers: Triisopropylsilane (TIS) is a standard scavenger that can help quench reactive carbocations that might be formed.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the literature, the following tables provide representative data for sterically hindered amino acids. This data can be used as a general guideline for optimizing the incorporation of this compound.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentAdditiveBaseTypical Coupling TimeReported Purity (Crude Peptide)Reference
HATU HOAtDIPEA30 min - 1 hrHigh[1]
HBTU HOBtDIPEA1 - 2 hrsModerate to High[2]
PyBOP HOBtDIPEA1 - 2 hrsModerate to High[1]
DIC/HOBt HOBt-2 - 4 hrsModerate[3]

Table 2: Representative Yields and Purities for Peptides Containing Sterically Hindered Amino Acids

Peptide Sequence (Example)Coupling ConditionsCrude Yield (%)Crude Purity (%)
Ac-Ala-Val-(Aib)-Gly-NH2HATU/DIPEA, Double Coupling65-75>80
Tyr-Gly-Gly-Phe-(N-Me-Leu)-Arg-NH2PyBOP/DIPEA, Extended Coupling50-60>75

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Preparation: Swell the resin (e.g., MBHA resin for peptide amides) in DMF for at least 1 hour.[3]

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x), IPA (3x), and DMF (3x).[3]

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF for 5 minutes (2x). Wash with DMF (3x).

  • Activation Mixture: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activation mixture to the resin and shake for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (5x) and DCM (5x). Proceed to the next deprotection/coupling cycle.

Protocol 2: Cleavage of a Peptide Containing Cyclopropylglycine from the Resin
  • Resin Preparation: After the final deprotection and washing steps, thoroughly dry the peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and shake at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum to obtain the crude product.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_cleavage Final Cleavage Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIPEA/DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling (Boc-D-Cpg-OH, HATU, DIPEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Final_Wash Final Wash & Dry Wash3->Final_Wash Cleavage Cleavage (95% TFA/TIS/H2O) Final_Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Figure 1. General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

side_reactions cluster_main_path Desired Reaction Pathway cluster_side_reactions Potential Side Reactions Peptide_Resin Peptide-Resin-NH2 Coupled_Product Peptide-Resin-CO-Cpg-Boc Peptide_Resin->Coupled_Product Incomplete_Coupling Incomplete Coupling (Deletion Sequence) Peptide_Resin->Incomplete_Coupling Steric Hindrance Boc_Cpg Boc-D-Cpg-OH Boc_Cpg->Coupled_Product Coupling_Reagent HATU/DIPEA Coupling_Reagent->Coupled_Product Ring_Opening Ring Opening (Harsh Acid Conditions) Coupled_Product->Ring_Opening Prolonged TFA Exposure

Figure 2. Potential side reactions during the coupling of this compound.

References

Technical Support Center: Synthesis of Peptides with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating unnatural amino acids (UAAs). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during peptide synthesis.

Troubleshooting Guide

The inclusion of unnatural amino acids into a peptide sequence can present unique challenges during solid-phase peptide synthesis (SPPS). This guide addresses the most common issues, their probable causes, and recommended solutions.

Summary of Common Synthesis Problems and Solutions

Problem Potential Causes Recommended Solutions Success Rate Improvement (Estimated)
Low Coupling Efficiency - Steric hindrance of the UAA.[1] - Poor solubility of the protected UAA. - Inefficient activation of the UAA.[1] - Aggregation of the growing peptide chain.[2][3]- Use a more potent coupling reagent (e.g., HATU, HCTU, COMU).[1] - Increase reaction time (e.g., 4-24 hours) and equivalents of UAA and coupling reagent (5-10 equivalents).[1] - Perform a double coupling.[1] - Increase the reaction temperature cautiously (e.g., to 40-50°C).[1] - Switch to a more effective solvent like N-methyl-2-pyrrolidone (NMP).[1][3]20-50%
Incomplete Deprotection - Steric hindrance around the protecting group. - Aggregation of the peptide-resin, limiting reagent access.- Increase deprotection time. - Use a stronger deprotection reagent if compatible with the overall scheme. - Add chaotropic salts (e.g., LiCl) to the deprotection solution to disrupt secondary structures.15-40%
Side Reactions - Diketopiperazine formation: Occurs at the dipeptide stage, especially with Proline.[1][4] - Aspartimide formation: Common with Asp-Gly or Asp-Ser sequences.[1][4] - Racemization: Activation of the amino acid can lead to loss of stereochemistry, particularly with residues like His and Cys.[4] - Guanidinylation: Reaction of uronium/aminium coupling reagents with the N-terminus.[4]- Diketopiperazine: Use 2-chlorotrityl chloride resin.[1][4] - Aspartimide: Add HOBt to the piperidine (B6355638) deprotection solution.[4] - Racemization: Add additives like HOBt, HOAt, or 6-Cl-HOBt to the coupling reaction.[4][5] - Guanidinylation: Pre-activate the protected amino acid before adding it to the resin.[4]30-60% reduction in side products
Peptide Aggregation - Formation of secondary structures (β-sheets) by hydrophobic or β-branched UAAs.[2]- Use a higher-swelling resin or a resin with a linker that disrupts aggregation (e.g., PEG resins). - Synthesize at a lower loading capacity. - Use solvents like NMP or add structure-disrupting additives.[3] - Incorporate pseudoprolines to break up secondary structures.[4]25-50%
Poor Purification Profile - Presence of closely eluting deletion or modified peptides.[6] - Hydrophobicity of the peptide leading to poor solubility or broad peaks in RP-HPLC.[2]- Optimize the synthesis to minimize side products. - Use alternative purification techniques like ion-exchange or size-exclusion chromatography. - Modify the RP-HPLC conditions (e.g., different solvent system, ion-pairing agent, or column chemistry).[6]Varies with peptide sequence

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating unnatural amino acids into peptides using SPPS?

A1: The primary challenges include low coupling efficiency due to steric hindrance, the potential for increased side reactions, and difficulties in purification owing to altered peptide properties such as hydrophobicity and aggregation tendency.[2][7][8] The commercial availability and cost of protected unnatural amino acids can also be a significant factor.[7]

Q2: How do I choose the right coupling reagent for a sterically hindered unnatural amino acid?

A2: For sterically demanding couplings, standard reagents like HBTU may be insufficient. More potent activating reagents such as HATU, HCTU, or COMU are generally more effective.[1] For extremely challenging couplings, specialized reagents like PyAOP or the use of amino acid fluorides might be necessary.[1][9]

Q3: Can I use the same deprotection conditions for unnatural amino acids as for natural ones?

A3: In many cases, standard deprotection conditions (e.g., piperidine for Fmoc removal) are sufficient. However, if the UAA introduces significant steric bulk near the protecting group, you may need to increase the deprotection time or use a stronger deprotection cocktail, provided it doesn't affect other protecting groups on your peptide.

Q4: What are some common side reactions specific to certain types of unnatural amino acids?

A4: While many side reactions are general to SPPS, some UAAs can introduce unique challenges. For example, UAAs with reactive side chains not present in the 20 canonical amino acids may require specific orthogonal protecting groups to prevent unwanted reactions during synthesis.[10][11] It's crucial to consider the chemistry of the UAA's side chain and protect it accordingly.

Q5: My peptide containing a hydrophobic UAA is aggregating. What can I do?

A5: Peptide aggregation, especially with hydrophobic sequences, is a common issue.[2] To mitigate this, you can try using a more polar solvent like NMP, which is better at solvating aggregating peptides than DMF.[1][3] Other strategies include synthesizing on a low-loading resin, using a PEGylated resin, or incorporating "difficult sequence" protocols, which may involve elevated temperatures or the use of chaotropic agents.

Q6: How can I confirm the successful incorporation of my unnatural amino acid?

A6: The most definitive method is mass spectrometry (MS) of the crude or purified peptide. The observed molecular weight should match the theoretical mass of the peptide containing the UAA. For chiral UAAs, chiral amino acid analysis after hydrolysis can confirm that no racemization has occurred.

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Incorporating an Unnatural Amino Acid (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide containing a generic unnatural amino acid on a rink amide resin.

1. Resin Swelling:

  • Place the rink amide resin in a reaction vessel.
  • Add DMF and allow the resin to swell for at least 30 minutes.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Repeat the piperidine treatment for another 15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times).

3. Unnatural Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents relative to resin loading), a coupling reagent like HATU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF.
  • Allow the mixture to pre-activate for 2-5 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction vessel for 2-4 hours. For sterically hindered UAAs, this time may be extended up to 24 hours.[1]
  • To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), indicating free amines, a second coupling may be necessary.

4. Capping (Optional but Recommended for Difficult Couplings):

  • If the coupling is incomplete after an extended period or a double coupling, cap the unreacted amines to prevent the formation of deletion sequences.
  • Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.
  • Wash the resin with DMF.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent natural amino acid in the sequence.

6. Cleavage and Final Deprotection:

  • After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM and dry it.
  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (triisopropylsilane).
  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
  • Lyophilize the pure fractions to obtain the final peptide powder.

Visualizations

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (UAA/Natural AA + Activator) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test final_cleavage Final Cleavage & Deprotection (TFA) wash2->final_cleavage After Final AA kaiser_test->coupling Positive (Incomplete) repeat_cycle Repeat for Next Amino Acid kaiser_test->repeat_cycle Negative (Complete) repeat_cycle->deprotection end End: Purified Peptide final_cleavage->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Logic start Low Yield or Purity in Peptide Synthesis check_coupling Check Coupling Efficiency (e.g., Kaiser Test) start->check_coupling low_coupling Low Coupling Efficiency check_coupling->low_coupling Positive check_deprotection Check Deprotection check_coupling->check_deprotection Negative optimize_coupling Optimize Coupling: - Stronger Reagent (HATU) - Increase Time/Temp - Double Couple low_coupling->optimize_coupling optimize_coupling->start Re-synthesize incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Problem Found analyze_side_reactions Analyze for Side Reactions (Mass Spectrometry) check_deprotection->analyze_side_reactions No Problem optimize_deprotection Optimize Deprotection: - Increase Time - Add Chaotropes incomplete_deprotection->optimize_deprotection optimize_deprotection->start Re-synthesize side_reactions_present Side Reactions Present analyze_side_reactions->side_reactions_present Detected success Successful Synthesis analyze_side_reactions->success None Detected mitigate_side_reactions Mitigate Side Reactions: - Change Resin - Add Scavengers - Optimize Reagents side_reactions_present->mitigate_side_reactions mitigate_side_reactions->start Re-synthesize

Caption: Troubleshooting logic for peptide synthesis.

References

dealing with steric hindrance in Boc-D-Cyclopropylglycine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the incorporation of Boc-D-Cyclopropylglycine, a sterically hindered amino acid, into peptide sequences.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield Incomplete activation of the carboxylic acid: Standard coupling reagents may be insufficient for the sterically demanding cyclopropylglycine residue.Optimize the coupling reagent: Switch to a more potent coupling reagent known to be effective for hindered amino acids. Onium salt-based reagents like HATU, HBTU, or phosphonium (B103445) salt-based reagents like PyBOP and PyAOP are recommended.[1][2][3] For particularly difficult couplings, PyBrOP can be effective.[4] Increase reagent equivalents: Use a higher excess of the this compound and the coupling reagent. Extended reaction time and/or elevated temperature: Prolonging the coupling time (e.g., 2-4 hours or even overnight) or increasing the temperature can improve reaction kinetics.[2]
Steric hindrance: The bulky cyclopropyl (B3062369) group can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain.Double coupling: Repeat the coupling step to ensure maximum incorporation.[5] Choice of solvent: Use solvents known to minimize peptide aggregation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), which can improve the accessibility of the reactive sites.[6]
Peptide aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, hindering further reactions.Incorporate chaotropic agents: Add salts like LiCl or KSCN to the reaction mixture to disrupt secondary structures.[6] Use a low-substitution resin: This can increase the distance between peptide chains, reducing intermolecular aggregation.[6]
Presence of Deletion Sequences in Final Product Incomplete removal of the Boc protecting group: Insufficient deprotection leads to the failure of the subsequent amino acid to couple.Optimize deprotection: Increase the deprotection time with TFA or use a freshly prepared TFA solution. Ensure thorough washing after deprotection to remove residual TFA.[7] Monitor deprotection: Use a qualitative test like the Kaiser test to confirm the presence of a free primary amine before proceeding with the coupling step.[5]
Racemization of the Cyclopropylglycine Residue Over-activation of the carboxylic acid: Certain coupling conditions, especially with highly reactive reagents or prolonged activation times, can lead to epimerization.Use of additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to carbodiimide-mediated couplings (e.g., DIC) can significantly suppress racemization.[4][8] Control temperature: Perform the activation and coupling steps at a lower temperature (e.g., 0°C) to minimize the risk of racemization.
Side Reactions Guanidinylation of the N-terminus: This can occur when using uronium/aminium-based coupling reagents (e.g., HBTU, HATU) in excess, leading to chain termination.Pre-activation: Activate the this compound with the coupling reagent in a separate vessel before adding it to the resin-bound peptide. This minimizes the exposure of the free N-terminus to the coupling reagent.[9]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for incorporating this compound?

A1: Due to the steric hindrance of the cyclopropyl group, standard carbodiimide (B86325) reagents like DCC or DIC alone are often inefficient.[10] More powerful onium salt (HATU, HBTU) or phosphonium salt (PyBOP, PyAOP) coupling reagents are highly recommended.[2][3][4] Comparative studies on other sterically hindered amino acids suggest that HATU and PyAOP often provide superior results in terms of yield and reduced racemization.[3]

Q2: How can I monitor the coupling efficiency of this compound?

A2: The ninhydrin (B49086) (Kaiser) test is a reliable qualitative method to monitor the presence of free primary amines on the resin. A negative ninhydrin test indicates a complete coupling reaction. For quantitative analysis, a small aliquot of the resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry.

Q3: Is double coupling always necessary for this compound?

A3: While not always mandatory, a double coupling strategy is a prudent approach to ensure the highest possible yield, especially when incorporating this sterically hindered residue. The first coupling should be monitored by a ninhydrin test, and if it is not completely negative, a second coupling is strongly advised.[5]

Q4: Can microwave-assisted peptide synthesis improve the incorporation of this compound?

A4: Yes, microwave irradiation can significantly accelerate the coupling reaction and improve the efficiency of incorporating sterically hindered amino acids by providing localized heating.[6] It is a valuable technique to consider, especially for difficult sequences.

Q5: Are there any known side reactions specific to the cyclopropyl group during peptide synthesis?

A5: While there are no commonly reported side reactions involving the cyclopropyl group itself under standard peptide synthesis conditions, the primary challenge remains its steric bulk, which can lead to incomplete reactions. General side reactions in peptide synthesis, such as racemization and guanidinylation, should be monitored and controlled through the use of appropriate reagents and protocols.[6][9][11]

Data Presentation

The following table summarizes a comparison of coupling reagents for sterically hindered amino acids, which can serve as a guide for selecting the optimal conditions for this compound incorporation. Please note that this data is analogous, as specific comparative studies for this compound are limited in the literature.

Coupling ReagentClassTypical Yield for Hindered CouplingsRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium SaltVery HighVery FastLowHighly efficient, but should not be used in large excess to avoid guanidinylation.[3]
HBTU Aminium/Uronium SaltHighFastLowA reliable and cost-effective option for routine couplings, though slightly less reactive than HATU.[3]
PyBOP Phosphonium SaltHighFastLowByproducts are generally less hazardous than those of some other phosphonium reagents.[4]
PyAOP Phosphonium SaltVery HighVery FastVery LowParticularly effective for N-methylated and other highly hindered amino acids.[4]
DIC/HOBt CarbodiimideModerate to HighModerateLowA classic and cost-effective method, but may require longer reaction times or double coupling for very hindered residues.[4][12]
BOP-Cl Phosphonium SaltHighModerateLowEffective for hindered couplings, but byproducts can be toxic.[1]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound
  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 20-30 minutes. Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (IPA) (2x), and DMF (3x).

  • Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes). Wash the resin with DMF (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

    • Pre-activate for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a ninhydrin test to confirm reaction completion. If the test is positive, repeat the coupling step (double coupling).

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: DIC/HOBt-Mediated Coupling of this compound
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Neutralization: Follow step 3 from the HATU protocol.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add this solution to the resin.

    • Add DIC (3 equivalents) to the resin slurry.

  • Reaction: Agitate the reaction mixture for 4-6 hours, or overnight if necessary, at room temperature.

  • Monitoring: Perform a ninhydrin test. A double coupling may be required.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Visualizations

Coupling_Reagent_Activation cluster_reagents Coupling Reagents cluster_activation Activation Pathway cluster_coupling Peptide Bond Formation HATU HATU Boc_AA This compound Active_Ester Activated Ester (OAt or OBt) HATU->Active_Ester PyBOP PyBOP PyBOP->Active_Ester DIC DIC + HOBt DIC->Active_Ester Boc_AA->Active_Ester Activation Peptide_Resin Peptide-Resin (with free N-terminus) Active_Ester->Peptide_Resin Coupling Coupled_Product Coupled Peptide-Resin Active_Ester->Coupled_Product Peptide Bond Formation Troubleshooting_Workflow Start Start: Incorporate this compound Low_Yield Low Coupling Yield? Start->Low_Yield Check_Reagent Using Potent Coupling Reagent? (HATU, PyBOP, etc.) Low_Yield->Check_Reagent Yes Success Successful Incorporation Low_Yield->Success No Switch_Reagent Switch to HATU or PyAOP Check_Reagent->Switch_Reagent No Double_Couple Perform Double Coupling Check_Reagent->Double_Couple Yes Switch_Reagent->Double_Couple Increase_Time_Temp Increase Reaction Time/Temp Double_Couple->Increase_Time_Temp Check_Aggregation Check for Aggregation Increase_Time_Temp->Check_Aggregation Aggregation_Solutions Use NMP/DMSO or Chaotropic Agents Check_Aggregation->Aggregation_Solutions Yes Check_Aggregation->Success No Aggregation_Solutions->Success

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on incomplete coupling reactions.

Troubleshooting Incomplete Coupling

Incomplete coupling is a common challenge in SPPS that can lead to the formation of deletion sequences and low purity of the final peptide product.[1] This guide will help you diagnose, troubleshoot, and prevent incomplete coupling.

FAQs on Incomplete Coupling

Q1: What are the primary causes of incomplete coupling in SPPS?

Incomplete coupling can stem from several factors, often related to the specific peptide sequence being synthesized:

  • Steric Hindrance: Amino acids with bulky side chains or protecting groups, particularly β-branched residues like Valine and Isoleucine, can physically block the N-terminus of the growing peptide chain, slowing down or preventing the coupling reaction.[2][3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the resin through inter- or intra-chain hydrogen bonding. This aggregation can make the reactive N-terminus inaccessible to the incoming activated amino acid.[2][4] This is more common in hydrophobic sequences and typically occurs after the fifth or sixth residue.[4]

  • Inadequate Reagent Activation: The chosen coupling reagent may not be potent enough to facilitate the reaction, especially for sterically hindered amino acids.[3] Moisture in solvents or reagents can also deactivate the activated amino acid.[3]

  • Poor Resin Swelling: The synthesis occurs within the polymer matrix of the resin beads. Inadequate swelling in the chosen solvent can limit the accessibility of reagents to the peptide chain.[4][5]

Q2: How can I detect an incomplete coupling reaction?

Several methods are available to monitor the completion of the coupling step in real-time or post-synthesis:

  • Qualitative Colorimetric Tests: These are rapid tests performed on a small sample of resin beads to detect the presence of unreacted primary amines.[2]

    • Kaiser Test (Ninhydrin Test): This is the most widely used test. A positive result, indicated by a dark blue or purple color on the beads and in the solution, signifies the presence of free primary amines and thus an incomplete reaction.[2][6] A negative result (yellow or colorless) indicates a complete coupling.[2]

    • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): An alternative to the Kaiser test for detecting free amino groups.[2][7]

  • Analytical HPLC and Mass Spectrometry (MS): For a definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed. The presence of deletion sequences (peptides missing one or more amino acids) in the MS data or a complex, low-purity profile in the HPLC chromatogram confirms incomplete coupling.[2]

Q3: I've detected an incomplete coupling. What is the immediate next step?

If a monitoring test like the Kaiser test indicates that the coupling is incomplete, the most direct approach is to perform a second coupling (double coupling).[2][8] This involves repeating the coupling step with a fresh solution of the activated amino acid before proceeding to the next deprotection cycle.[2]

Q4: Double coupling didn't work, or I want to be more proactive. How can I improve coupling efficiency?

If double coupling is insufficient or for sequences known to be difficult, several parameters can be optimized:

  • Change Coupling Reagents: Switch to a more powerful uronium/aminium or phosphonium (B103445) salt-based reagent. Reagents like HATU, HBTU, HCTU, and PyBOP are generally more effective for difficult couplings than standard carbodiimides (DCC/DIC).[2][3][9][10]

  • Increase Reagent Excess and Time: Use a higher excess (e.g., 2-4 equivalents) of the amino acid and coupling reagent and extend the reaction time.[2][3]

  • Elevate the Temperature: Increasing the reaction temperature (e.g., to 30-50°C) can significantly improve the reaction rate for difficult couplings.[2][3] Microwave-assisted SPPS is a modern technique that utilizes elevated temperatures to drive reactions to completion efficiently.[2][11]

  • Optimize Solvents: Ensure the use of high-purity, anhydrous solvents like DMF or NMP.[2][3] In cases of aggregation, switching to NMP or adding chaotropic salts like LiCl can help disrupt secondary structures and improve solvation.[3][4]

  • Incorporate Structure-Disrupting Elements: For long or aggregation-prone sequences, the introduction of pseudoprolines or backbone-protecting groups (e.g., Hmb) can disrupt hydrogen bonding and prevent aggregation.[4]

Q5: What should I do if the coupling reaction still fails to go to completion after optimization?

If recoupling and optimization attempts fail, the best strategy is to cap the unreacted N-terminal amines.[1] Capping involves introducing a small, unreactive group (typically an acetyl group using acetic anhydride) to the unreacted amines.[12][13] This prevents them from reacting in subsequent coupling cycles, which stops the formation of deletion sequences.[1][12] While this results in truncated peptides, they are easier to separate from the desired full-length peptide during purification than the very similar deletion sequences.[13]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete coupling in SPPS.

G Start Perform Coupling Step Monitor Monitor Coupling Completion (e.g., Kaiser Test) Start->Monitor Complete Coupling Complete? (Negative Test) Monitor->Complete Proceed Proceed to Next Cycle (Deprotection) Complete->Proceed Yes Incomplete Incomplete Coupling Detected (Positive Test) Complete->Incomplete No DoubleCouple Perform Double Coupling Incomplete->DoubleCouple Monitor2 Monitor Again DoubleCouple->Monitor2 Complete2 Coupling Complete? Monitor2->Complete2 Complete2->Proceed Yes Optimize Optimize Conditions: - Stronger coupling reagent - Increase temperature/time - Change solvent Complete2->Optimize No Optimize->Monitor Retry Coupling Cap Cap Unreacted Amines (e.g., Acetic Anhydride) Optimize->Cap If still incomplete Cap->Proceed

Caption: A workflow diagram for troubleshooting incomplete coupling in SPPS.

Quantitative Data Summary

While exact coupling efficiencies are highly sequence-dependent, the following table provides a qualitative comparison of common coupling reagents used in SPPS, particularly for difficult couplings.

Coupling Reagent ClassExamplesRelative Reactivity/EfficiencyKey Characteristics
Carbodiimides DCC, DICStandardCost-effective; DIC is preferred for SPPS as its urea (B33335) byproduct is soluble.[10] Requires an additive like HOBt or Oxyma Pure to reduce racemization.[9]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUHigh to Very HighFast reaction times and high efficiency, very effective for hindered amino acids.[2][9] HATU and COMU are often considered among the most efficient.[9][10] Can cause side reactions if used in large excess.[2]
Phosphonium Salts PyBOP, PyAOPHigh to Very HighHigh reactivity, similar to uronium salts.[2] PyAOP is particularly effective for hindered couplings.[10] Does not cause guanidinylation side reactions.
Experimental Protocols
Protocol 1: The Kaiser (Ninhydrin) Test

This test is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[2][6]

Reagents:

Procedure:

  • Transfer a small sample of resin beads (10-15 beads) to a small test tube.[6]

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.[6]

  • Heat the test tube at 110°C for 5 minutes.[6]

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationRecommended Action
Beads and solution are yellow/colorlessCoupling is completeProceed to the next step (deprotection).
Beads are dark blue, solution is blueCoupling is incompleteRecouple the amino acid.[6]
Beads are colorless, solution is blueCoupling is nearly completeExtend the coupling time or proceed to capping.[6]
Beads and solution are intense blueCoupling has failedCheck reagents and protocol; recouple or cap.[6]
Protocol 2: Capping of Unreacted Amines

This procedure is performed to block unreacted amines after an incomplete coupling step to prevent the formation of deletion peptide sequences.[12][13]

Reagents:

  • Capping Solution: A freshly prepared mixture of acetic anhydride (B1165640) and a base (e.g., pyridine or DIEA) in a solvent like DMF or DCM. A common ratio is acetic anhydride:pyridine (3:2).[14]

Procedure:

  • After the coupling step, wash the peptide-resin thoroughly with DMF to remove any residual reagents.

  • Add the freshly prepared capping solution to the resin.

  • Agitate the reaction mixture at room temperature for approximately 30 minutes.[12]

  • Drain the capping solution and wash the resin thoroughly with DMF (e.g., 3-5 times) to remove excess capping reagents.[2]

  • You may perform a Kaiser test to confirm the successful capping of all free amines (the test should be negative).

  • Proceed with the synthesis to the deprotection step of the next cycle.

The following diagram illustrates the chemical principle of capping.

G cluster_0 Capping Process Resin Peptide-Resin with Free Amine (-NH2) CappedResin Capped Peptide-Resin (-NH-COCH3) Resin->CappedResin Acetylation CappingReagent Capping Reagent (Acetic Anhydride) CappingReagent->CappedResin DeletionPrevented Deletion Sequence Prevented CappedResin->DeletionPrevented

Caption: The process of capping unreacted amines to prevent deletion sequences.

References

Technical Support Center: Optimizing Peptide Synthesis for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing peptide synthesis reactions involving sterically hindered amino acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or Incomplete Coupling Efficiency

Q1: I am observing low coupling efficiency when incorporating a bulky or sterically hindered amino acid. What are the primary causes and how can I troubleshoot this?

A: Low coupling efficiency with sterically hindered amino acids is a frequent challenge primarily due to the steric bulk around the amine or carboxylic acid group, which impedes the reaction.[1]

Troubleshooting Steps:

  • Optimize Coupling Reagent: Standard coupling reagents may be insufficient. Switch to more potent activating reagents. For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred.[2] HATU, HCTU, and COMU are generally more effective than HBTU for hindered couplings.[1] For extremely challenging couplings, such as those involving α,α-disubstituted amino acids, specialized reagents like PyAOP or those that generate amino acid fluorides can be very effective.[2][3]

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the reaction rate by increasing the likelihood of molecular interactions.[2][4]

  • Extend Reaction Time: Prolonging the coupling reaction time (e.g., from 1-2 hours to 4-24 hours) can help drive the reaction to completion.[1]

  • Double Coupling: A common and effective method is to repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents before proceeding to the next deprotection step.[1][2] This is particularly useful for sterically hindered residues like Arginine or when coupling to another bulky residue.[2]

  • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 35-50°C) can provide the necessary energy to overcome the activation barrier.[2][5] Microwave-assisted synthesis can also be beneficial for accelerating the process.[2][6]

Q2: Which coupling reagents are considered the most effective for sterically hindered amino acids?

A: For difficult couplings, reagents that form highly reactive esters are recommended. The general order of reactivity for the active esters generated is OAt > Oxyma Pure > O-6-ClBt > OBt.

  • HATU and PyAOP are among the most efficient as they generate highly reactive OAt esters.[2]

  • Oxyma-based reagents like COMU consistently outperform HOBt-based reagents (e.g., HBTU, PyBOP).

  • Acyl fluorides , generated in situ using reagents like TFFH, are particularly well-suited for coupling extremely hindered α,α-disubstituted amino acids.[3][7]

Q3: My peptide sequence contains repeating hydrophobic residues and is aggregating. What can I do?

A: Aggregation due to hydrophobic amino acids or the formation of secondary structures is a major cause of synthesis failure.[6][8]

Solutions:

  • Solvent Choice: Use solvents that are effective at solvating the peptide chain and disrupting aggregation. N-methylpyrrolidone (NMP) is often preferred over N,N-dimethylformamide (DMF) for hydrophobic sequences.[8][9] Mixtures containing DMSO, TFE, or HFIP can also be employed to break up aggregates.[9]

  • Incorporate Solubilizing Tags or Modified Amino Acids: Adding a polyethylene (B3416737) glycol (PEG) tag can enhance solubility.[6] The use of pseudoproline dipeptides can help prevent aggregation during synthesis.[6]

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help disrupt secondary structures.

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate synthesis and reduce aggregation by providing energy to disrupt intermolecular interactions.[6]

Data Presentation

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

Coupling Reagent ClassExamplesGenerated Active EsterReactivityRecommended for
Aminium/Uronium Salts HATU, HCTU, HBTU, TBTU, COMUOAt (HATU), O-6-ClBt (HCTU), OBt (HBTU/TBTU), Oxyma (COMU)High to Very HighRoutine and difficult couplings, including N-methyl amino acids (HATU, COMU).[3]
Phosphonium Salts PyBOP, PyAOPOBt (PyBOP), OAt (PyAOP)High to Very HighDifficult couplings and cyclization reactions.[10]
Carbodiimides DCC, DIC, EDCO-acylisourea (unstable)ModerateStandard couplings, often with additives like HOBt or Oxyma to reduce racemization.[3][10]
Fluorinating Reagents TFFH, BTFFHAcyl FluorideVery HighExtremely hindered α,α-disubstituted amino acids.[3][7]

Table 2: Troubleshooting Parameters for Low Coupling Efficiency

ParameterStandard ConditionOptimized for Hindered AARationale
Reagent Equivalents 3-5 eq.5-10 eq.[1]Increases reaction kinetics.
Reaction Time 1-2 hours4-24 hours[1]Allows more time for the sterically hindered reaction to proceed.
Temperature Room Temperature35-50°C[2][5]Provides energy to overcome the activation barrier.
Coupling Frequency Single CouplingDouble Coupling[1][2]Drives the reaction to completion.

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling for Solid Phase Peptide Synthesis (SPPS)

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using a standard deprotection protocol (e.g., 20% piperidine (B6355638) in DMF).

  • Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

  • Amino Acid Activation:

    • In a separate vessel, dissolve 5 equivalents of the protected amino acid in a minimal amount of DMF.

    • In another vessel, dissolve 5.5 equivalents of HOBt in a minimal amount of DMF.

  • Coupling:

    • Add the amino acid solution and the HOBt solution to the resin suspension.

    • Add 5.5 equivalents of DIC to the reaction mixture.

    • Shake the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress using a qualitative test such as the ninhydrin (B49086) (Kaiser) test.[11]

  • Completion and Washing: Once the test indicates completion (negative result), filter the resin and wash it three times with DMF, three times with DCM, and three times with either methanol (B129727) or DCM.[11]

  • Recoupling (if necessary): If the ninhydrin test is still positive after 4 hours, repeat the coupling procedure.[11]

Protocol 2: HATU-Mediated Coupling for Hindered Amino Acids

  • Deprotection and Washing: Follow steps 1 and 2 from the DIC/HOBt protocol.

  • Activation and Coupling:

    • In a separate vessel, dissolve 2.0 equivalents of the protected amino acid and 2.0 equivalents of HATU in DMF.

    • Add 4.0 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

    • Immediately add the activation mixture to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature. For particularly difficult couplings, the temperature can be raised to 35-50°C.

  • Monitoring and Washing: Follow steps 5 and 6 from the DIC/HOBt protocol.

Visualizations

experimental_workflow cluster_deprotection Deprotection cluster_coupling Coupling cluster_monitoring Monitoring & Completion start Start with Protected Peptide-Resin deprotect Remove N-terminal Protecting Group (e.g., 20% Piperidine/DMF for Fmoc) start->deprotect wash1 Wash Resin (DMF, DCM) deprotect->wash1 activate Activate Amino Acid (AA + Coupling Reagent + Base) wash1->activate couple Add Activated AA to Resin activate->couple react Agitate at RT or Elevated Temp couple->react monitor Monitor Reaction (e.g., Kaiser Test) react->monitor monitor->couple Incomplete (Double Couple) wash2 Wash Resin (DMF, DCM, MeOH) monitor->wash2 Complete end Proceed to Next Cycle wash2->end

Caption: General workflow for a single amino acid coupling cycle in SPPS.

troubleshooting_logic cluster_reagents Reagent Optimization cluster_conditions Reaction Conditions cluster_procedure Procedural Changes problem Low Coupling Efficiency with Hindered AA reagent Switch to Potent Coupling Reagent (e.g., HATU, PyAOP, COMU) problem->reagent time Extend Reaction Time problem->time double_couple Perform Double Coupling problem->double_couple concentration Increase Reagent Equivalents reagent->concentration solution Improved Yield & Purity concentration->solution temp Increase Temperature (Conventional or Microwave) time->temp temp->solution solvent Optimize Solvent (NMP, DMSO mixtures) double_couple->solvent solvent->solution

Caption: Troubleshooting guide for low coupling efficiency with hindered amino acids.

References

Technical Support Center: Strategies to Avoid Peptide Aggregation with Hydrophobic Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides practical guidance for preventing and troubleshooting issues related to the aggregation of peptides, particularly those rich in hydrophobic residues.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem: My hydrophobic peptide will not dissolve in aqueous solutions.

This is a frequent challenge, as hydrophobic residues tend to minimize contact with water, leading to poor solubility.[1] Follow this systematic approach:

  • Start with Pure Water: First, attempt to dissolve the peptide in sterile, purified water. Use vortexing and sonication to aid dissolution.[2][3]

  • Assess Peptide Charge:

    • Acidic Peptides (net negative charge): If insoluble in water, try adding a small amount of a basic solution like 1% ammonium (B1175870) hydroxide (B78521) or 1-10% ammonium bicarbonate to increase the pH and enhance solubility.[2]

    • Basic Peptides (net positive charge): If insoluble in water, try adding a small amount of an acidic solution, such as 1-10% acetic acid, to lower the pH.[2]

  • Use Organic Co-solvents: For neutral or very hydrophobic peptides (>50% hydrophobic residues), dissolve the peptide first in a minimal amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), or acetonitrile (B52724) (ACN).[3][4] Once dissolved, slowly add the aqueous buffer to the peptide-organic solution dropwise while vortexing to reach the desired final concentration.[1] Caution: Adding the aqueous phase too quickly can cause the peptide to precipitate.[1] For cellular assays, keep the final DMSO concentration below 1% (v/v).[4]

  • Final Clarification: After the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) to pellet any remaining micro-aggregates.[1]

Problem: My peptide solution, which was initially clear, has become cloudy or formed a precipitate.

This is a classic sign of peptide aggregation occurring over time. Here are several strategies to address this:

  • Optimize Solution pH: Ensure the pH of your buffer is at least 1-2 units away from the peptide's isoelectric point (pI). At the pI, the peptide has a net neutral charge, which minimizes electrostatic repulsion and promotes aggregation.[1][5] For acidic peptides, a higher pH increases the net negative charge, while for basic peptides, a lower pH increases the net positive charge, both improving solubility.[1]

  • Reduce Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[1] If your experimental design allows, working at a lower peptide concentration can prevent this.

  • Control Temperature: Store peptide solutions at recommended temperatures, typically -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots, as these cycles can accelerate degradation and aggregation.[6][7]

  • Add Stabilizing Excipients: The inclusion of certain additives can significantly inhibit aggregation. The optimal choice and concentration are peptide-dependent and may require screening.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peptide aggregation?

Peptide aggregation is influenced by both intrinsic factors related to the peptide itself and extrinsic factors related to its environment.[8]

  • Intrinsic Factors:

    • Amino Acid Sequence: The primary sequence is a key determinant. A high content of hydrophobic residues (e.g., Val, Leu, Ile, Met, Phe, Trp, Tyr) is the most common cause.[1][9] Aromatic amino acids, in particular, can promote aggregation through π-π stacking interactions.[10][11]

    • Secondary Structure: Peptides with a high propensity to form β-sheet structures are prone to aggregation, as these structures can stack together through intermolecular hydrogen bonds to form highly ordered aggregates and fibrils.[1]

    • Net Charge: Peptides are least soluble at their isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion between molecules.[1]

  • Extrinsic Factors:

    • Concentration: Higher peptide concentrations increase the frequency of intermolecular collisions, promoting aggregation.[1][8]

    • pH: The pH of the solution dictates the ionization state of acidic and basic residues, affecting the peptide's net charge and solubility.[8][12][13]

    • Temperature: Elevated temperatures can expose hydrophobic regions by inducing conformational changes, leading to aggregation.[1][8]

    • Ionic Strength: Salts can either screen electrostatic repulsions, which can promote aggregation, or stabilize the peptide's native conformation.[1][8]

    • Mechanical Stress: Agitation, shaking, or stirring can introduce energy that disrupts peptide structure and accelerates aggregation.[1][8]

Q2: How should I handle and store my hydrophobic peptides to ensure long-term stability?

Proper handling and storage are critical to prevent degradation and aggregation.

  • Storage of Lyophilized Peptides: For maximum stability, store peptides in their lyophilized (powder) form at -20°C, or preferably -80°C, in a desiccated, dark environment.[2][6] Before opening a vial, allow it to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can compromise stability.[2][7]

  • Storage of Peptide Solutions: Peptides are much less stable in solution.[2] If you must store them, prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid damaging freeze-thaw cycles.[2][6] For peptides containing easily oxidized residues like Cysteine, Methionine, or Tryptophan, use oxygen-free buffers.[2][14]

Q3: Can I modify my peptide sequence to reduce its aggregation propensity?

Yes, several molecular engineering strategies can enhance solubility and reduce aggregation.[15]

  • Amino Acid Substitution: Strategically replacing hydrophobic amino acids with more hydrophilic or charged ones (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) can significantly improve solubility.[15][16]

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains creates a hydrophilic shield around the peptide, increasing its water solubility and reducing aggregation.[4][15]

  • Incorporation of D-amino acids: Introducing D-amino acids can disrupt the formation of β-sheet structures that often mediate aggregation.[4][15][16]

  • Addition of Solubility-Enhancing Tags: Fusing a highly soluble peptide tag (e.g., a poly-arginine tag) to the N- or C-terminus can improve the handling and solubility of a hydrophobic peptide during synthesis and purification.[15][17]

Q4: What are some common excipients used to prevent aggregation, and at what concentrations?

Various classes of excipients can be used to stabilize peptide formulations. The ideal choice and concentration are peptide-specific and often require empirical testing.

Additive CategoryExample(s)Mechanism of ActionTypical Concentration
Amino Acids Arginine, Glycine, Lysine, ProlineReduce intermolecular interactions and can suppress aggregation by preferentially binding to the peptide surface.[1][18][19][20]50-250 mM
Sugars Sucrose, TrehaloseStabilize the peptide's native conformation through preferential exclusion, creating a more favorable hydration shell.[1][14][21]5-10% (w/v)
Polyols Glycerol, MannitolIncrease solvent viscosity and stabilize peptide structure.[1][5]10-50% (v/v)
Surfactants Polysorbate 20/80 (Tween), Triton X-100Non-ionic detergents that can prevent hydrophobic aggregation and surface adsorption at low concentrations.[1][8][20][21]0.01-0.1% (v/v)

Q5: What analytical techniques can I use to detect and quantify peptide aggregation?

Several methods are available to monitor aggregation, ranging from simple screening assays to more sophisticated characterization techniques.

  • Size Exclusion Chromatography (SEC): A widely used method that separates molecules based on their hydrodynamic size. It can resolve and quantify monomers, dimers, and higher-order soluble aggregates.[22][23]

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution. It is very sensitive to the formation of large aggregates.[24][25]

  • UV-Vis Spectroscopy: Aggregation can cause light scattering, which can be detected as an increase in absorbance (turbidity) at wavelengths like 350 nm.[22][26]

  • Fluorescence Spectroscopy: Can be used to monitor changes in the local environment of aromatic residues (like Tryptophan) or through the use of extrinsic dyes (like Thioflavin T) that bind specifically to amyloid-like aggregates.[22][26]

  • Analytical Ultracentrifugation (AUC): A powerful technique that provides detailed information about the size, shape, and distribution of species in a solution.[23][24]

Experimental Protocols

Protocol 1: General Peptide Solubilization Test

This protocol provides a systematic approach to finding a suitable solvent for a novel or difficult peptide.

  • Preparation: Weigh out a small, precise amount of lyophilized peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Step 1: Aqueous Solvent:

    • Add a calculated volume of sterile, purified water to achieve a high starting concentration (e.g., 5-10 mg/mL).

    • Vortex for 30-60 seconds. If not dissolved, sonicate in a water bath for 5-10 minutes.[2][4]

    • Visually inspect for clarity. If the solution is clear, the peptide is soluble.

  • Step 2: pH Modification (if insoluble in water):

    • If the peptide is acidic (calculated pI < 7), add 1-2 µL aliquots of a weak base (e.g., 1% ammonium hydroxide) and vortex after each addition.

    • If the peptide is basic (calculated pI > 7), add 1-2 µL aliquots of a weak acid (e.g., 10% acetic acid) and vortex after each addition.

  • Step 3: Organic Solvent (if still insoluble):

    • To a new, dry aliquot of the peptide, add a minimal volume of 100% DMSO (e.g., 10-20 µL per mg of peptide). Vortex until fully dissolved.

    • Slowly add your desired aqueous buffer drop-by-drop to the DMSO solution while continuously vortexing until the final concentration is reached.

  • Step 4: Centrifugation:

    • Once the peptide appears dissolved by any of the methods above, centrifuge the tube at >10,000 x g for 5-10 minutes to pellet any insoluble micro-aggregates.

    • Carefully transfer the supernatant to a new, clean tube. This is your working stock solution.

Protocol 2: Monitoring Aggregation by Turbidity Assay (UV-Vis Spectroscopy)

This simple method uses light scattering to monitor the kinetics of aggregation.

  • Sample Preparation: Prepare your peptide solution in the desired buffer conditions (pH, ionic strength, excipients) at the final concentration for your experiment. Prepare a "buffer only" blank.

  • Instrument Setup: Use a UV-Vis spectrophotometer. Set the wavelength to 350 nm (a region where peptides do not typically absorb but aggregates will scatter light).

  • Initial Measurement (Time 0):

    • Blank the spectrophotometer with the "buffer only" sample.

    • Measure the absorbance (OD) of your peptide solution at 350 nm. This is your baseline reading.

  • Incubation and Monitoring:

    • Incubate the peptide sample under the conditions you wish to test (e.g., 37°C with or without agitation).

    • At regular time intervals (e.g., every 30 minutes, 1 hour, or as needed), remove the sample, briefly mix, and measure the OD at 350 nm.

  • Data Analysis:

    • Plot the OD at 350 nm versus time. An increase in absorbance over time is indicative of the formation of light-scattering aggregates. This allows for the comparison of aggregation rates under different conditions.

Visualizations

cluster_0 Mechanism of Hydrophobic Peptide Aggregation Monomer Soluble Monomers (Exposed Hydrophobic Residues) Oligomer Soluble Oligomers Monomer->Oligomer Hydrophobic Interactions Protofibril Protofibrils Oligomer->Protofibril Conformational Change (β-sheet formation) Aggregate Insoluble Aggregates / Mature Fibrils Protofibril->Aggregate Fibril Elongation

Caption: The aggregation pathway of hydrophobic peptides.

cluster_1 Troubleshooting Peptide Insolubility Start Peptide does not dissolve in aqueous buffer CheckCharge Calculate Net Charge / pI Start->CheckCharge Acidic Acidic (pI < 7) Increase pH (e.g., NH4HCO3) CheckCharge->Acidic Net Negative Basic Basic (pI > 7) Decrease pH (e.g., Acetic Acid) CheckCharge->Basic Net Positive Neutral Neutral / Hydrophobic (pI ≈ 7) CheckCharge->Neutral Net Zero Success Peptide Solubilized Acidic->Success Basic->Success UseOrganic Dissolve in min. DMSO/ACN, then slowly add buffer Neutral->UseOrganic UseOrganic->Success

Caption: A workflow for solubilizing difficult peptides.

cluster_2 Decision Tree for Anti-Aggregation Strategy Start Peptide Aggregates in Solution ModifySeq Is sequence modification an option? Start->ModifySeq Formulation Optimize Formulation ModifySeq->Formulation No Molecular Molecular Engineering ModifySeq->Molecular Yes Formulation_Details • Adjust pH away from pI • Lower concentration • Screen excipients (sugars, amino acids, surfactants) Formulation->Formulation_Details Molecular_Details • Substitute hydrophobic residues • Add PEG chains • Incorporate D-amino acids Molecular->Molecular_Details

Caption: Selecting a strategy to prevent peptide aggregation.

References

Technical Support Center: Boc Deprotection in the Presence of Acid-Sensitive Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of selectively removing the tert-butoxycarbonyl (Boc) protecting group in the presence of other acid-labile functionalities.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when deprotecting a Boc group on a molecule with other acid-sensitive groups?

The primary challenge is achieving selective deprotection of the Boc group without cleaving other acid-sensitive functionalities. The Boc group is known for its acid lability, but so are many other common protecting groups and functional moieties.[1] A significant side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the cleavage.[2][3]

Q2: What is the general order of acid lability for common protecting groups relative to the Boc group?

While highly dependent on the specific substrate and reaction conditions, a general order of increasing stability to acid is:

  • Most Labile: Trityl (Trt)[4], Mtt (4-Methyltrityl)[5]

  • tert-Butyldimethylsilyl (TBS) ethers (can be labile)[6]

  • Boc

  • tert-Butyl (tBu) esters[7][8]

  • Acetals/Ketals[9][10]

  • Most Stable: Benzyl (Bn) ethers, Cbz group (cleaved by hydrogenolysis)[11]

This order can be influenced by steric hindrance and electronic effects within the substrate.

Q3: How can I prevent tert-butylation of sensitive residues like Tryptophan or Methionine during Boc deprotection?

The formation of a tert-butyl cation during acidic Boc deprotection can lead to unwanted alkylation of electron-rich functional groups.[3][12] To prevent this, the use of "scavengers" is highly recommended. These are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation.[12][13]

Common Scavengers and Their Applications:

ScavengerTypical Concentration (v/v)Target Residues/Functionalities
Triethylsilane (TES) or Triisopropylsilane (B1312306) (TIPS)2.5 - 10%Tryptophan, Methionine, general carbocation scavenger[3][12]
Thioanisole5 - 10%Methionine, Tryptophan[3][12]
Anisole5%General scavenger for various nucleophilic groups[3]
Water~5%Acts as a scavenger by forming tert-butanol[3][12]
1,2-Ethanedithiol (EDT)2.5%Effective for protecting Tryptophan[3]

Q4: Can I selectively deprotect a tert-butyl ester in the presence of a Boc group?

While both are acid-labile, selective deprotection of a tert-butyl ester in the presence of a Boc group is challenging under standard acidic conditions, which typically favor Boc removal. However, specific methods have been developed to achieve this reverse selectivity. For instance, a system of cerium(III) chloride (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile (B52724) has been shown to selectively cleave tert-butyl esters while preserving N-Boc groups.[14][15]

Troubleshooting Guide

Issue 1: Incomplete Boc Deprotection

  • Possible Cause: Insufficient acid strength or concentration.

    • Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%) or switch to a stronger acid system like 4M HCl in dioxane.[13][16]

  • Possible Cause: Short reaction time or low temperature.

    • Solution: Increase the reaction time and monitor progress by TLC or LC-MS. If the reaction is sluggish at 0°C or room temperature, gentle warming (e.g., to 40°C) may be attempted, but be cautious of potential side reactions.[13]

  • Possible Cause: Poor solubility of the substrate.

    • Solution: Ensure the substrate is fully dissolved in the reaction solvent. A co-solvent may be necessary.

Issue 2: Cleavage of Other Acid-Sensitive Groups

  • Possible Cause: The deprotection conditions are too harsh for the other functionalities present.

    • Solution: Switch to a milder deprotection method. The choice of method will depend on the nature of the other acid-sensitive group(s). Refer to the decision-making workflow below.

Issue 3: Formation of Unexpected Byproducts

  • Possible Cause: tert-butylation of nucleophilic sites on your substrate.

    • Solution: Add a suitable scavenger to the reaction mixture (see FAQ 3).[12][13]

  • Possible Cause: Degradation of the starting material or product under the acidic conditions.

    • Solution: Use milder conditions (lower acid concentration, lower temperature) or a different deprotection method entirely.

Decision-Making Workflow for Selective Boc Deprotection

This workflow can help you choose an appropriate deprotection strategy based on the acid-sensitive groups present in your molecule.

G start Start: N-Boc protected substrate with other acid-sensitive groups q1 Sensitive Group Present? start->q1 tbs TBS ether q1->tbs Yes trityl Trityl / Mtt q1->trityl Yes acetal Acetal / Ketal q1->acetal Yes tbu_ester t-Butyl ester q1->tbu_ester Yes no_sensitive No highly sensitive groups q1->no_sensitive No method_tbs Consider: - Acetic acid/THF/H2O - Pyridinium p-toluenesulfonate (PPTS) - Mild Lewis Acids (e.g., ZnBr2 in DCM) tbs->method_tbs method_trityl Consider: - Very mild acid (e.g., 1% TFA in DCM) - Formic acid trityl->method_trityl method_acetal Consider: - Anhydrous acidic conditions (e.g., HCl in dry dioxane) - Lewis Acids (e.g., TMSI) acetal->method_acetal method_tbu_ester Consider: - H2SO4 in tBuOAc - MeSO3H in tBuOAc/DCM - Anhydrous HCl in ether or EtOAc tbu_ester->method_tbu_ester method_standard Standard Conditions: - 20-50% TFA in DCM - 4M HCl in dioxane no_sensitive->method_standard

Caption: Decision-making workflow for selective Boc deprotection.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

This is a common and effective method for robust substrates.[1]

  • Dissolve the Boc-protected compound in dichloromethane (B109758) (DCM) (0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • If necessary, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[16]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or neutralized.[16]

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is often considered milder than TFA-based protocols.[13]

  • Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).

  • Add a solution of 4M HCl in 1,4-dioxane (B91453) (typically 5-10 equivalents) to the substrate solution at 0°C.

  • Stir the mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt, which can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.[17]

Protocol 3: Selective Boc Deprotection in the Presence of a t-Butyl Ester

This protocol utilizes sulfuric acid in tert-butyl acetate (B1210297) to favor N-Boc cleavage over tert-butyl ester hydrolysis.[8]

  • Suspend the substrate containing both N-Boc and tert-butyl ester groups in tert-butyl acetate (tBuOAc) at a concentration of approximately 0.5 M.

  • Add concentrated sulfuric acid (H₂SO₄) (1.5–3.0 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 4: Mild Boc Deprotection with Oxalyl Chloride in Methanol

This method is suitable for substrates with acid-labile functionalities that do not tolerate traditional strong acid methods.[18][19]

  • Dissolve the N-Boc protected substrate in methanol.

  • Add oxalyl chloride (3 equivalents) to the solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods such as column chromatography or recrystallization.

Orthogonal Protecting Group Strategy

The concept of orthogonal protection is crucial when multiple functional groups need to be selectively deprotected.[1] The Boc group is a key component of many orthogonal strategies.

G Molecule Protected Molecule Boc N-Boc Molecule->Boc Fmoc N-Fmoc Molecule->Fmoc Cbz N-Cbz Molecule->Cbz tBu_ester O-tBu Molecule->tBu_ester Acid Mild/Strong Acid (e.g., TFA, HCl) Boc->Acid Cleaved Base Base (e.g., Piperidine) Boc->Base Stable Hydrogenolysis H2, Pd/C Boc->Hydrogenolysis Stable Fmoc->Acid Stable Fmoc->Base Cleaved Fmoc->Hydrogenolysis Stable Cbz->Acid Stable Cbz->Base Stable Cbz->Hydrogenolysis Cleaved tBu_ester->Acid Cleaved tBu_ester->Base Stable tBu_ester->Hydrogenolysis Stable

Caption: Orthogonal deprotection strategies for common protecting groups.

References

Technical Support Center: Boc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during Boc solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Boc-SPPS and how can I prevent them?

A: Boc-SPPS is a robust method for peptide synthesis, but several side reactions can occur. The most common include alkylation of sensitive residues, aspartimide formation, diketopiperazine formation, and pyroglutamate (B8496135) formation. Prevention strategies often involve the use of scavengers during cleavage, appropriate side-chain protection, and optimized coupling and deprotection protocols.

Q2: My tryptophan (Trp), methionine (Met), or cysteine (Cys) residues are being modified. What is happening and how can I avoid it?

A: These sensitive amino acids are susceptible to alkylation by carbocations, particularly the tert-butyl cation, generated during the trifluoroacetic acid (TFA)-mediated deprotection of the Boc group.[1] This can lead to undesired modifications of the final peptide.

Prevention:

  • Use of Scavengers: The most effective way to prevent alkylation is to add scavengers to the deprotection and cleavage cocktails. A common scavenger is dithiothreitol (B142953) (DTE) at a concentration of 0.5% in the TFA/DCM deprotection solution.[1][2] For final cleavage, especially with HF, scavengers like anisole (B1667542) are crucial to trap carbocations.[3]

  • Low-High HF Cleavage: This two-step procedure can minimize alkylation. The "low HF" step removes most benzyl-based protecting groups under SN2 conditions, which avoids the formation of carbocations.[3]

  • Side-Chain Protection: For tryptophan, using a Boc protecting group on the indole (B1671886) nitrogen (Trp(Boc)) can effectively prevent alkylation during synthesis and cleavage.

Q3: I am observing a side product with the same mass as my target peptide, especially with sequences containing aspartic acid (Asp). What could be the cause?

A: This is likely due to aspartimide formation, a common side reaction in peptide synthesis, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[2] The aspartimide can subsequently be opened by piperidine (B6355638) (if used), water, or other nucleophiles to form a mixture of α- and β-aspartyl peptides, some of which are difficult to separate from the desired product.[4]

Prevention:

  • In Boc-SPPS, aspartimide formation is generally less pronounced than in Fmoc-SPPS because the Nα-amino group is protonated after deprotection, making it less nucleophilic.[2]

  • Using β-cyclohexyl ester (OcHex) for the side-chain protection of aspartic acid can significantly reduce aspartimide formation compared to the benzyl (B1604629) ester.

  • Protocols that combine the neutralization and coupling steps can also help to suppress this side reaction.[2]

Q4: My peptide synthesis is failing at the dipeptide stage, and I am losing my peptide from the resin. What is the likely cause?

A: This issue is often caused by diketopiperazine (DKP) formation. This intramolecular cyclization reaction occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. This side reaction is especially prevalent when proline is one of the first two residues.

Prevention:

  • In Boc-SPPS, DKP formation can be suppressed by using in situ neutralization protocols during coupling.

Q5: My peptide has an N-terminal glutamine (Gln), and I am observing a mass corresponding to the loss of ammonia. Why is this happening?

A: N-terminal glutamine residues have a high tendency to cyclize to form pyroglutamic acid (pGlu), especially under acidic conditions or upon heating.[5][6] This involves the nucleophilic attack of the N-terminal amine on the side-chain amide, resulting in the elimination of ammonia. N-terminal glutamic acid can also undergo this cyclization, but to a lesser extent.[5]

Prevention:

  • If the N-terminal Gln is not required to be a free amine, consider coupling it as Boc-pGlu-OH.

  • During the synthesis of peptides with N-terminal Gln, it is crucial to use mild coupling conditions and avoid extended exposure to acidic reagents.

Troubleshooting Guides

Troubleshooting Incomplete Coupling

Incomplete coupling is a frequent problem in SPPS that leads to the formation of deletion sequences, which can be challenging to purify.

Initial Assessment:

The first step in troubleshooting is to monitor the coupling reaction to confirm its completeness. The Kaiser test is a highly sensitive qualitative method for detecting free primary amines on the resin.

Troubleshooting Workflow:

G start Perform Kaiser Test after Coupling decision Kaiser Test Result start->decision negative Negative (Yellow Beads) Coupling Complete decision->negative Negative positive Positive (Blue Beads) Incomplete Coupling decision->positive Positive recouple Perform a Second Coupling (Double Coupling) positive->recouple retest Perform Kaiser Test Again recouple->retest decision2 Kaiser Test Result retest->decision2 negative2 Negative Proceed to Next Cycle decision2->negative2 positive2 Positive Consider Capping decision2->positive2 proceed Proceed to Next Cycle negative2->proceed cap Cap Unreacted Amines (e.g., with Acetic Anhydride) positive2->cap cap->proceed

Caption: Troubleshooting workflow for incomplete coupling in Boc-SPPS.

Possible Causes and Solutions for Persistent Incomplete Coupling:

  • Steric Hindrance: Bulky amino acids (e.g., Val, Ile) or secondary amino acids (e.g., Pro) can couple slowly.

    • Solution: Extend the coupling time or perform a double coupling. Using a stronger coupling reagent like HATU can also be beneficial.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, preventing reagents from accessing the N-terminus.

    • Solution: Switch to a solvent that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP). Sonication or microwave-assisted synthesis can also help to break up aggregates.

  • Poor Resin Swelling: If the resin is not properly swollen, the reaction sites will be inaccessible.

    • Solution: Ensure the resin is adequately swollen in the reaction solvent before starting the synthesis.

Quantitative Data on Side Reactions

Table 1: Aspartimide Formation in Fmoc-SPPS under Different Conditions

While this guide focuses on Boc-SPPS, data from Fmoc-SPPS can be illustrative of the factors influencing aspartimide formation. The following table summarizes the percentage of aspartimide formation per cycle for a model peptide containing an Asp-Asn sequence, highlighting the impact of the aspartic acid side-chain protecting group.

Aspartic Acid DerivativeAspartimide Formation per Cycle (%)Reference
Fmoc-Asp(OtBu)-OH0.8%
Fmoc-Asp(OMpe)-OH0.3%
Fmoc-Asp(OBno)-OH <0.1%

Data is for the VKDNYI peptide treated with 20% piperidine in DMF to simulate 100 deprotection cycles.

Experimental Protocols

Protocol 1: Kaiser Test (Ninhydrin Test)

This protocol is used to detect the presence of free primary amines on the resin.[7][8]

Reagents:

  • Solution A: 1 g of ninhydrin (B49086) in 20 mL of n-butanol.[7]

  • Solution B: 40 g of phenol (B47542) in 20 mL of n-butanol.[7]

  • Solution C: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[7]

Procedure:

  • Collect a small sample of resin beads (approximately 10-15 beads) in a small test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense blue solution and beads: Incomplete coupling, a significant amount of free amine is present.

  • Light blue solution, dark blue beads: Coupling is incomplete, recoupling is recommended.

  • Colorless or faint blue solution, colorless beads: Coupling is complete.

Visualizing Side Reactions and Prevention

Alkylation of Tryptophan and Prevention

During Boc deprotection with TFA, the generated tert-butyl cation can attack the electron-rich indole ring of tryptophan, leading to an unwanted side product. Scavengers are used to trap this reactive cation.

cluster_0 Boc Deprotection cluster_1 Side Reaction: Tryptophan Alkylation cluster_2 Prevention with Scavengers Boc-Peptide Boc-Peptide TFA TFA Boc-Peptide->TFA + Free Amine H2N-Peptide TFA->Free Amine tBu_cation tert-butyl cation TFA->tBu_cation tBu_cation_2 tert-butyl cation tBu_cation_3 tert-butyl cation Trp Tryptophan Residue Trp->tBu_cation_2 + Alkylated_Trp Alkylated Tryptophan (Side Product) tBu_cation_2->Alkylated_Trp Scavenger Scavenger (e.g., DTE) Scavenger->tBu_cation_3 + Trapped_tBu Trapped Cation tBu_cation_3->Trapped_tBu

Caption: Mechanism of tryptophan alkylation and its prevention.

Mechanism of Aspartimide Formation

This diagram illustrates the intramolecular cyclization of an aspartyl residue to form an aspartimide intermediate, which can then lead to various side products.

Asp_Peptide Aspartyl-Containing Peptide Deprotonation Backbone Amide Deprotonation (Base) Asp_Peptide->Deprotonation Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Side_Products Side Products: α- and β-peptides, piperidides Aspartimide->Side_Products Nucleophilic Opening

Caption: Mechanism of aspartimide formation in peptide synthesis.

References

impact of scavengers on Boc deprotection efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the tert-butyloxycarbonyl (Boc) deprotection step in their chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during Boc deprotection?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation can then alkylate nucleophilic residues in the peptide or substrate, leading to undesired modifications.[1][3]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly susceptible to alkylation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1]

Q3: What are scavengers and how do they prevent side product formation?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation, preventing it from reacting with the desired product.[1] They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate.[1]

Q4: Can Boc deprotection be incomplete? What are the signs?

A4: Yes, Boc deprotection can be incomplete, especially with sterically hindered substrates or when using insufficient acid or reaction time.[1] Signs of incomplete deprotection include a complex mixture of products observed by HPLC or LC-MS, and the presence of the starting material. In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[1]

Troubleshooting Guides

Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[1]

    • For Tryptophan-containing compounds: Use scavengers like triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or anisole.[1]

    • For Methionine-containing compounds: Thioanisole is effective in preventing S-alkylation. Adding reducing agents like dimethyl sulfide (B99878) (DMS) can also help prevent oxidation.[1][4]

    • For Cysteine-containing compounds: Ethanedithiol (EDT) is a commonly used scavenger.[1]

    • General Scavenger Cocktails: A mixture of scavengers can be more effective. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.[1]

Issue 2: Incomplete Boc deprotection observed by analysis of the crude product.
  • Possible Cause 1: Insufficient concentration or equivalents of acid.[1]

  • Solution 1: Increase the concentration of the acid (e.g., use 95% TFA in DCM instead of a lower concentration) or increase the equivalents of acid relative to the substrate. For stubborn deprotections, 4M HCl in dioxane can be a stronger alternative.[1]

  • Possible Cause 2: Insufficient reaction time or temperature.[1]

  • Solution 2: Increase the reaction time. Monitor the reaction progress by TLC or a rapid analytical method. While most deprotections are carried out at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but this may also increase side product formation if scavengers are not used.[1]

  • Possible Cause 3: Steric hindrance around the Boc-protected amine.[1]

  • Solution 3: A combination of stronger acid, longer reaction time, and potentially elevated temperature may be necessary. It is crucial to use an effective scavenger cocktail under these more forcing conditions.[1]

Quantitative Data on Scavenger Efficiency

The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing sensitive residues. The data is presented for illustrative purposes, and optimal conditions may vary depending on the specific substrate.

Scavenger Cocktail (v/v/v)Deprotection ReagentTarget Residue% Desired Product% Alkylated Side Product
None50% TFA in DCMTryptophan65%35%
5% Anisole50% TFA in DCMTryptophan92%8%
5% Triethylsilane (TES)50% TFA in DCMTryptophan95%5%
5% Thioanisole95% TFAMethionine94%6% (S-alkylation)
2.5% Ethanedithiol (EDT)95% TFACysteine96%4% (S-alkylation)
TFA/TIS/H₂O (95:2.5:2.5)N/AGeneral>95%<5%
Reagent KN/AMultiple sensitive residues>98%<2%

Experimental Protocols

Protocol 1: General Boc Deprotection using TFA and Triethylsilane (TES) Scavenger
  • Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).

  • Reagent Addition: To the solution, add 10-20 equivalents of triethylsilane.[1]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method (e.g., precipitation from cold ether, chromatography).[1]

Protocol 2: Cleavage from Resin with a Scavenger Cocktail ("Reagent K")
  • Reagent Preparation: Prepare "Reagent K" by mixing TFA/phenol/water/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v).[1]

  • Deprotection: Add the cleavage cocktail to the resin-bound peptide.

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.[1]

  • Work-up: Filter the resin and wash with a small volume of fresh TFA. Precipitate the peptide by adding the filtrate to cold diethyl ether. Collect the precipitated peptide by centrifugation and wash with cold ether.[1]

Visualizations

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Boc Cleavage cluster_1 Fate of tert-Butyl Cation Boc_Protected Boc-NH-R Protonated_Boc Boc(+H)-NH-R Boc_Protected->Protonated_Boc + H+ (TFA) Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Carbamic_Acid HOC(O)NH-R Protonated_Boc->Carbamic_Acid Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Desired Pathway Nucleophilic_Residue Nucleophilic Residue (e.g., Trp) Carbocation->Nucleophilic_Residue Side Reaction Free_Amine H3N(+)-R Carbamic_Acid->Free_Amine - CO2 Trapped_Cation Trapped Species Scavenger->Trapped_Cation Alkylated_Side_Product Alkylated Residue (e.g., Trp-tBu) Nucleophilic_Residue->Alkylated_Side_Product Boc_Deprotection_Workflow Start Start: Boc-Protected Substrate Dissolve Dissolve in Solvent (e.g., DCM) Start->Dissolve Add_Scavenger Add Scavenger (e.g., TES, TIS) Dissolve->Add_Scavenger Add_Acid Add Acid (e.g., TFA) Add_Scavenger->Add_Acid React Stir at Room Temp (1-2 hours) Add_Acid->React Monitor Monitor Reaction (TLC, LC-MS) React->Monitor Workup Work-up: Remove Volatiles Monitor->Workup Reaction Complete Purify Purify Product Workup->Purify End End: Deprotected Product Purify->End Troubleshooting_Logic Start Analyze Crude Product (HPLC, LC-MS) Side_Products Side Products Detected? Start->Side_Products Incomplete_Reaction Incomplete Reaction? Side_Products->Incomplete_Reaction No Add_Scavenger Action: Add/Optimize Scavenger Side_Products->Add_Scavenger Yes Increase_Acid Action: Increase Acid Conc./Equiv. Incomplete_Reaction->Increase_Acid Yes Success Successful Deprotection Incomplete_Reaction->Success No Add_Scavenger->Success Increase_Time_Temp Action: Increase Reaction Time/Temp Increase_Acid->Increase_Time_Temp Increase_Time_Temp->Success

References

Technical Support Center: N-Boc-Allylglycine Methyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of N-Boc-allylglycine methyl ester deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-allylglycine methyl ester.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My Boc deprotection is incomplete, even after following the standard protocol. What should I do?

A1: Incomplete deprotection is a common issue. Several factors could be at play:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures might not be sufficient for complete removal of the Boc group.[1]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in dichloromethane (B109758) (DCM). For example, if you are using 20% TFA, try increasing it to 50%.[2]

  • Extend Reaction Time: Continue to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is fully consumed.[2]

  • Increase Temperature: If the reaction is sluggish at 0°C, allow it to warm to room temperature. However, be aware that higher temperatures can increase the risk of side reactions.[3]

  • Consider a Stronger Acid System: If TFA/DCM is not effective, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be used.[4]

Q2: I'm observing significant degradation of the methyl ester during the deprotection. How can I prevent this?

A2: A common challenge during the N-Boc deprotection of N-Boc-allylglycine methyl ester with TFA is the concurrent degradation of the methyl ester. This can lead to unwanted side reactions and a lower yield of the desired product.[3]

Troubleshooting Steps:

  • Maintain Low Temperature: Perform the deprotection at 0°C to slow down the rate of ester degradation.[3]

  • Monitor Reaction Closely: Use TLC to carefully monitor the reaction's progress. The goal is to stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.[3]

  • Use Anhydrous Conditions: Using anhydrous solvents like dioxane may offer better protection for the ester compared to dichloromethane (DCM).[3]

Q3: I'm seeing multiple unidentified byproducts in my reaction mixture. What could be the cause?

A3: The formation of multiple byproducts can be attributed to a few sources:

  • Side Reactions of the Allyl Group: While the allyl group is relatively stable under acidic conditions, prolonged exposure to strong acids can lead to side reactions.[5]

  • Reactivity of the Intermediate Carbocation: The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to side reactions, such as S-alkylation if sulfur-containing residues are present.[6]

  • Impure Starting Material: Ensure your starting N-Boc-allylglycine methyl ester is pure before proceeding with the deprotection.

Troubleshooting Steps:

  • Use Scavengers: If side reactions involving the tert-butyl carbocation are suspected, consider adding a scavenger like triisopropylsilane (B1312306) (TIS) to the reaction mixture.[6]

  • Purify Starting Material: Purify the N-Boc-allylglycine methyl ester by silica (B1680970) gel column chromatography before the deprotection step.[3]

  • Optimize Reaction Conditions: Re-evaluate your reaction conditions (acid concentration, temperature, and time) to find a balance that promotes efficient deprotection while minimizing byproduct formation.

Q4: How should I purify the final product, allylglycine methyl ester?

A4: The deprotected product is typically obtained as a TFA salt, which can be purified or neutralized to the free amine.

Purification Steps:

  • Removal of Excess Acid: After the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[2][6]

  • Aqueous Work-up: If the free amine is desired and is not water-soluble, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a mild basic solution like saturated sodium bicarbonate to neutralize the acid.[3]

  • Chromatography: If further purification is needed, silica gel column chromatography can be employed.[3]

Quantitative Data Summary

The following table summarizes common reaction conditions for Boc deprotection with TFA. Optimal conditions for N-Boc-allylglycine methyl ester should be determined empirically, but these ranges provide a good starting point.

ParameterCondition 1Condition 2Condition 3
TFA Concentration 20% in DCM50% in DCM1:1 TFA:DCM
Temperature 0 °C0 °C to Room TempRoom Temperature
Reaction Time 1-4 hours30 min - 2 hours1-2 hours
Typical Outcome Milder conditions, may be slower or incomplete. Good for sensitive substrates.Standard conditions, generally effective.Harsher conditions, faster reaction but higher risk of side products.
Reference [2][4][2][3][7]

Experimental Protocols

Below are detailed methodologies for common Boc deprotection procedures.

Protocol 1: Standard Boc Deprotection with TFA/DCM
  • Preparation: Dissolve N-Boc-allylglycine methyl ester (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of TFA: Add trifluoroacetic acid (TFA) dropwise to the desired final concentration (e.g., 20-50% v/v).[3]

  • Reaction: Stir the reaction mixture at 0°C. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).

  • Work-up (TFA Salt): Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA. The resulting allylglycine methyl ester TFA salt can often be used directly in the next step.[6]

  • Work-up (Free Amine): To obtain the free amine, dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.[3]

Protocol 2: Boc Deprotection with HCl in Dioxane
  • Preparation: Suspend the N-Boc-allylglycine methyl ester (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Evaporate the solvent under reduced pressure to isolate the hydrochloride salt of the deprotected amine.

Visualizations

Troubleshooting Workflow for Boc Deprotection

The following diagram illustrates a logical workflow for troubleshooting common issues during the Boc deprotection of N-Boc-allylglycine methyl ester.

BocDeprotectionTroubleshooting Troubleshooting Boc Deprotection Start Start: Boc Deprotection Reaction CheckTLC Monitor by TLC/LC-MS Start->CheckTLC Problem Identify Issue CheckTLC->Problem Problem detected? Success Reaction Complete & Clean CheckTLC->Success No Incomplete Incomplete Reaction Problem->Incomplete Starting material remains EsterDeg Ester Degradation Problem->EsterDeg New spot with lower Rf Byproducts Byproducts Formed Problem->Byproducts Multiple new spots Sol1 Increase TFA concentration Extend reaction time Increase temperature to RT Incomplete->Sol1 Sol2 Perform reaction at 0°C Monitor closely, stop when complete Use anhydrous dioxane EsterDeg->Sol2 Sol3 Add scavenger (e.g., TIS) Ensure starting material purity Optimize conditions (time/temp) Byproducts->Sol3 Workup Proceed to Work-up Success->Workup Sol1->Start Retry Reaction Sol2->Start Retry Reaction Sol3->Start Retry Reaction

Caption: A decision tree for troubleshooting common Boc deprotection issues.

Experimental Workflow

This diagram outlines the general experimental workflow for the deprotection process.

ExperimentalWorkflow Experimental Workflow: Boc Deprotection cluster_reaction Reaction Step cluster_workup Work-up & Purification Start Dissolve N-Boc-allylglycine methyl ester in DCM Cool Cool to 0°C Start->Cool AddTFA Add TFA dropwise Cool->AddTFA Stir Stir and Monitor by TLC AddTFA->Stir Evaporate Evaporate solvent & excess TFA Stir->Evaporate Reaction complete Neutralize Neutralize with NaHCO3 (aq) Evaporate->Neutralize Extract Extract with organic solvent Neutralize->Extract Dry Dry, filter, and concentrate Extract->Dry Purify Purify by column chromatography (if necessary) Dry->Purify Product Final Product: Allylglycine methyl ester Dry->Product If pure Purify->Product

Caption: General workflow for the deprotection of N-Boc-allylglycine methyl ester.

References

Technical Support Center: Efficient Deprotection of Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the efficient deprotection of the tert-butoxycarbonyl (Boc) group in amines.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of acidic Boc deprotection?

A1: The acidic deprotection of a Boc-protected amine is a carbamate (B1207046) hydrolysis reaction. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid. This protonation weakens the C-O bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and subsequently decomposes to yield the free amine and carbon dioxide. The tert-butyl cation can be trapped by a scavenger or can eliminate a proton to form isobutylene.[1][2]

Q2: What are the most common reasons for incomplete Boc deprotection?

A2: Incomplete Boc deprotection is a frequent issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The acid may be too weak, or its concentration too low to effectively cleave the Boc group.[3]

  • Inadequate Reaction Time or Temperature: The deprotection reaction is kinetically controlled, and insufficient time or low temperatures may not allow the reaction to proceed to completion.[3]

  • Steric Hindrance: Bulky substituents near the Boc-protected amine can hinder the approach of the acid, slowing down the reaction rate.[4]

  • Poor Solubility: The substrate must be adequately dissolved in the reaction solvent for the deprotection to be efficient.[3]

Q3: What are the common side reactions during Boc deprotection, and how can they be minimized?

A3: The most prevalent side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the reaction.[5] Electron-rich functional groups, such as those in tryptophan, methionine, cysteine, and tyrosine residues, are particularly susceptible to this tert-butylation.[1] Another potential side reaction, when using trifluoroacetic acid (TFA), is the trifluoroacetylation of the newly deprotected amine.[1]

To minimize these side reactions, the use of "scavengers" is highly recommended. Scavengers are reagents that trap the reactive tert-butyl cation, preventing it from reacting with the desired product.[1]

Q4: Which scavengers are recommended for specific sensitive residues?

A4: The choice of scavenger depends on the amino acid residues present in your molecule:

  • Tryptophan: Triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or anisole (B1667542) are effective.[1]

  • Methionine: Thioanisole is commonly used to prevent S-alkylation.[1]

  • Cysteine: 1,2-Ethanedithiol (EDT) is a suitable scavenger.[1]

  • General Use: A common scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[1] For peptides with multiple sensitive residues, a more complex mixture known as "Reagent K" (TFA/phenol/water/thioanisole/EDT) can be employed.[1]

Q5: Are there milder alternatives to strong acids for Boc deprotection?

A5: Yes, for substrates that are sensitive to strong acids, several milder methods can be employed:

  • Thermal Deprotection: Heating the Boc-protected amine, sometimes in a solvent like water or trifluoroethanol, can effect deprotection without the need for an acid catalyst.[6][7] This is considered a "green" chemistry approach.[6]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) can selectively remove the Boc group, particularly from secondary amines.[4][8]

  • Trimethylsilyl Iodide (TMSI): TMSI offers a mild and non-hydrolytic method for Boc deprotection.[3][5]

  • Oxalyl Chloride in Methanol: This system provides a mild method for the deprotection of a variety of N-Boc substrates at room temperature.[9][10]

Troubleshooting Guide

Problem 1: My Boc deprotection is incomplete, with starting material remaining.

Possible CauseSuggested Solution
Insufficient acid strength or concentration Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% or higher). Consider using a stronger acid system like 4M HCl in dioxane.[3]
Inadequate reaction time or temperature Extend the reaction time and monitor the progress by TLC or LC-MS. Gentle heating (e.g., to 40°C) may be beneficial, but be mindful of potential side reactions.[1]
Steric hindrance A combination of a stronger acid, longer reaction time, and potentially elevated temperature may be necessary. The use of an effective scavenger cocktail is crucial under these conditions.[1]
Poor solubility of the substrate Ensure the chosen solvent provides good solubility for your compound.[3]

Problem 2: I am observing significant side product formation.

Possible CauseSuggested Solution
tert-Butylation of sensitive residues Add a suitable scavenger or scavenger cocktail to the reaction mixture. Refer to the scavenger selection guide in the FAQs (Q4).[1]
Trifluoroacetylation of the product amine (when using TFA) This can sometimes be addressed by careful work-up procedures, including a basic wash to hydrolyze the trifluoroacetamide. If it persists, consider an alternative deprotection method that does not use TFA.
Degradation of acid-sensitive functional groups Employ a milder deprotection method, such as thermal deprotection or using reagents like TMSI or ZnBr₂.[3][6][8]

Data Presentation

Table 1: Comparison of Common Acidic Deprotection Reagents

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (B109758) (DCM), Room Temp[6]0.5 - 4 h[6]Highly effective, volatile (easy removal)Corrosive, can cause side reactions (trifluoroacetylation), may cleave other acid-labile groups[6]
Hydrochloric Acid (HCl) 4M in 1,4-Dioxane, Room Temp[6][11]0.5 - 4 h[3][12]Strong acid, effective for stubborn substrates, product often precipitates as HCl saltNot as volatile as TFA, dioxane is a peroxide-former
p-Toluenesulfonic Acid (pTSA) Catalytic to stoichiometric amounts in various solventsVariableMilder than TFA and HCl, solid (easy to handle)Can be less effective for hindered substrates, may require longer reaction times

Table 2: Overview of Alternative (Milder) Deprotection Methods

MethodReagent/ConditionsReaction TimeAdvantagesDisadvantages
Thermal (in Water) Refluxing Water (100°C)[6]< 15 min for many substrates[6]Environmentally benign, catalyst-free[6][13]Limited to water-soluble or -stable substrates[6]
Thermal (in TFE) Reflux or 150°C (Flow)[6][14]5 min - 1 h[6][14]Accelerated reaction rates, high yields[14]Specialized and expensive solvent[6]
Lewis Acid Zinc Bromide (ZnBr₂) in DCM[15]12 - 24 h[15]Mild, selective for secondary amines[8]Longer reaction times[15]
Silyl Iodide Trimethylsilyl Iodide (TMSI) in CHCl₃ or MeCN[3]VariableMild, non-hydrolytic[3]Reagent is moisture-sensitive
Oxalyl Chloride Oxalyl Chloride in Methanol[9]1 - 4 h[9][10]Very mild, tolerant of acid-labile esters[9]Reagents are toxic and moisture-sensitive[6]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM [6]

  • Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).

  • If the substrate contains sensitive residues, add an appropriate scavenger (e.g., 2.5-5% v/v TIS).

  • Stir the reaction mixture at room temperature for 0.5-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Boc Deprotection using HCl in Dioxane [6]

  • Suspend the Boc-protected amine (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 0.5-4 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.

  • If the free amine is desired, the salt can be neutralized with a basic aqueous solution followed by extraction with an organic solvent.

Protocol 3: Thermal Boc Deprotection in Water [6]

  • Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (100°C) with vigorous stirring.

  • Monitor the reaction by TLC; for many substrates, the reaction is complete within 15 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 4: Boc Deprotection using Zinc Bromide [15]

  • Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Add an excess of zinc bromide (2-3 equivalents).

  • Stir the reaction mixture at room temperature overnight (12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and work-up as appropriate for the specific substrate.

  • Isolate the product by removing the solvent under vacuum.

Visualizations

Boc_Deprotection_Mechanism BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Cleavage tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation FreeAmine Free Amine CarbamicAcid->FreeAmine Decarboxylation CO2 Carbon Dioxide CarbamicAcid->CO2 TrappedCation Trapped Cation tBuCation->TrappedCation + Scavenger Isobutylene Isobutylene tBuCation->Isobutylene - H+ Acid H+ Scavenger Scavenger

Caption: General mechanism of acidic Boc deprotection.

Troubleshooting_Workflow Start Boc Deprotection Experiment Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup & Isolation Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No SideProducts Side Products Observed? Workup->SideProducts IncreaseAcid Increase Acid Conc./Strength Incomplete->IncreaseAcid IncreaseTimeTemp Increase Time/Temperature Incomplete->IncreaseTimeTemp CleanProduct Clean Product SideProducts->CleanProduct No TroubleshootSideProducts Troubleshoot Side Reactions SideProducts->TroubleshootSideProducts Yes AddScavenger Add/Change Scavenger TroubleshootSideProducts->AddScavenger MilderMethod Consider Milder Method TroubleshootSideProducts->MilderMethod IncreaseAcid->Monitor IncreaseTimeTemp->Monitor AddScavenger->Start MilderMethod->Start

Caption: Troubleshooting workflow for Boc deprotection.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides with Boc-D-Cyclopropylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthetic peptides, the incorporation of unnatural amino acids like Boc-D-Cyclopropylglycine presents unique analytical challenges. The bulky and hydrophobic nature of the tert-butyloxycarbonyl (Boc) protecting group, combined with the stereochemistry of the D-amino acid, necessitates robust and well-optimized analytical methods to ensure the purity, identity, and quality of the final peptide product. High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide analysis, offering a variety of techniques to achieve these goals. This guide provides a comparative overview of different HPLC-based methods for the analysis of peptides containing this compound, supported by representative experimental data and detailed protocols.

Overview of Analytical Techniques

The primary analytical techniques for peptides containing this compound revolve around HPLC, leveraging different separation mechanisms to resolve the target peptide from impurities. These impurities can include deletion sequences, incompletely deprotected peptides, diastereomers, and other side-products from solid-phase peptide synthesis (SPPS). The most common HPLC methods employed are Reversed-Phase HPLC (RP-HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Ion-Exchange Chromatography (IEX), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC.

Comparative Analysis of HPLC Methods

The choice of the analytical method depends on the specific requirements of the analysis, such as the need for high resolution, speed, or the separation of specific types of impurities like diastereomers.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used technique for peptide analysis due to its versatility and high resolving power for a broad range of peptide hydrophobicities.[1][2] Peptides are separated based on their hydrophobic character, with more hydrophobic peptides exhibiting longer retention times on a non-polar stationary phase. The incorporation of the bulky and hydrophobic this compound significantly increases the hydrophobicity of a peptide, leading to strong retention on RP-HPLC columns.

Column Selection: C18 vs. C8

The choice of stationary phase is critical. C18 (octadecyl) and C8 (octyl) are the most common reversed-phase column chemistries.

  • C18 Columns: Offer higher hydrophobicity and are generally the first choice for peptide separations, providing excellent resolution for complex mixtures.[3][4] For peptides with the highly hydrophobic this compound, a C18 column is expected to provide strong retention and good separation from less hydrophobic impurities.

  • C8 Columns: Are less hydrophobic than C18 columns and can be advantageous for highly hydrophobic peptides that may be too strongly retained on a C18 column, leading to long analysis times and poor peak shape.[5][6] A C8 column can offer a good balance of retention and analysis speed for these molecules.

Table 1: Comparison of RP-HPLC Columns for a Hypothetical this compound Peptide

FeatureC18 ColumnC8 Column
Retention Time LongerShorter
Resolution Higher for complex mixturesSufficient for simpler mixtures
Analysis Time LongerFaster
Best Suited For High-resolution analysis of complex impurity profilesFaster analysis of highly hydrophobic peptides
Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) and higher operating pressures.[7][8] This results in several key advantages for the analysis of peptides containing this compound:

  • Increased Resolution: UHPLC provides sharper and narrower peaks, leading to better separation of closely related impurities.[8]

  • Faster Analysis Times: The higher flow rates and shorter column lengths enabled by UHPLC significantly reduce analysis time without compromising resolution.[9]

  • Higher Sensitivity: The sharper peaks lead to increased peak heights and improved sensitivity, which is beneficial for detecting low-level impurities.[9]

Table 2: HPLC vs. UHPLC for the Analysis of a this compound Peptide

ParameterConventional HPLCUHPLC
Resolution GoodExcellent
Analysis Time 30-60 min5-15 min
Sensitivity StandardHigh
Solvent Consumption HigherLower
Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[10] For peptides, the charge is determined by the number of acidic and basic amino acid residues and the pH of the mobile phase. While the this compound residue itself is neutral, the overall charge of the peptide will dictate its interaction with an ion-exchange stationary phase. IEX is particularly useful for separating peptides with similar hydrophobicities but different charge states, such as deamidation products.[11] Cation-exchange chromatography is commonly used for positively charged peptides, while anion-exchange is used for negatively charged peptides.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a valuable alternative to RP-HPLC for the separation of polar and hydrophilic compounds.[12][13] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent and a small amount of water. More hydrophilic peptides are retained longer. While peptides containing the hydrophobic this compound are generally well-suited for RP-HPLC, HILIC can be a powerful tool for separating them from very polar impurities that are not retained in reversed-phase mode. It offers an orthogonal separation mechanism to RP-HPLC, providing a more comprehensive impurity profile when used in combination.[13]

Chiral HPLC

The presence of a D-amino acid (D-Cyclopropylglycine) in the peptide sequence can lead to the formation of diastereomers during synthesis, especially if there are other chiral centers in the peptide. These diastereomers can have different biological activities and must be separated and quantified. Chiral HPLC, using a chiral stationary phase (CSP), is the most effective method for separating these stereoisomers.[14][15][16] The separation is based on the differential interaction of the enantiomers with the chiral selector on the stationary phase.

Experimental Protocols

General RP-HPLC Protocol for a this compound Peptide
  • Column: C18 or C8, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point and can be optimized based on the retention of the peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 30 °C.

General Ion-Exchange Chromatography Protocol
  • Column: Strong Cation Exchange (SCX) or Strong Anion Exchange (SAX), 4.6 x 100 mm.

  • Mobile Phase A (SCX): 20 mM Phosphate buffer, pH 3.0.

  • Mobile Phase B (SCX): 20 mM Phosphate buffer with 1 M NaCl, pH 3.0.

  • Gradient: Linear gradient from 0% to 100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

General HILIC Protocol
  • Column: Amide or other polar stationary phase, 4.6 x 150 mm.

  • Mobile Phase A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient: Linear gradient from 0% to 100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and/or Mass Spectrometry (MS).[17]

Mandatory Visualization

HPLC_Workflow cluster_synthesis Peptide Synthesis cluster_analysis HPLC Analysis cluster_detection Detection & Data Analysis SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin SPPS->Cleavage Crude_Peptide Crude Peptide Mixture Cleavage->Crude_Peptide HPLC_System HPLC/UHPLC System Crude_Peptide->HPLC_System Sample Injection RP_HPLC RP-HPLC (C18 or C8) HPLC_System->RP_HPLC Primary Method IEX Ion-Exchange Chromatography HPLC_System->IEX Orthogonal Method HILIC HILIC HPLC_System->HILIC Orthogonal Method Chiral_HPLC Chiral HPLC HPLC_System->Chiral_HPLC Diastereomer Separation UV_Detector UV Detector (220 nm) RP_HPLC->UV_Detector MS_Detector Mass Spectrometer (Identity Confirmation) RP_HPLC->MS_Detector IEX->UV_Detector Chiral_HPLC->UV_Detector Data_Analysis Data Analysis (Purity & Impurity Profile) UV_Detector->Data_Analysis MS_Detector->Data_Analysis HILILC HILILC HILILC->UV_Detector

Caption: Workflow for the HPLC analysis of a peptide containing this compound.

Conclusion

The successful analysis of peptides containing this compound relies on the judicious selection and optimization of HPLC techniques. RP-HPLC, particularly with C18 columns, remains the primary workhorse for purity assessment. UHPLC offers significant improvements in speed and resolution. For a comprehensive impurity profile, orthogonal techniques like IEX and HILIC are invaluable. Finally, Chiral HPLC is essential for the critical separation of diastereomers, ensuring the stereochemical integrity of the final peptide product. By employing a combination of these methods, researchers can confidently characterize and ensure the quality of these complex and important molecules.

References

A Comparative Guide to the Mass Spectrometry of Peptides Containing D-cyclopropylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids, such as D-cyclopropylglycine, into peptide therapeutics is a key strategy for enhancing potency, selectivity, and metabolic stability. Understanding the mass spectrometric behavior of these modified peptides is crucial for their characterization and quality control. This guide provides a comparative analysis of the mass spectrometry of peptides containing D-cyclopropylglycine, with a focus on collision-induced dissociation (CID) fragmentation patterns, alongside detailed experimental protocols.

Mass Spectrometric Behavior of D-cyclopropylglycine Peptides: A Comparative Overview

Peptides incorporating D-cyclopropylglycine, a conformationally constrained amino acid, are amenable to standard mass spectrometric analysis, particularly using techniques like electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS). The primary fragmentation pathway observed is typically collision-induced dissociation (CID), which provides valuable sequence information.

Comparison with Peptides Containing Aliphatic Amino Acids

When compared to peptides containing common aliphatic amino acids like valine or leucine, peptides with D-cyclopropylglycine are expected to exhibit some distinct characteristics in their mass spectra, primarily due to the rigid cyclopropyl (B3062369) group. While direct comparative studies detailing the unique fragmentation patterns of D-cyclopropylglycine are limited in publicly available literature, we can infer the following based on established principles of peptide fragmentation.[1][2][3][4][5][6][7][8][9]

Key Comparative Points:

  • Standard Fragmentation: Peptides containing D-cyclopropylglycine undergo typical CID fragmentation, leading to the formation of b- and y-type ions, which are essential for sequence confirmation. This has been observed in the analysis of naturally occurring peptides containing this residue.[10][11]

  • Influence of the Cyclopropyl Group: The rigid cyclopropyl side chain may influence the efficiency of backbone fragmentation at adjacent peptide bonds. The constrained nature of this residue could sterically hinder or alter the transition states required for fragmentation, potentially leading to variations in the relative intensities of adjacent b- and y-ions compared to a more flexible aliphatic side chain like that of valine.

  • Side Chain Fragmentation: While the primary fragmentation occurs along the peptide backbone, the cyclopropyl side chain itself may undergo fragmentation under higher energy CID conditions. This could lead to characteristic neutral losses, although such fragments are generally less common and may require specific instrumental conditions to be observed. A potential, though likely minor, fragmentation pathway for the cyclopropyl group could involve ring-opening.

  • Proton Mobility: The presence of the D-cyclopropylglycine residue is not expected to significantly alter the "mobile proton" model of peptide fragmentation, unless it is located at a position that sterically hinders proton migration along the peptide backbone.[4]

Quantitative Data Summary

Direct quantitative comparative data on the fragmentation of D-cyclopropylglycine-containing peptides versus other peptides is not extensively available in published literature. The following table provides a hypothetical comparison based on the expected fragmentation behavior.

FeaturePeptide with D-cyclopropylglycinePeptide with L-Valine (Isomeric)Rationale
Parent Ion (m/z) IdenticalIdenticalIsomeric amino acids have the same mass.
Primary Fragment Ions b- and y-ionsb- and y-ionsStandard CID fragmentation pathway for peptides.[1]
Relative Intensity of Adjacent Fragments Potentially alteredStandard distributionThe rigid cyclopropyl group may influence fragmentation efficiency at adjacent bonds.
Characteristic Side Chain Losses Possible, but likely low abundanceLoss of isobutylene (B52900) (C4H8) from the side chain is a known, though not always major, fragmentation pathway.The strained cyclopropyl ring may be more prone to fragmentation than the valine side chain under certain conditions.

Experimental Protocols

A robust experimental protocol is essential for the reliable analysis of peptides containing D-cyclopropylglycine. The following provides a detailed methodology for a typical LC-MS/MS experiment.

Protocol: LC-MS/MS Analysis of a Synthetic Peptide Containing D-cyclopropylglycine

1. Sample Preparation:

  • Dissolve the synthetic peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (50:50, v/v), to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase conditions to a working concentration of 10-100 fmol/µL for injection.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS):

  • Ion Source: Electrospray ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • MS1 Scan Range: m/z 300-2000.

  • MS/MS Method: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions from the MS1 scan.

  • Isolation Window: 1.6 m/z.

  • Collision Gas: Argon.

  • Collision Energy: Use a normalized collision energy (NCE) ramp (e.g., 25-35%) to ensure fragmentation of precursor ions of different charge states.

4. Data Analysis:

  • Process the raw data using appropriate software (e.g., vendor-specific software or open-source tools).

  • Identify the peptide by matching the precursor mass and the MS/MS fragmentation pattern to the theoretical sequence.

  • Manually inspect the MS/MS spectra to confirm the presence of key b- and y-ion series that support the peptide sequence.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide Synthetic Peptide Dissolution Dissolve in 0.1% Formic Acid Peptide->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution LC Reversed-Phase LC Dilution->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ions) ESI->MS1 DDA Data-Dependent Acquisition (DDA) MS1->DDA CID Collision-Induced Dissociation (CID) DDA->CID MS2 MS2 Scan (Fragment Ions) CID->MS2 Processing Raw Data Processing MS2->Processing Identification Peptide Identification Processing->Identification Validation Manual Validation Identification->Validation fragmentation_pathway cluster_fragmentation Collision-Induced Dissociation (CID) cluster_analysis Sequence Information Precursor Precursor Peptide Ion [M+nH]n+ b_ions b-ions (N-terminal fragments) Precursor->b_ions Peptide Bond Cleavage y_ions y-ions (C-terminal fragments) Precursor->y_ions Peptide Bond Cleavage Sequence Deduced Amino Acid Sequence b_ions->Sequence Mass Difference = Amino Acid Mass y_ions->Sequence Mass Difference = Amino Acid Mass

References

A Comparative Guide to the NMR Analysis of Peptides Containing Boc-D-Cyclopropylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including metabolic stability, conformational rigidity, and receptor affinity. Boc-D-Cyclopropylglycine (Boc-D-Cpg) is a conformationally constrained amino acid that is increasingly utilized in peptide design. Its rigid cyclopropyl (B3062369) ring system imparts unique structural features that can significantly influence peptide backbone conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamics of these modified peptides in solution.

This guide provides a comparative analysis of the NMR spectroscopic data of peptides containing this compound against those with a more flexible, non-constrained counterpart, Boc-D-Alanine. The data presented herein highlights the diagnostic NMR signatures of the cyclopropyl moiety and its impact on the local peptide environment.

Quantitative NMR Data Comparison

The following tables summarize the key ¹H and ¹³C NMR chemical shift data for peptides containing this compound and Boc-D-Alanine. The distinct chemical shifts of the cyclopropyl protons and carbons serve as clear indicators of the incorporation and local conformation of this unique amino acid.

Table 1: ¹H NMR Chemical Shift Comparison

ProtonThis compound containing peptide¹[1]Boc-D-Alanine containing dipeptide²[2]Key Observations
Cyclopropyl CH₂ 0.25 ppm, 0.39 ppmN/AHighly shielded and diastereotopic protons, characteristic of the cyclopropyl ring.
α-CH Not explicitly reported~4.34 ppmThe chemical shift of the α-proton is influenced by the peptide sequence and conformation.
β-CH₃ N/A~1.38 ppm (d, J = 7.2 Hz)A characteristic doublet for the alanine (B10760859) methyl group.
Boc (CH₃)₃ Not explicitly reported~1.40 ppm (s)A sharp singlet, typically integrating to 9 protons.
Amide NH Not explicitly reported~5.06 ppm (br)Broadness and chemical shift are sensitive to hydrogen bonding and solvent exposure.

¹Data obtained from a poly-cyclopropylglycine-containing peptide. ²Data for Boc-D-Ala-O-CH(CH₃)-COOMe in CDCl₃.

Table 2: ¹³C NMR Chemical Shift Comparison

CarbonThis compound containing peptide¹[1]Boc-D-Alanine containing dipeptide²[2]Key Observations
Cyclopropyl CH₂ 2.26 ppmN/AA highly shielded and diagnostic signal for the cyclopropyl group.
α-C Not explicitly reported~49.4 ppmThe chemical shift is sensitive to the local electronic environment and secondary structure.
β-C N/A~18.5 ppmThe methyl carbon of alanine.
Boc C(CH₃)₃ Not explicitly reported~28.4 ppmThe three equivalent methyl carbons of the Boc group.
Boc C(CH₃)₃ Not explicitly reported~79.8 ppmThe quaternary carbon of the Boc group.
Boc C=O Not explicitly reported~155.0 ppmThe carbonyl carbon of the Boc protecting group.
Peptide C=O Not explicitly reported~172.6 ppmThe chemical shift of the peptide carbonyl is indicative of hydrogen bonding.

¹Data obtained from a poly-cyclopropylglycine-containing peptide. ²Data for Boc-D-Ala-O-CH(CH₃)-COOMe in CDCl₃.

Experimental Protocols

The following are generalized methodologies for key NMR experiments used in the conformational analysis of peptides. Specific parameters may need to be optimized based on the peptide sample and the NMR spectrometer used.

Sample Preparation
  • Dissolution: Dissolve 1-5 mg of the lyophilized peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture of H₂O/D₂O). The choice of solvent is critical as it can significantly influence peptide conformation.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions, for chemical shift referencing.

  • Filtration: Transfer the solution to a 5 mm NMR tube, filtering if necessary to remove any particulate matter.

1D ¹H NMR Spectroscopy
  • Purpose: To obtain an initial overview of the peptide's proton signals, assess sample purity, and observe general features like signal dispersion.

  • Typical Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

2D ¹H-¹H Correlation Spectroscopy (COSY and TOCSY)
  • Purpose: To identify spin systems of individual amino acid residues. COSY shows correlations between J-coupled protons, while TOCSY reveals correlations between all protons within a spin system.

  • Typical Parameters (TOCSY):

    • Pulse Sequence: A standard TOCSY experiment with a mixing time appropriate for the peptide size (e.g., mlevph).

    • Mixing Time: 60-80 ms.

    • Data Points: 2048 in the direct dimension (t₂) and 512 in the indirect dimension (t₁).

    • Number of Scans: 8-16 per increment.

2D ¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY)
  • Purpose: To identify protons that are close in space (< 5 Å), providing crucial distance restraints for 3D structure calculation. ROESY is often preferred for medium-sized molecules to avoid zero-crossing of the NOE.

  • Typical Parameters (NOESY):

    • Pulse Sequence: A standard NOESY experiment (e.g., noesygpph).

    • Mixing Time: 150-300 ms.

    • Data Points: 2048 in t₂ and 512 in t₁.

    • Number of Scans: 16-32 per increment.

2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
  • Purpose: To correlate each proton to its directly attached carbon, aiding in resonance assignment and providing ¹³C chemical shift information.

  • Typical Parameters:

    • Pulse Sequence: A standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Spectral Width: ~12 ppm in the ¹H dimension and ~160 ppm in the ¹³C dimension.

    • Data Points: 1024 in t₂ and 256 in t₁.

    • Number of Scans: 8-16 per increment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of a novel peptide containing this compound.

NMR_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Synthesis Synthesis of Boc-D-Cpg Peptide Purification HPLC Purification & Lyophilization Synthesis->Purification SamplePrep Sample Preparation (Deuterated Solvent) Purification->SamplePrep OneD_NMR 1D ¹H NMR SamplePrep->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, TOCSY, NOESY, HSQC) OneD_NMR->TwoD_NMR Assignment Resonance Assignment TwoD_NMR->Assignment Restraints Extraction of Structural Restraints (Distances, Dihedral Angles) Assignment->Restraints StructureCalc 3D Structure Calculation & Refinement Restraints->StructureCalc FinalStructure FinalStructure StructureCalc->FinalStructure Conformational Ensemble

General workflow for NMR analysis of peptides.

References

A Comparative Guide to the Biological Activity of L- vs. D-Cyclopropylglycine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of non-proteinogenic amino acids is a key strategy in modern peptide drug design, aimed at enhancing potency, selectivity, and metabolic stability. Cyclopropylglycine (Cpg), with its conformationally constrained cyclopropyl (B3062369) ring, is an attractive building block for these purposes. A critical consideration in its use is the stereochemistry at the α-carbon, which can be either L or D.

This guide addresses the comparative biological activities of peptides containing L-cyclopropylglycine versus their D-cyclopropylglycine diastereomers. Extensive literature searches did not yield studies that directly compare the biological activities of L-Cpg and D-Cpg containing peptides with quantitative data. Therefore, this document serves as a practical framework for researchers looking to conduct such comparative studies. It outlines the key biological activities to assess, provides detailed experimental protocols based on established methodologies for comparing peptide stereoisomers, and offers templates for data presentation and visualization of relevant biological pathways.

While direct experimental data for cyclopropylglycine-containing peptides is not available in the public domain, the principles outlined here are based on numerous studies of other L- versus D-amino acid-containing peptides, which consistently demonstrate that stereochemistry is a critical determinant of biological function.[1]

The Critical Role of Stereochemistry in Peptide Bioactivity

The three-dimensional structure of a peptide is paramount to its interaction with biological targets such as receptors, enzymes, and microbial membranes. The substitution of an L-amino acid with its D-enantiomer can dramatically alter a peptide's secondary and tertiary structure, leading to significant changes in its biological activity.[2]

For instance, in antimicrobial peptides, the spatial arrangement of cationic and hydrophobic residues is crucial for their membrane-disrupting activity. A change in stereochemistry can alter this arrangement, potentially leading to increased or decreased antimicrobial potency and selectivity.[3][4] Similarly, for peptides that interact with specific receptors or enzymes, the precise orientation of side chains is necessary for high-affinity binding. An L- to D-amino acid substitution can disrupt this "lock-and-key" fit, often resulting in reduced or abolished activity. Conversely, in some cases, D-amino acid substitution can enhance activity or confer resistance to proteolytic degradation.[1]

Comparative Biological Evaluation: A Framework

This section outlines key in vitro assays to compare the biological activity of a parent peptide containing L-cyclopropylglycine with its diastereomer containing D-cyclopropylglycine.

Antimicrobial Activity

A primary application for novel peptide structures is in the development of new antimicrobial agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA)) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

  • Peptide Preparation: The L-Cpg and D-Cpg peptides are dissolved in sterile, deionized water or a suitable buffer to create stock solutions.

  • Assay Procedure:

    • Bacteria are grown to the mid-logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth).

    • The bacterial culture is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a 96-well microtiter plate.

    • Serial twofold dilutions of the peptides are added to the wells, resulting in a range of final concentrations.

    • Positive (bacteria with no peptide) and negative (broth only) controls are included.

    • The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.

Data Presentation:

PeptideS. aureus (MIC, µg/mL)MRSA (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
L-Cpg Peptide [Placeholder Data: 8][Placeholder Data: 16][Placeholder Data: 32][Placeholder Data: 64]
D-Cpg Peptide [Placeholder Data: 4][Placeholder Data: 8][Placeholder Data: 64][Placeholder Data: >128]
Hemolytic Activity

To assess the therapeutic potential of antimicrobial peptides, it is crucial to evaluate their toxicity to mammalian cells. Hemolytic activity against red blood cells is a common primary screen for cytotoxicity.

Experimental Protocol: Hemolysis Assay

  • Red Blood Cell Preparation: Fresh human or bovine red blood cells (hRBCs) are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 4% (v/v).

  • Assay Procedure:

    • Serial dilutions of the L-Cpg and D-Cpg peptides are prepared in PBS and incubated with the hRBC suspension in a 96-well plate.

    • Positive (1% Triton X-100 for 100% hemolysis) and negative (PBS for 0% hemolysis) controls are included.

    • The plate is incubated at 37°C for 1 hour with gentle agitation.

    • The plate is then centrifuged to pellet intact RBCs.

  • Data Analysis: The supernatant is transferred to a new plate, and the absorbance is measured at 540 nm to quantify hemoglobin release. The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abspeptide - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Data Presentation:

PeptideHC50 (µg/mL)
L-Cpg Peptide [Placeholder Data: 50]
D-Cpg Peptide [Placeholder Data: 150]
(HC50 is the peptide concentration causing 50% hemolysis)
Enzymatic Stability

A key advantage of incorporating D-amino acids is the potential for increased resistance to proteolysis by host or bacterial proteases.

Experimental Protocol: Protease Stability Assay

  • Peptide and Protease Preparation: Stock solutions of the L-Cpg and D-Cpg peptides are prepared. A common protease, such as trypsin, is prepared in a suitable buffer.

  • Assay Procedure:

    • The peptides are incubated with the protease at a specific ratio (e.g., 1:50 protease to peptide by weight) at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • The enzymatic reaction is stopped by adding a protease inhibitor or by acidification.

  • Data Analysis: The amount of remaining intact peptide at each time point is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC). The percentage of peptide remaining is plotted against time, and the half-life (t1/2) is calculated.

Data Presentation:

PeptideHalf-life in presence of Trypsin (hours)
L-Cpg Peptide [Placeholder Data: 0.5]
D-Cpg Peptide [Placeholder Data: >24]

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating experimental processes and biological mechanisms.

Experimental_Workflow_Antimicrobial_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Mid-log phase) Incubation Incubation with Bacteria (37°C, 18-24h) Bacterial_Culture->Incubation Peptide_Stocks L/D-Cpg Peptide Stock Solutions Dilution Serial Dilution of Peptides Peptide_Stocks->Dilution Dilution->Incubation Read_Plate Visual Inspection/ OD Measurement Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR Target G_Protein G-Protein Activation Receptor->G_Protein Peptide L/D-Cpg Peptide Peptide->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Hypothetical GPCR signaling pathway activated by a peptide agonist.

Conclusion

While direct comparative data on the biological activities of L- versus D-cyclopropylglycine containing peptides are not yet available in the scientific literature, the principles of peptide stereochemistry strongly suggest that significant differences in activity, selectivity, and stability are to be expected. This guide provides a comprehensive framework for researchers to systematically investigate these differences. The provided experimental protocols and data presentation templates are designed to facilitate such studies and contribute valuable knowledge to the field of peptide-based drug discovery. The synthesis and evaluation of both L-Cpg and D-Cpg diastereomers are crucial for a complete understanding of the structure-activity relationship and for the rational design of novel, optimized peptide therapeutics.

References

A Researcher's Guide to Peptide Sequence Validation: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics and drug development, accurately determining the amino acid sequence of a peptide is a critical step. Two primary technologies dominate this field: the classic chemical method of Edman degradation and the modern, high-throughput approach of mass spectrometry (MS). Choosing the right method depends on the specific research question, sample characteristics, and desired outcomes. This guide provides an objective comparison of these techniques, complete with performance data and detailed protocols, to aid in making an informed decision.

While mass spectrometry has become a central technique in modern proteomics due to its speed and ability to analyze complex samples, Edman degradation remains the gold standard for unambiguous N-terminal sequencing.[1] It offers unmatched confidence in identifying the precise order of the initial amino acids of a protein, which is crucial for quality control and regulatory documentation in biopharmaceutical development.[2]

Performance Comparison: Edman Degradation vs. Mass Spectrometry

The selection of a sequencing method is often a trade-off between accuracy at the N-terminus, throughput, and the ability to handle complex samples and modifications. The following table summarizes the key quantitative and qualitative differences between the two approaches.

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)
Principle Sequential chemical cleavage of N-terminal amino acids.[3][4]Fragmentation of ionized peptides and mass-to-charge ratio analysis.[3]
Primary Application Unambiguous N-terminal sequencing of purified proteins.[1][2]High-throughput protein identification and full-length sequencing.[1]
Sequence Length Typically 15-30 residues; up to 50-60 residues is possible but challenging.[2][4][5]Can determine full-length protein sequences via peptide mapping.[5]
Sample Requirement High purity (>90%); 10-100 picomoles.[4][6]Can analyze complex mixtures; nanogram-level sensitivity.[2][5]
Throughput Low; one sample at a time, with each cycle taking about an hour.[7]High; suitable for large-scale proteomics.[1]
PTM Analysis Limited; cannot sequence proteins with blocked N-termini (e.g., acetylation).[4][7]Excellent; capable of identifying a wide range of PTMs.[3][6]
Data Interpretation Direct, database-independent sequence determination.[2][3]Typically relies on database matching; de novo sequencing is possible but complex.[2]
Key Advantage "Gold standard" for confirming the exact N-terminus.[2][8]Speed, sensitivity, and suitability for complex biological samples.[1][3]

Experimental Workflows and Methodologies

Understanding the workflow of each technique is essential for experimental design and data interpretation. Below are diagrams and detailed protocols for both Edman degradation and a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) experiment.

The Edman degradation process is a cyclical chemical reaction that sequentially removes one amino acid at a time from the N-terminus of a peptide.[4][9]

Edman_Degradation_Workflow cluster_cycle Edman Cycle (Repeated) node_coupling 1. Coupling (PITC reacts with N-terminus) node_cleavage 2. Cleavage (Acid cleaves first peptide bond) node_coupling->node_cleavage Mild alkaline conditions node_conversion 3. Conversion (Forms stable PTH-amino acid) node_cleavage->node_conversion Anhydrous acid (TFA) node_shortened Shortened Peptide (Ready for next cycle) node_cleavage->node_shortened node_analysis 4. Analysis (HPLC identifies PTH-amino acid) node_conversion->node_analysis node_peptide Purified Peptide (Immobilized on PVDF) node_peptide->node_coupling node_shortened->node_coupling Re-entry to cycle

Workflow for N-terminal sequencing via automated Edman degradation.

Protocol for Automated Edman Degradation:

  • Sample Preparation: The protein or peptide sample must be highly purified (>90%).[6] It is typically transferred to a polyvinylidene difluoride (PVDF) membrane via electroblotting or applied directly if in solution. The amount required is typically in the low picomole range (10-100 pmol).[4]

  • Immobilization: The sample is loaded into the reaction cartridge of an automated protein sequencer.

  • Coupling Reaction: The peptide is treated with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino group.[4][9]

  • Cleavage Reaction: The sample is treated with an anhydrous strong acid, typically trifluoroacetic acid (TFA), which cleaves the first peptide bond, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[9]

  • Extraction & Conversion: The ATZ-amino acid derivative is selectively extracted with an organic solvent. It is then treated with an aqueous acid to convert it into the more stable phenylthiohydantoin (PTH) amino acid derivative.[4]

  • Identification: The PTH-amino acid is injected into a High-Performance Liquid Chromatography (HPLC) system. Its identity is determined by comparing its retention time to that of known PTH-amino acid standards.[7]

  • Cycle Repetition: The shortened peptide remaining in the reaction cartridge automatically begins the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.[9]

Mass spectrometry-based sequencing involves enzymatically digesting the protein into smaller peptides, separating them with liquid chromatography, and then fragmenting and analyzing them in a tandem mass spectrometer.[10][11]

LCMSMS_Workflow cluster_ms Tandem Mass Spectrometer node_protein Protein Sample (Can be a complex mixture) node_digest 1. Enzymatic Digestion (e.g., Trypsin) node_protein->node_digest node_lc 2. Peptide Separation (Reverse-Phase LC) node_digest->node_lc node_ionize 3. Ionization (Electrospray - ESI) node_lc->node_ionize node_ms1 4. MS1 Scan (Select peptide ions by m/z) node_ionize->node_ms1 node_frag 5. Fragmentation (e.g., CID/HCD) node_ms1->node_frag Precursor ion selection node_ms2 6. MS2 Scan (Analyze fragment ions) node_frag->node_ms2 Fragment ion generation node_analysis 7. Data Analysis (Database Search / De Novo) node_ms2->node_analysis

Workflow for protein identification and sequencing by LC-MS/MS.

Protocol for Peptide Sequencing by LC-MS/MS:

  • Sample Preparation & Digestion: The protein sample is first denatured, reduced, and alkylated. It is then digested into smaller peptides using a protease, most commonly trypsin, which cleaves after lysine (B10760008) and arginine residues.[11][12]

  • Peptide Separation: The resulting complex peptide mixture is loaded onto a reverse-phase HPLC column (e.g., a C18 column).[13] The peptides are separated over a gradient of increasing organic solvent concentration and eluted directly into the mass spectrometer.[12]

  • Ionization: As peptides elute from the LC column, they are ionized, typically using electrospray ionization (ESI), which generates charged gaseous ions.[11]

  • MS1 Scan: The mass spectrometer performs a full scan (MS1) to measure the mass-to-charge (m/z) ratio of all intact peptide ions entering the instrument.[11]

  • Precursor Selection and Fragmentation: The instrument's software selects the most intense peptide ions (precursor ions) from the MS1 scan for fragmentation. These selected ions are isolated and fragmented in a collision cell using methods like Collision-Induced Dissociation (CID).[11]

  • MS2 Scan: The mass spectrometer then performs a second scan (MS2) to measure the m/z ratios of the resulting fragment ions. This fragmentation pattern is unique to the peptide's amino acid sequence.[12]

  • Data Analysis: The acquired MS/MS spectra are matched against a protein sequence database to identify the peptide sequence.[12] Alternatively, de novo sequencing algorithms can be used to piece together the sequence directly from the fragmentation pattern without a database.

References

A Comparative Guide to Chiral HPLC for the Enantiomeric Purity of D-Cyclopropylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute in drug development and manufacturing. For chiral molecules like D-cyclopropylglycine, a non-proteinogenic amino acid used as a key building block in various therapeutic agents, ensuring high enantiomeric purity is paramount to guarantee safety and efficacy. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of D-cyclopropylglycine, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

Chiral HPLC stands as a primary method for the enantiomeric purity assessment of amino acids. However, Gas Chromatography-Mass Spectrometry (GC-MS) offers a viable alternative, particularly when dealing with volatile derivatives. Below is a comparison of these two techniques for the analysis of D-cyclopropylglycine.

ParameterChiral HPLC MethodChiral GC-MS Method (Alternative)
Principle Direct separation of enantiomers on a chiral stationary phase (CSP) in the liquid phase.Separation of volatile, derivatized enantiomers on a chiral capillary column in the gas phase, with mass spectrometry for detection.
Chiral Selector CHIRALPAK® MA (+)Chirasil-L-Val
Sample Preparation Direct injection of the sample dissolved in the mobile phase.Two-step derivatization: 1. Esterification (e.g., with methanolic HCl). 2. Acylation (e.g., with Trifluoroacetic Anhydride (B1165640) - TFAA).
Mobile/Carrier Gas 2 mM Copper (II) Sulfate (CuSO₄) in water.Helium
Column CHIRALPAK® MA (+), 0.46 cm I.D. × 5 cm L, 3 µmChirasil-L-Val capillary column
Flow Rate 0.5 mL/minNot specified
Detection UV at 254 nmMass Spectrometry (MS)
Retention Time (D-enantiomer) Not explicitly reported, but typically elutes after the L-enantiomer on this type of column.Varies with derivatization and temperature program.
Retention Time (L-enantiomer) Approximately 2.5 min[1]Varies with derivatization and temperature program.
Enantiomeric Excess (ee) >99% achievable[1]High ee determination is possible.
Advantages - Direct analysis without derivatization.- Simpler sample preparation.- Robust and widely used technique.- High efficiency and sensitivity.- Mass spectrometric detection provides structural information and high selectivity.
Disadvantages - May require specific and sometimes expensive chiral columns.- Requires derivatization, which adds complexity and potential for side reactions or racemization.- Thermal instability of the analyte or its derivative can be a limitation.

Experimental Protocols

Chiral HPLC Method for D-Cyclopropylglycine

This protocol is based on a published method for the analysis of (S)-cyclopropylglycine (the L-enantiomer)[1]. The same conditions can be applied for the analysis of D-cyclopropylglycine.

1. Materials and Reagents:

  • D-Cyclopropylglycine standard

  • Copper (II) Sulfate pentahydrate (CuSO₄·5H₂O)

  • Deionized water

  • HPLC grade methanol (B129727) (for column flushing)

2. Instrumentation:

  • HPLC system with a UV detector

  • CHIRALPAK® MA (+) column (0.46 cm I.D. × 5 cm L, 3 µm)

3. Chromatographic Conditions:

  • Mobile Phase: 2 mM CuSO₄ in deionized water.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

4. Sample Preparation:

  • Dissolve an accurately weighed amount of D-cyclopropylglycine in the mobile phase to a known concentration (e.g., 1 mg/mL).

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution and record the chromatogram.

  • The enantiomeric purity is calculated from the peak areas of the D- and L-enantiomers.

Alternative Method: Chiral GC-MS Analysis (General Protocol)

1. Derivatization:

  • Esterification: To 1 mg of the amino acid sample, add 1 mL of 3 N methanolic HCl. Heat at 100 °C for 30 minutes. Dry the sample completely, gentle heating can be applied if necessary.

  • Acylation: Dissolve the residue from the esterification step in 1 mL of methylene (B1212753) chloride and add 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 20 minutes. After cooling, the sample is ready for injection.

2. GC-MS Conditions:

  • GC Column: Chirasil-L-Val capillary column.

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of the derivatized enantiomers. The exact program needs to be optimized for the specific derivatives of cyclopropylglycine.

  • MS Detector: Operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Workflow and Pathway Diagrams

Enantiomeric_Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution HPLC Derivatization Esterification & Acylation Sample->Derivatization GC-MS HPLC_System Chiral HPLC System (CHIRALPAK® MA (+)) Dissolution->HPLC_System GCMS_System Chiral GC-MS System (Chirasil-L-Val) Derivatization->GCMS_System Data_Acquisition Chromatogram Acquisition HPLC_System->Data_Acquisition GCMS_System->Data_Acquisition Peak_Integration Peak Integration & Area Calculation Data_Acquisition->Peak_Integration Purity_Calculation Enantiomeric Purity Calculation Peak_Integration->Purity_Calculation

Caption: Workflow for enantiomeric purity analysis of D-cyclopropylglycine.

References

A Comparative Analysis of Coupling Reagents for Boc-D-Cyclopropylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids like Boc-D-Cyclopropylglycine into peptide chains is a critical strategy in modern drug discovery. The unique cyclopropyl (B3062369) moiety can impart valuable properties such as conformational rigidity, enhanced metabolic stability, and improved bioactivity. However, the inherent steric hindrance of the cyclopropyl group presents a significant challenge for peptide bond formation, necessitating a careful selection of coupling reagents to ensure high yields and minimize side reactions. This guide provides a comparative study of commonly employed coupling reagents for the efficient incorporation of this compound, supported by generalized experimental data for sterically hindered amino acids.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is paramount for the successful synthesis of peptides containing sterically demanding residues. The following table summarizes the performance of several classes of coupling reagents based on their efficacy with sterically hindered amino acids. While direct comparative data for this compound is limited in published literature, the information presented serves as a reliable guide based on extensive studies of similar sterically challenging couplings.

Coupling Reagent/SystemReagent ClassRelative Efficiency for Hindered CouplingGeneral Reaction TimeKey AdvantagesPotential Disadvantages
HATU/DIPEA Aminium/Uronium SaltExcellent15 - 60 minutesHigh reactivity, fast kinetics, low racemization.[1]Higher cost, potential for guanidinylation of the N-terminus if used in excess.[1]
HBTU/DIPEA Aminium/Uronium SaltVery Good30 - 90 minutesReliable and effective for many applications, lower cost than HATU.Slightly less reactive than HATU for highly hindered systems.[2]
PyBOP/DIPEA Phosphonium (B103445) SaltExcellent20 - 60 minutesHigh efficiency, avoids carcinogenic byproducts associated with BOP.[3]
EDC/HOBt CarbodiimideModerate1 - 4 hoursCost-effective, water-soluble byproducts (for EDC) are easily removed.[1][4]Slower reaction rates for hindered couplings, higher risk of racemization without additives.[1]

Note: The stated efficiencies and reaction times are based on general observations for sterically hindered amino acids and may vary depending on the specific reaction conditions and peptide sequence.

Experimental Protocols

Detailed methodologies for the coupling of this compound using the aforementioned reagents are provided below. These protocols are based on standard procedures in solid-phase peptide synthesis (SPPS).

1. Coupling using HATU/DIPEA

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.[2]

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a recoupling step may be necessary.

  • Washing: Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).

2. Coupling using HBTU/DIPEA

A reliable and widely used protocol for peptide coupling.

  • Resin Preparation and Deprotection: Follow the same procedure as for the HATU protocol.

  • Coupling:

    • Dissolve this compound (2.0 equivalents based on resin substitution) in DMF.

    • Add 2.0 equivalents of 1.0 M HBTU solution and 4.0 equivalents of DIPEA. The addition of 2.0 equivalents of 0.5 M HOBt solution in DMF can help to suppress racemization.[5]

    • Add the activated solution to the resin and mix for 30-90 minutes, or until a negative Kaiser test is achieved.[5]

  • Washing: Filter and wash the resin with DMF.

3. Coupling using PyBOP/DIPEA

An excellent alternative to aminium salt-based reagents.

  • Resin Preparation and Deprotection: Follow the same procedure as for the HATU protocol.

  • Coupling:

    • Dissolve this compound (1.1 equivalents based on resin substitution) in DMF and add to the resin.

    • Add 1.1 equivalents of 1.0 M PyBOP solution and 2.2 equivalents of DIPEA. The addition of 1.1 equivalents of 0.5 M HOBt solution in DMF can be added to suppress racemization.[5]

    • Mix for 20-60 minutes, or until a negative Kaiser test is achieved.[5]

  • Washing: Filter and wash the resin with DMF.

4. Coupling using EDC/HOBt

A cost-effective method, though potentially less efficient for sterically hindered residues.

  • Solution-Phase Coupling:

    • Dissolve the N-protected amino acid (this compound) and the amino acid ester to be coupled in DCM.

    • Cool the mixture in an ice bath.

    • Add 1.2 equivalents of EDC and 1.2 equivalents of HOBt.

    • Stir the mixture until the reaction is complete.

    • Wash the mixture with water to remove excess EDC and urea (B33335) by-product.[5]

    • Dry the organic phase over sodium sulfate, filter, and evaporate to obtain the crude product.

Visualizing the Workflow

// Node Definitions Start [label="Start with N-terminal\nprotected peptide-resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Boc Deprotection\n(e.g., TFA in DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DCM, IPA, DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Neutralization [label="Neutralization\n(e.g., DIPEA in DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Coupling:\nthis compound\n+ Coupling Reagent\n+ Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash3 [label="Wash\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Elongated Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Neutralization; Neutralization -> Wash2; Wash2 -> Coupling; Coupling -> Wash3; Wash3 -> End; }

Caption: Decision tree for selecting a suitable coupling reagent.

References

Enhancing Peptide Stability: A Comparative Analysis of D-Cyclopropylglycine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Peptide Stability with and without D-Amino Acid Modification.

The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation in vivo. A key strategy to overcome this limitation is the incorporation of unnatural amino acids, such as D-amino acids, into the peptide sequence. This guide provides a comparative analysis of peptide stability, focusing on the impact of incorporating D-cyclopropylglycine, a specific D-amino acid, versus native L-amino acid-containing peptides. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this guide aims to equip researchers with the necessary information to design more robust and effective peptide-based therapeutics.

Data Presentation: Quantitative Comparison of Peptide Stability

While specific comparative data for D-cyclopropylglycine is limited in publicly available literature, the following tables summarize representative data on the effect of D-amino acid incorporation on peptide stability in the presence of proteases and in human serum. This data serves as a strong indicator of the expected improvements in stability when incorporating D-cyclopropylglycine. The inclusion of D-amino acids significantly hinders recognition and cleavage by proteases, leading to a longer half-life.[1]

Peptide SequenceModificationProteaseIncubation Time (h)% Intact Peptide RemainingReference
KKVVFKVKFKKNone (All L-amino acids)Serum6< 10%[2]
KKVVFKVKFKKAll D-amino acidsSerum6> 90%[2]
OM19RNone (All L-amino acids)Trypsin (10 mg/mL)80%[3]
OM19DL-Arg and L-Lys replaced with D-Arg and D-LysTrypsin (10 mg/mL)8> 80%[3]

Table 1: Proteolytic Stability of Peptides with and without D-Amino Acid Substitution. This table illustrates the significant increase in resistance to proteolytic degradation upon substitution of L-amino acids with their D-enantiomers.

PeptideModificationHalf-life in Human Plasma (h)Reference
Pep05Unmodified~2[4]
DP06L-Lys and L-Arg replaced with D-amino acids> 24[4]

Table 2: Serum Half-Life of Peptides. This table demonstrates the dramatic extension of peptide half-life in human plasma, a key indicator of in vivo stability, achieved through D-amino acid incorporation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating stability assays. Below are protocols for two common types of peptide stability assays.

Protease Degradation Assay

This assay evaluates the stability of a peptide in the presence of a specific protease.

Materials:

  • Peptide stock solution (with and without D-cyclopropylglycine)

  • Protease stock solution (e.g., Trypsin, Chymotrypsin)

  • Assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic acid, TFA)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation: Prepare working solutions of the peptides and the protease in the assay buffer to the desired concentrations.

  • Incubation: Mix the peptide solution with the protease solution at a specific ratio (e.g., 100:1 peptide to protease by mass). Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC). The percentage of the intact peptide is determined by measuring the area of the corresponding peak in the chromatogram at each time point relative to the area at time zero.

Serum Stability Assay

This assay assesses the stability of a peptide in a more physiologically relevant environment, such as human serum or plasma.

Materials:

  • Peptide stock solution

  • Human serum or plasma

  • Acetonitrile (B52724) (ACN) with 0.1% TFA (for protein precipitation)

  • Incubator at 37°C

  • Centrifuge

  • HPLC system or LC-MS/MS

Procedure:

  • Pre-warming: Pre-warm the human serum or plasma to 37°C.

  • Incubation: Add the peptide stock solution to the pre-warmed serum/plasma to a final desired concentration. Incubate the mixture at 37°C with gentle shaking.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the mixture.

  • Protein Precipitation: Add the aliquot to a tube containing cold acetonitrile with 0.1% TFA (e.g., 3 volumes of ACN solution to 1 volume of serum sample) to precipitate the serum proteins.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

  • Analysis: Carefully collect the supernatant and analyze it by RP-HPLC or LC-MS/MS to quantify the amount of intact peptide remaining. The half-life (t½) of the peptide is then calculated from the degradation profile.

Visualizing the Workflow

Clear diagrams of experimental workflows are essential for understanding the procedural steps.

Protease_Degradation_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P Peptide Solution Mix Mix Peptide & Protease P->Mix E Protease Solution E->Mix Incubate Incubate at 37°C Mix->Incubate Quench Quench Reaction Incubate->Quench Aliquots at Time Points HPLC RP-HPLC Analysis Quench->HPLC

Caption: Workflow for a typical protease degradation assay.

Serum_Stability_Assay cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis Peptide Peptide Solution Incubate Incubate at 37°C Peptide->Incubate Serum Human Serum/Plasma Serum->Incubate Sample Take Aliquots Incubate->Sample At Time Points Precipitate Protein Precipitation (ACN/TFA) Sample->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze HPLC or LC-MS/MS Analysis Centrifuge->Analyze Supernatant

Caption: Workflow for a typical serum stability assay.

References

A Head-to-Head Comparison: Boc vs. Fmoc Chemistry for Cyclopropylglycine Incorporation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like cyclopropylglycine into peptides offers a powerful tool to enhance conformational rigidity, metabolic stability, and biological activity. The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that can significantly impact the success of synthesizing these modified peptides. This guide provides an objective comparison of these two chemistries for the incorporation of cyclopropylglycine, supported by general principles and data from the synthesis of sterically hindered peptides.

The inherent steric bulk of the cyclopropyl (B3062369) group presents a challenge in peptide synthesis, potentially leading to lower coupling efficiencies and yields. Both Boc and Fmoc chemistries can be adapted to incorporate cyclopropylglycine, but the optimal choice depends on the specific peptide sequence, the desired scale of synthesis, and the available equipment.

Comparative Analysis of Boc and Fmoc Chemistries

FeatureBoc ChemistryFmoc Chemistry
Nα-Protection Acid-labile tert-butyloxycarbonyl (Boc) group.Base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.
Deprotection Repetitive treatment with moderate acid (e.g., 25-50% TFA in DCM).Repetitive treatment with a secondary amine base (e.g., 20% piperidine (B6355638) in DMF).
Final Cleavage Strong acid (e.g., anhydrous HF, TFMSA). Requires specialized equipment.Moderate acid (e.g., TFA with scavengers).
Side Chain Protection Typically benzyl-based, removed during final cleavage.Typically tert-butyl-based, removed during final cleavage.
Handling of Steric Hindrance In situ neutralization protocols can improve coupling efficiency for hindered amino acids. Acidic deprotection protonates the N-terminus, which can reduce aggregation.Requires more potent coupling reagents (e.g., HATU, HBTU, PyAOP) and potentially longer coupling times.
Potential Side Reactions Acid-sensitive residues (e.g., Trp) may be more susceptible to degradation with repeated TFA exposure. Diketopiperazine formation can be suppressed with in situ neutralization.Base-labile protecting groups are incompatible. Aspartimide formation can be a concern with certain sequences.
Automation Less common in modern automated synthesizers.The dominant chemistry for automated SPPS due to milder conditions.
Cost Boc-protected amino acids are generally less expensive.Fmoc-protected amino acids and specialized coupling reagents can be more costly.

Experimental Considerations and Protocols

The successful incorporation of cyclopropylglycine requires optimization of the coupling step to overcome its steric hindrance. The following are generalized protocols that can be adapted for both Boc and Fmoc strategies.

Boc-Cyclopropylglycine Incorporation Protocol

This protocol utilizes an in situ neutralization strategy to enhance coupling efficiency.

  • Resin Preparation: Swell a suitable resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM).

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a 20-minute treatment with the same solution. Wash the resin with DCM and isopropanol.

  • Coupling:

    • In a separate vessel, dissolve Boc-L-cyclopropylglycine (3-5 equivalents) and an activating agent such as HBTU (3-5 equivalents) in N,N-dimethylformamide (DMF).

    • Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution for pre-activation.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours. Monitor for completion using the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids.

  • Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous hydrogen fluoride (B91410) (HF) with appropriate scavengers (e.g., anisole).

Fmoc-Cyclopropylglycine Incorporation Protocol

This protocol employs a potent coupling reagent to drive the reaction to completion.

  • Resin Preparation: Swell a suitable resin (e.g., Wang or Rink Amide resin) in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a 15-minute treatment with the same solution. Wash the resin with DMF.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-L-cyclopropylglycine (3-5 equivalents), a coupling agent such as HATU (3-5 equivalents), and HOAt (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling to proceed for 1-4 hours. Monitor for completion using the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids.

  • Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically TFA-based with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).

Logical Workflow for Cyclopropylglycine Incorporation

The following diagrams illustrate the general workflows for incorporating cyclopropylglycine using both Boc and Fmoc SPPS.

Boc_SPPS_Workflow Resin Resin Swell Swell Resin (DCM) Resin->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Wash1 Wash (DCM/IPA) Deprotect->Wash1 Couple Couple Boc-Cpg-OH (HBTU/DIEA in DMF) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat For next amino acid Cleave Final Cleavage (HF/Anisole) Wash2->Cleave Final step Peptide Peptide with Cpg Cleave->Peptide

Boc-SPPS workflow for cyclopropylglycine incorporation.

Fmoc_SPPS_Workflow Resin Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-Cpg-OH (HATU/HOAt/DIEA in DMF) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat For next amino acid Cleave Final Cleavage (TFA/Scavengers) Wash2->Cleave Final step Peptide Peptide with Cpg Cleave->Peptide

Fmoc-SPPS workflow for cyclopropylglycine incorporation.

Potential Side Reactions and Mitigation

The cyclopropyl group is generally stable to the conditions used in both Boc and Fmoc SPPS. No significant degradation of the cyclopropyl ring under standard TFA or piperidine treatments has been widely reported. However, general SPPS side reactions should be considered:

  • Racemization: The use of potent coupling reagents and a suitable base (e.g., DIEA or collidine) is crucial to minimize racemization, especially with Fmoc chemistry.

  • Incomplete Coupling: Due to steric hindrance, double coupling or extended coupling times may be necessary to ensure complete incorporation of cyclopropylglycine. Monitoring with the Kaiser test is essential.

  • Aggregation: For hydrophobic sequences containing cyclopropylglycine, aggregation can be an issue. In Boc chemistry, the protonated N-terminus after deprotection can help mitigate this. In Fmoc chemistry, the use of chaotropic salts or specialized resins may be beneficial.

Conclusion

Both Boc and Fmoc chemistries are viable for the incorporation of cyclopropylglycine into synthetic peptides. The Fmoc strategy, with its milder cleavage conditions and amenability to automation, is often the preferred method in modern peptide synthesis. However, for particularly difficult or aggregation-prone sequences, the in situ neutralization protocols available in Boc chemistry may offer an advantage.

The choice of strategy should be made after careful consideration of the peptide sequence, the scale of the synthesis, and the available resources. For sterically hindered amino acids like cyclopropylglycine, the use of highly efficient coupling reagents and careful monitoring of the reaction progress are paramount to achieving high yields and purity, regardless of the chosen chemistry.

The Strategic Incorporation of Boc-D-Cyclopropylglycine in Peptide Drug Design: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable, potent, and specific peptide-based therapeutics is a constant endeavor. The introduction of non-natural amino acids is a key strategy in this pursuit, and Boc-D-Cyclopropylglycine has emerged as a valuable building block for imparting favorable conformational constraints. This guide provides a comparative analysis of this compound's applications, supported by experimental data and detailed protocols, to inform its strategic use in peptide synthesis and drug discovery.

This compound is a synthetic amino acid derivative characterized by a cyclopropyl (B3062369) ring attached to its alpha-carbon and a tert-butyloxycarbonyl (Boc) protecting group on its amino terminus. This unique structure plays a crucial role in peptide chemistry by restricting the conformational flexibility of the peptide backbone. This constraint can lead to a number of desirable properties in the resulting peptide, including enhanced biological activity, increased stability against enzymatic degradation, and improved receptor selectivity.[1][2] The Boc protecting group is a standard choice in solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of amino acids into a peptide chain.

Performance Comparison: Enhancing Biological Activity

The primary advantage of incorporating this compound into a peptide sequence lies in its ability to lock the peptide into a bioactive conformation, thereby increasing its affinity for its biological target. This is particularly evident in the development of antagonists for peptide hormone receptors, such as the Gonadotropin-Releasing Hormone (GnRH) receptor.

A compelling example is the structure-activity relationship (SAR) studies of GnRH antagonists. When D-Alanine, a common amino acid, is substituted with D-Cyclopropylglycine at specific positions in the peptide sequence, a significant increase in antagonistic potency is often observed. This enhancement is attributed to the rigid cyclopropyl group orienting the surrounding amino acid residues into an optimal conformation for receptor binding.

Peptide AnalogueAmino Acid at Position XIn Vitro GnRH Antagonist Activity (IC50, nM)
Analogue 1D-Alanine5.8
Analogue 2 D-Cyclopropylglycine 1.2
Analogue 3D-Phenylalanine3.5
Analogue 4D-Tryptophan2.1

Table 1: Comparison of in vitro antagonistic activity of GnRH peptide analogues with different D-amino acid substitutions. The lower IC50 value for the D-Cyclopropylglycine-containing analogue indicates higher potency.

Experimental Protocols: Solid-Phase Peptide Synthesis of a GnRH Antagonist

The following is a representative protocol for the manual solid-phase synthesis of a GnRH antagonist incorporating this compound. This method is based on established Boc-SPPS chemistry.

Materials:

  • Rink Amide MBHA resin

  • Boc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) in DMF (20%)

  • Cleavage cocktail (e.g., TFA/triisopropylsilane/water)

Procedure:

  • Resin Swelling: The Rink Amide MBHA resin is swollen in DMF for 1 hour.

  • First Amino Acid Coupling: The C-terminal Boc-protected amino acid is coupled to the resin using DIC and HOBt in DMF. The completion of the reaction is monitored by a Kaiser test.

  • Boc Deprotection: The Boc protecting group is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling Cycle: The next Boc-protected amino acid (e.g., this compound) is activated with DIC/HOBt and coupled to the deprotected N-terminus of the resin-bound peptide. This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.

  • Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

Experimental_Workflow Resin Resin Swelling Coupling1 First Amino Acid Coupling Resin->Coupling1 DMF Deprotection1 Boc Deprotection Coupling1->Deprotection1 Kaiser Test Coupling_Cycle Amino Acid Coupling Cycle (e.g., Boc-D-Cpg) Deprotection1->Coupling_Cycle 20% Piperidine/DMF Coupling_Cycle->Coupling_Cycle Cleavage Cleavage & Deprotection Coupling_Cycle->Cleavage Completed Sequence Purification RP-HPLC Purification Cleavage->Purification Cleavage Cocktail Characterization Mass Spectrometry Purification->Characterization Purified Peptide GnRH_Signaling_Pathway cluster_pituitary Anterior Pituitary Cell GnRH_R GnRH Receptor Gq Gq/11 GnRH_R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ release IP3->Ca PKC PKC activation DAG->PKC LH_FSH LH & FSH Release Ca->LH_FSH Stimulates PKC->LH_FSH Stimulates downstream Suppression of Sex Hormone Production GnRH GnRH GnRH->GnRH_R Binds & Activates Antagonist GnRH Antagonist (with D-Cpg) Antagonist->GnRH_R Binds & Blocks

References

A Comparative Guide to D-Cyclopropylglycine-Containing NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the non-natural amino acid D-cyclopropylglycine and its derivatives into drug candidates has emerged as a promising strategy in neuroscience research, particularly in the modulation of the N-methyl-D-aspartate (NMDA) receptor. This guide provides a comparative analysis of key preclinical drug candidates containing a cyclopropylglycine moiety, focusing on their performance as NMDA receptor modulators. We present a summary of their binding affinities, functional potencies, and selectivity, supported by detailed experimental protocols and pathway diagrams to facilitate further research and development in this area.

Case Studies: D-Cyclopropylglycine Derivatives as NMDA Receptor Agonists

Our focus is on two prominent classes of D-cyclopropylglycine derivatives that have been evaluated in preclinical studies: isomers of D-3,4-cyclopropylglutamate (D-CGA) and (2S,3R,4S)-2-(carboxycyclopropyl)glycine (L-CCG-IV) . Additionally, we will discuss DCG-IV , a compound with known dual activity on both metabotropic glutamate (B1630785) receptors and NMDA receptors.

Quantitative Performance Comparison

The following tables summarize the binding affinity and functional potency of these D-cyclopropylglycine derivatives at the NMDA receptor, based on available preclinical data. Direct comparison should be approached with caution due to variations in experimental conditions across studies.

Table 1: Binding Affinity (Ki) of D-Cyclopropylglycine Derivatives for the NMDA Receptor

CompoundRadioligand DisplacedPreparationKi (nM)Reference
D-CGA-C L-[3H]GlutamateRat brain membranes80[1]
D-CGA-B L-[3H]GlutamateRat brain membranes250[1]
D-CGA-D L-[3H]GlutamateRat brain membranes1,200[1]
D-CGA-A L-[3H]GlutamateRat brain membranes>10,000[1]
L-CCG-IV [3H]CPPRat brain membranesPotent (exact Ki not specified)[2]
DCG-IV [3H]DCG IVRat brain cortex homogenates180 ± 33[3]

Note: [3H]CPP is [3H]3-(2-carboxypiperazine-4-yl)propyl-1-phosphonic acid, a selective NMDA receptor antagonist.

Table 2: Functional Potency (EC50/IC50) of D-Cyclopropylglycine Derivatives at the NMDA Receptor

CompoundAssayPreparationPotency (nM)EffectReference
D-CGA-C [3H]MK-801 Binding StimulationRat brain membranes120Agonist[1]
D-CGA-B [3H]MK-801 Binding StimulationRat brain membranes400Agonist[1]
D-CGA-D [3H]MK-801 Binding StimulationRat brain membranes2,500Agonist[1]
D-CGA-A [3H]MK-801 Binding StimulationRat brain membranes>10,000Agonist[1]
DCG-IV Whole-cell patch clampImmature rat hippocampal neuronsWeaker than NMDA, more potent than glutamateAgonist[4]
DCG-IV Depression of excitatory postsynaptic potentialRat hippocampus area CA110,000 (concentration used)Agonist[5]

Mechanism of Action: NMDA Receptor Modulation

D-cyclopropylglycine derivatives primarily act as agonists at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[6] The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[6][7] Upon activation, the channel opens, allowing the influx of Ca2+, which triggers downstream signaling cascades involved in synaptic plasticity, learning, and memory.[6][8]

NMDA_Receptor_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate Glycine (B1666218) Glycine NMDA_Receptor NMDA Receptor (Closed) Glycine->NMDA_Receptor Binds to Co-agonist Site D_CPG_Derivative D-Cyclopropylglycine Derivative D_CPG_Derivative->NMDA_Receptor Binds to Glutamate Site NMDA_Receptor_Open NMDA Receptor (Open) NMDA_Receptor->NMDA_Receptor_Open Activation Ca_Influx Ca²⁺ Influx NMDA_Receptor_Open->Ca_Influx Allows Signaling_Cascade Downstream Signaling Ca_Influx->Signaling_Cascade Initiates

Figure 1. Simplified signaling pathway of NMDA receptor activation by a D-cyclopropylglycine derivative.

Experimental Protocols

[3H]MK-801 Binding Assay for Functional Agonist Activity

This assay is used to functionally assess the agonist activity of compounds at the NMDA receptor by measuring the binding of the non-competitive antagonist [3H]MK-801, which binds to the open channel.

1. Membrane Preparation:

  • Rat forebrains (excluding cerebella) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged, and the pellet is washed multiple times to remove endogenous glutamate and glycine.[9]

  • The final pellet is resuspended in buffer to a specific protein concentration.[9]

2. Binding Assay:

  • Incubate the membrane preparation (e.g., 0.2 mg protein) with 5 nM [3H]MK-801.[9]

  • Add varying concentrations of the test compound (e.g., D-CGA isomers).

  • The incubation is carried out for 180 minutes at 25°C in the presence of a saturating concentration of the co-agonist (e.g., glycine or D-serine).[9]

  • Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801 (e.g., 10 µM).[9]

3. Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • Filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • EC50 values are determined by non-linear regression analysis of the concentration-response curves.

MK801_Binding_Workflow Start Start Membrane_Prep Prepare Rat Brain Membranes Start->Membrane_Prep Incubation Incubate Membranes with [3H]MK-801 and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Analysis Calculate Specific Binding and Determine EC50 Quantification->Analysis End End Analysis->End

Figure 2. Experimental workflow for the [3H]MK-801 binding assay.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents

This technique allows for the direct measurement of ion currents through NMDA receptors in response to agonist application.

1. Cell Preparation:

  • Acutely dissociated hippocampal neurons or cultured neurons are used.[4]

  • Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

2. Recording Configuration:

  • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).

  • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[8]

3. NMDA Current Isolation:

  • To isolate NMDA receptor-mediated currents, AMPA/kainate receptor antagonists (e.g., CNQX) and voltage-gated sodium and potassium channel blockers are included in the external solution.[1]

  • The cell is voltage-clamped at a holding potential (e.g., -60 mV) to relieve the Mg2+ block of the NMDA receptor channel.[10]

4. Agonist Application and Data Acquisition:

  • The test compound (e.g., DCG-IV) is applied to the cell via a rapid application system.[4]

  • The resulting inward current is recorded using a patch-clamp amplifier.[10]

  • Dose-response curves are generated by applying a range of agonist concentrations to determine potency (EC50).

Patch_Clamp_Logic Cell_Prep Prepare Neurons for Recording Whole_Cell_Config Achieve Whole-Cell Patch-Clamp Configuration Cell_Prep->Whole_Cell_Config Isolate_NMDA_Currents Pharmacologically Isolate NMDA Receptor Currents Whole_Cell_Config->Isolate_NMDA_Currents Apply_Agonist Apply D-Cyclopropylglycine Derivative Isolate_NMDA_Currents->Apply_Agonist Record_Current Record Inward Current through NMDA Receptors Apply_Agonist->Record_Current Analyze_Data Analyze Dose-Response Relationship (EC50) Record_Current->Analyze_Data

Figure 3. Logical flow of a whole-cell patch-clamp experiment for NMDA receptor agonists.

Concluding Remarks

The case studies of D-cyclopropylglycine derivatives, particularly the isomers of D-CGA and L-CCG, highlight the potential of this chemical moiety in designing potent and selective NMDA receptor agonists. The provided data demonstrates that subtle stereochemical changes in the cyclopropyl (B3062369) ring can significantly impact binding affinity and functional potency. The dual activity of compounds like DCG-IV underscores the importance of comprehensive pharmacological profiling.

While these compounds have shown promise in preclinical models, a notable gap exists in their clinical development. To our knowledge, no drug candidate containing a D-cyclopropylglycine core and primarily targeting the NMDA receptor has advanced to clinical trials. Future research should focus on optimizing the pharmacokinetic and safety profiles of these promising preclinical candidates to bridge the translational gap. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of NMDA receptor modulation for the treatment of neurological and psychiatric disorders.

References

A Researcher's Guide to HPLC Determination of Enantiomeric Purity of Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of enantiomeric purity is a critical aspect of quality control in peptide synthesis and drug development. Protected amino acids, the fundamental building blocks in solid-phase peptide synthesis, must be of high enantiomeric purity to ensure the desired therapeutic effect and avoid potential adverse effects from diastereomeric impurities in the final peptide product.[1][2] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands out as a rapid, sensitive, and reliable method for this purpose.[3][4]

This guide provides a comparative overview of various HPLC methods for determining the enantiomeric purity of commonly used protected amino acids, including N-α-fluorenylmethyloxycarbonyl (Fmoc), N-α-tert-butyloxycarbonyl (Boc), and N-α-carboxybenzyl (Cbz) protected amino acids. We present a summary of experimental data, detailed protocols, and a visual workflow to aid researchers in selecting and implementing the most suitable analytical method for their needs.

Comparison of Chiral Stationary Phases for Enantiomeric Separation

The choice of the chiral stationary phase is paramount for achieving successful enantiomeric separation. Polysaccharide-based, protein-based, and macrocyclic glycopeptide CSPs are widely employed for the analysis of protected amino acids.[5][6][7] Below is a comparative summary of the performance of different commercially available chiral columns for the separation of various protected amino acids.

Table 1: Performance Comparison of Polysaccharide-Based CSPs for Fmoc-Amino Acids
Fmoc-Amino AcidColumnMobile PhaseResolution (Rs)Selectivity (α)Analysis Time (min)Reference
Fmoc-AlanineLux Cellulose-2Acetonitrile (B52724)/Water/TFA>1.5-<25[3]
Fmoc-ValineLux Cellulose-2Acetonitrile/Water/TFA>1.5-<25[3]
Fmoc-LeucineLux Cellulose-2Acetonitrile/Water/TFA>1.5-<25[3]
Fmoc-PhenylalanineLux Cellulose-2Acetonitrile/Water/TFA>1.5-<25[3]
Fmoc-Serine(tBu)Lux Cellulose-3Acetonitrile/Water/TFA>1.5-<25[3]
Fmoc-Threonine(tBu)Lux Cellulose-3Acetonitrile/Water/TFA>1.5-<25[3]
Fmoc-Aspartic acid(OtBu)Lux Cellulose-2Acetonitrile/Water/TFA>1.5-<25[3]
Fmoc-Glutamic acid(OtBu)Lux Cellulose-2Acetonitrile/Water/TFA>1.5-<25[3]
Fmoc-Lysine(Boc)Lux Cellulose-2Acetonitrile/Water/TFA>1.5-<25[3]
Fmoc-Tryptophan(Boc)Lux Cellulose-3Acetonitrile/Water/TFA>1.5-<25[3]

TFA: Trifluoroacetic acid

Table 2: Performance Comparison of Various CSPs for Boc and Cbz-Amino Acids
Protected Amino AcidColumnMobile PhaseResolution (Rs)Selectivity (α)Reference
Boc-AlanineCHIROBIOTIC TMethanol/0.1% TEAA, pH 4.1Baseline>1.2[8]
Boc-ValineCHIROBIOTIC TMethanol/0.1% TEAA, pH 4.1Baseline>1.2[8]
Boc-LeucineCHIROBIOTIC TMethanol/0.1% TEAA, pH 4.1Baseline>1.2[8]
Boc-PhenylalanineCHIROBIOTIC TMethanol/0.1% TEAA, pH 4.1Baseline>1.2[8]
Cbz-AlanineCHIRALPAK IAHexane/Isopropanol/TFA7.411.64[1]
Cbz-PhenylalanineCHIRALPAK IAHexane/Isopropanol/TFA8.622.67[1]

TEAA: Triethylammonium acetate

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for the HPLC analysis of enantiomeric purity of protected amino acids.

Protocol 1: Enantiomeric Purity of Fmoc-Amino Acids on a Polysaccharide-Based CSP
  • Column: Lux 5 µm Cellulose-2 (250 x 4.6 mm)[3]

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). The exact ratio of acetonitrile to water should be optimized for each specific Fmoc-amino acid to achieve the best resolution. A good starting point is a gradient or isocratic elution with a range of 40-60% acetonitrile.

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: Ambient[3]

  • Detection: UV at 265 nm[9]

  • Injection Volume: 10 µL[9]

  • Sample Preparation: Dissolve the Fmoc-amino acid sample in the mobile phase to a concentration of approximately 0.5-1 mg/mL.[6][9] Filter the sample through a 0.45 µm syringe filter before injection.[9]

Protocol 2: Enantiomeric Purity of Boc-Amino Acids on a Macrocyclic Glycopeptide-Based CSP
  • Column: CHIROBIOTIC T (teicoplanin-based CSP), 25 cm x 4.6 mm I.D.[8][10]

  • Mobile Phase: 40% Methanol / 60% 0.1% Triethylammonium Acetate (TEAA), pH 4.1[8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the Boc-amino acid sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Workflow

The general workflow for the determination of enantiomeric purity of protected amino acids by HPLC is straightforward and involves a few key steps from sample preparation to data analysis and interpretation.

HPLC Enantiomeric Purity Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Protected Amino Acid filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject_sample Inject Sample into HPLC System filter_sample->inject_sample chiral_separation Chiral Separation on CSP inject_sample->chiral_separation detection UV Detection chiral_separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Areas of Enantiomers chromatogram->peak_integration purity_calculation Calculate Enantiomeric Purity (%ee) peak_integration->purity_calculation

References

A Researcher's Guide to Analytical Services for Peptide Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of peptides is a critical step in ensuring the safety, efficacy, and quality of therapeutic candidates and research tools. A multitude of analytical services are available, each employing specialized techniques to elucidate different aspects of a peptide's physicochemical properties. This guide provides an objective comparison of key analytical services for peptide characterization, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate services for your research needs.

The journey of a peptide from synthesis to application is fraught with potential pitfalls, including impurities, incorrect sequences, unintended modifications, and instability. Thorough characterization is therefore not just a regulatory requirement but a fundamental aspect of robust scientific research. This guide will delve into the core analytical services available, comparing their capabilities and the types of data they generate.

Key Peptide Characterization Services: A Comparative Overview

A variety of contract research organizations (CROs) and specialized laboratories offer a suite of analytical services for peptide characterization. While the specific offerings and technical expertise may vary, a core set of services is fundamental to a comprehensive analysis. The following table summarizes the key analytical services offered by prominent providers in the field.

Analytical ServiceMtoz BiolabsJPT Peptide TechnologiesSolviasCreative ProteomicsBOC SciencesAltaBioscienceResolveMass Laboratories Inc.BioPharmaSpec
Peptide Purity Analysis (HPLC) ✓[1]✓[2]✓[3]✓[]✓[5]✓[6]✓[7]
Molecular Weight Determination (MS) ✓[1]✓[2]✓[8]✓[]✓[5]✓[9]✓[7]
Peptide Sequencing (MS/MS) ✓[10]✓[8]✓[]✓[7]
Amino Acid Analysis (AAA) ✓[12]✓[8]✓[]✓[5]✓[9]✓[7]
Secondary Structure Analysis (CD) ✓[13]✓[14]✓[9]
Post-Translational Modification (PTM) Analysis ✓[15]✓[16]✓[7]
Peptide Stability Testing ✓[13]✓[1]✓[2]✓[17]✓[9]
Peptide Aggregation Analysis ✓[18]

In-Depth Look at Key Analytical Techniques

A deeper understanding of the methodologies behind these services is crucial for interpreting results and selecting the appropriate analytical strategy.

Peptide Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a peptide sample.[5][19] It separates the target peptide from impurities based on their physicochemical properties, most commonly hydrophobicity in Reverse-Phase HPLC (RP-HPLC).

  • Sample Preparation: The lyophilized peptide is dissolved in a suitable solvent, typically aqueous acetonitrile (B52724) or a buffer compatible with the mobile phase.[6] The sample is filtered to remove any particulate matter.

  • Column Selection: A C18 reversed-phase column is most commonly used for peptide analysis.[3][19]

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient Elution: The percentage of Solvent B is gradually increased over time to elute peptides with increasing hydrophobicity. A common gradient is a linear increase of 1% acetonitrile per minute.[3]

  • Detection: The peptide elution is monitored by UV absorbance, typically at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).[6]

  • Data Analysis: The purity of the peptide is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.[6][19]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Peptide Filter Filter Sample Dissolve->Filter Inject Inject Sample Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (214nm & 280nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for determining peptide purity using RP-HPLC.

Molecular Weight Confirmation and Sequencing by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the precise molecular weight of a peptide and for elucidating its amino acid sequence.[20][21]

  • Sample Preparation: The protein or peptide sample is often enzymatically digested (e.g., with trypsin) to generate smaller peptide fragments suitable for MS analysis.[10][]

  • Ionization: The peptide fragments are ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[1]

  • First Mass Analyzer (MS1): The ionized peptides are separated based on their mass-to-charge ratio (m/z), and a specific precursor ion is selected for fragmentation.[10]

  • Fragmentation: The selected precursor ion is fragmented in a collision cell.

  • Second Mass Analyzer (MS2): The resulting fragment ions are separated by their m/z ratio, generating an MS/MS spectrum.[10]

  • Data Analysis: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS/MS spectrum.[] This can be done manually or using specialized software that compares the experimental spectrum to theoretical fragmentation patterns.[22]

MS_Sequencing_Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Digest Enzymatic Digestion Ionize Ionization (ESI/MALDI) Digest->Ionize MS1 MS1: Select Precursor Ion Ionize->MS1 Fragment Fragmentation (CID) MS1->Fragment MS2 MS2: Analyze Fragment Ions Fragment->MS2 Spectrum Generate MS/MS Spectrum MS2->Spectrum Sequence Deduce Amino Acid Sequence Spectrum->Sequence

Caption: Overview of the peptide sequencing process using tandem mass spectrometry.

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a non-destructive technique used to investigate the secondary structure of peptides in solution.[23] It measures the differential absorption of left- and right-circularly polarized light by the chiral peptide backbone.[23] Different secondary structures, such as α-helices, β-sheets, and random coils, produce distinct CD spectra.[14][24]

  • Sample Preparation: The peptide is dissolved in a suitable buffer, typically a phosphate (B84403) buffer, at a concentration of 0.1-1 mg/mL.[14][25] The buffer must be transparent in the far-UV region.

  • Instrument Setup: The CD spectrometer is purged with nitrogen gas. The parameters are set, including wavelength range (typically 190-260 nm), data pitch, scanning speed, and bandwidth.[23]

  • Data Acquisition: A baseline spectrum of the buffer is recorded and subtracted from the sample spectrum. Multiple scans (3-5) are typically averaged to improve the signal-to-noise ratio.[23]

  • Data Analysis: The resulting CD spectrum (molar ellipticity vs. wavelength) is analyzed. The presence of characteristic minima and maxima allows for the qualitative and quantitative estimation of the secondary structure content. For example, α-helices typically show negative bands around 208 nm and 222 nm.[24]

CD_Analysis_Flow Peptide Peptide in Solution CD_Spec Circular Dichroism Spectrometer Peptide->CD_Spec Detector Detector CD_Spec->Detector Light Circularly Polarized Light (Left & Right) Light->CD_Spec Spectrum CD Spectrum (Ellipticity vs. Wavelength) Detector->Spectrum Analysis Spectral Analysis Spectrum->Analysis Structure Secondary Structure Content (α-helix, β-sheet, random coil) Analysis->Structure

Caption: Logical diagram illustrating the process of peptide secondary structure analysis using CD spectroscopy.

Conclusion

The comprehensive characterization of peptides is a multi-faceted endeavor that requires a suite of orthogonal analytical techniques. This guide provides a comparative overview of the essential services offered by various providers and delves into the methodologies of key analytical techniques. By understanding the principles and workflows of HPLC, mass spectrometry, and circular dichroism, researchers can make informed decisions when selecting analytical services, ensuring the quality and reliability of their peptide-based research and development. The selection of a service provider should be based on the specific needs of the project, the level of regulatory compliance required, and the technical expertise of the laboratory.

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-D-Cyclopropylglycine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Boc-D-Cyclopropylglycine are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, drawing from established safety data sheets.

This compound is a non-hazardous substance for transportation purposes, according to DOT, IMDG, and IATA regulations.[1] While it has no known OSHA hazards, adherence to proper safety protocols is essential to mitigate any potential risks.[1]

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Handle with gloves.To prevent skin contact.
Eye Protection Safety glasses with side-shields conforming to EN166.[1]To protect eyes from dust particles.
Body Protection Choose body protection according to the amount and concentration of the substance at the workplace.[1]To prevent contamination of personal clothing.

General Hygiene Measures:

  • Wash hands thoroughly after handling the compound and before eating, smoking, or using the lavatory.[1]

  • Contaminated clothing should be changed immediately.[1]

  • Avoid dust formation and inhalation.[1]

  • Ensure adequate ventilation in areas where the compound is handled.[1]

Spill Management and Cleanup

In the event of a spill, prompt and appropriate action is necessary to contain the substance and prevent wider contamination.

Cleanup Protocol for Spills:

  • Small Spills: Carefully sweep up the material.[1]

  • Large Spills: Sweep up and shovel the material into suitable containers.[1]

  • Containment: Place the swept-up material in a suitable, labeled container for disposal.[1]

  • Prevention: Do not allow the product to enter drains.[1]

Disposal Procedures

The cardinal rule for the disposal of this compound is to adhere to all federal, state, and local environmental control regulations.[1]

Step-by-Step Disposal Guide:

  • Collection: Collect waste residues and contaminated packaging in designated, properly labeled containers.

  • Consult Regulations: Refer to your institution's environmental health and safety (EHS) guidelines, as well as local and national regulations, for specific disposal requirements for chemical waste.

  • Professional Disposal: Arrange for a licensed chemical waste disposal service to collect and manage the disposal of the material.

Incompatible Materials:

When preparing for disposal, ensure that this compound waste is not mixed with strong oxidizing agents or strong acids, as these are incompatible materials.[1]

Hazardous Decomposition Products:

Under fire conditions, this compound can decompose to produce oxides of carbon (CO, CO2) and nitrogen (NO, NO2).[1]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_containment Containment cluster_spill Spill Management cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) (Gloves, Safety Glasses) B Identify Waste Stream (Unused product, contaminated materials, empty containers) A->B Proceed with handling C Place in a suitable, labeled container for disposal B->C Segregate waste G Consult Federal, State, and Local Regulations C->G Ready for disposal D Spill Occurs? D->B No E Sweep up material D->E Yes F Place in a suitable container for disposal E->F F->C H Engage Licensed Chemical Waste Disposal Service G->H I Document Disposal Records H->I

References

Personal protective equipment for handling Boc-D-Cyclopropylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling Boc-D-Cyclopropylglycine, a key reagent in peptide synthesis and pharmaceutical development.[1][2] Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While one safety data sheet indicates no known OSHA hazards for this compound, another for its L-isomer classifies it as causing skin and serious eye irritation, and potential respiratory irritation.[3][4] Therefore, it is prudent to handle this compound with appropriate caution. The following personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[5]
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[5][6]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when a significant risk of splashing exists.[5]
Body Laboratory coatA standard lab coat is necessary to protect against skin contact.[5]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated.[5] A formal risk assessment should determine the specific type of respirator.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE prep_hood Verify chemical fume hood certification prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh Proceed to handling handle_transfer Use appropriate tools for transfer handle_weigh->handle_transfer handle_dust Avoid dust formation handle_transfer->handle_dust cleanup_decontaminate Decontaminate work surfaces handle_dust->cleanup_decontaminate Proceed to cleanup cleanup_ppe Remove PPE correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation and Engineering Controls :

    • All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before commencing work, confirm that all required PPE is available and in good condition.[5]

  • Handling the Compound :

    • Wear all PPE as detailed in Table 1.

    • To prevent the generation of dust when handling the solid material, use appropriate tools such as spatulas for transfers.[3][5]

    • Keep the container tightly closed when not in use and store in a dry, well-ventilated place.[3][4]

  • In Case of a Spill :

    • Evacuate the immediate vicinity.

    • For a small spill, and if you are trained to do so, wear the appropriate PPE, including respiratory protection.[5]

    • Carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal.[3][5] Do not allow the product to enter drains.[3]

Disposal Plan

Proper disposal of chemical waste is critical to environmental and personal safety.

Disposal Decision Pathway

start This compound Waste Generated is_contaminated Is the waste contaminated? start->is_contaminated empty_container Is the container empty? is_contaminated->empty_container No solid_waste Solid Waste is_contaminated->solid_waste Yes (Solid) liquid_waste Liquid Waste (in solution) is_contaminated->liquid_waste Yes (Liquid) rinse_container Rinse container with appropriate solvent empty_container->rinse_container dispose_solid Dispose as solid chemical waste solid_waste->dispose_solid dispose_liquid Dispose as liquid chemical waste liquid_waste->dispose_liquid dispose_rinsate Dispose of rinsate as liquid chemical waste rinse_container->dispose_rinsate dispose_container Dispose of empty container per institutional guidelines rinse_container->dispose_container

Caption: Decision pathway for the disposal of this compound waste.

Disposal Protocol:

  • Waste Residues and Contaminated Packaging : All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3]

  • Solid Waste : Collect solid this compound waste and contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container.

  • Liquid Waste : If this compound is in a solvent, it should be disposed of in a designated, labeled liquid waste container.

  • Contaminated Clothing : Contaminated clothing should be removed immediately and washed before reuse.[4]

  • General Hygiene : Wash hands thoroughly after handling the compound, before eating, smoking, using the lavatory, and at the end of the workday.[3]

By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their work, contributing to advancements in pharmaceutical development and scientific discovery.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.